molecular formula C10H12FNO3 B1307331 5-FLUORO-2-METHOXY-DL-PHENYLALANINE CAS No. 603105-80-2

5-FLUORO-2-METHOXY-DL-PHENYLALANINE

カタログ番号: B1307331
CAS番号: 603105-80-2
分子量: 213.21 g/mol
InChIキー: RVIQPUAYMLZLEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-FLUORO-2-METHOXY-DL-PHENYLALANINE is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIQPUAYMLZLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304645
Record name 5-Fluoro-2-methoxyphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-80-2
Record name 5-Fluoro-2-methoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of the non-canonical amino acid, 5-Fluoro-2-methoxy-DL-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who are interested in leveraging the unique characteristics of synthetically modified amino acids.

Introduction: The Strategic Value of Modified Phenylalanine Analogs

Phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins and a precursor to vital biomolecules such as the neurotransmitters dopamine and norepinephrine.[] The introduction of substituents onto the phenyl ring of phenylalanine can dramatically alter its physicochemical properties, including hydrophobicity, electronic distribution, and metabolic stability.[2] These modifications provide a powerful tool for modulating the function of peptides and proteins, offering avenues for the development of novel therapeutics and research probes.[3]

The subject of this guide, this compound, incorporates two key modifications: a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. The high electronegativity of fluorine can influence molecular interactions and enhance metabolic stability, while the methoxy group can alter the molecule's conformational preferences and electronic properties.[2][4] This combination of substituents suggests that this compound could be a valuable tool in drug discovery and protein engineering.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, we can infer its core properties based on available supplier data and the known characteristics of related compounds.

PropertyValue/InformationSource/Basis
Molecular Formula C10H12FNO3Inferred from structure
Molecular Weight 213.21 g/mol Calculated
CAS Number Not broadly listedSupplier specific
Appearance Expected to be a white to off-white powderAnalogy to similar compounds[4]
Solubility Predicted to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.General characteristic of similar amino acid derivatives.
Melting Point Not determined. For comparison, L-2-Methoxyphenylalanine has a melting point of 243-247 °C.[4][4]
pKa Predicted pKa values are approximately 2.3 for the carboxylic acid and 9.2 for the amino group.Analogy to Phenylalanine[5]

Synthesis of this compound: A Proposed Pathway

A robust synthesis of this compound can be envisioned through a multi-step process, adapting established methodologies for the synthesis of non-canonical amino acids.[3] A plausible approach involves the construction of the substituted benzaldehyde followed by its conversion to the corresponding amino acid.

Proposed Synthetic Scheme

A potential synthetic route could commence with the appropriate starting materials to construct the substituted benzene ring, followed by the introduction of the alanine side chain. One common method for amino acid synthesis is the Strecker synthesis or variations thereof, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

Conceptual Experimental Protocol
  • Preparation of 5-Fluoro-2-methoxybenzaldehyde: This key intermediate can be synthesized from commercially available precursors. For instance, starting from 4-fluorophenol, a methoxy group can be introduced at the 2-position via ortho-lithiation and subsequent reaction with a methylating agent. Formylation of the resulting 5-fluoro-2-methoxyphenol would yield the desired aldehyde.

  • Amino Acid Synthesis via Azlactone Synthesis:

    • Step 1: Condensation. React 5-Fluoro-2-methoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

    • Step 2: Reduction and Hydrolysis. The azlactone is then subjected to reduction (e.g., using red phosphorus and hydriodic acid) to reduce the double bond, followed by acidic or basic hydrolysis to open the lactone ring and remove the acetyl group, yielding this compound.

This proposed pathway is a general guideline, and optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve high yields and purity.

Synthesis Workflow Diagram

G cluster_0 Intermediate Synthesis cluster_1 Amino Acid Formation (Azlactone Synthesis) A 4-Fluorophenol B Ortho-lithiation & Methylation A->B 1. n-BuLi 2. (CH3)2SO4 C 5-Fluoro-2-methoxyphenol B->C D Formylation C->D Vilsmeier-Haack or Duff reaction E 5-Fluoro-2-methoxybenzaldehyde D->E G Azlactone Formation E->G Acetic Anhydride, Sodium Acetate F N-Acetylglycine F->G H Reduction & Hydrolysis G->H 1. Red P, HI 2. H3O+ or OH- I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Biological Significance

The unique structural features of this compound suggest several promising avenues for research and development.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated amino acids into peptides can enhance their metabolic stability and binding affinity.[2][3] The fluorine atom can participate in favorable electrostatic interactions with biological targets and block sites of metabolic degradation. The methoxy group can provide additional steric bulk and hydrogen bonding capabilities, further influencing peptide conformation and receptor interactions.[4] Therefore, this compound could be a valuable building block for the synthesis of novel peptide-based drugs with improved pharmacokinetic properties.

Protein Engineering and Biophysical Studies

The introduction of this unnatural amino acid into proteins can serve as a sensitive probe for studying protein structure and function. The fluorine atom can be detected by 19F-NMR spectroscopy, providing a powerful tool for monitoring protein folding, dynamics, and ligand binding without the need for larger, more disruptive labels.

Metabolic Pathway Exploration

As an analog of a natural amino acid, this compound could be used to probe and potentially inhibit enzymes involved in amino acid metabolism.[6] Understanding how this synthetic analog interacts with metabolic pathways could provide insights into disease mechanisms and identify new therapeutic targets.

Potential Biological Signaling Pathway

G A This compound-tRNA B Ribosome A->B Incorporation C Engineered Protein B->C Translation D Cellular Machinery C->D Interaction E Altered Biological Function D->E Modulation

Caption: Conceptual pathway for the incorporation and functional impact of this compound in a biological system.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling fine chemicals should be observed.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising yet under-explored non-canonical amino acid. Its unique combination of fluoro and methoxy substituents offers significant potential for advancing drug discovery, protein engineering, and the study of biological systems. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. Further experimental investigation is warranted to fully elucidate the capabilities of this intriguing molecule.

References

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). L-2-Methoxyphenylalanine.
  • Wang, L. L., et al. (2020). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties. ResearchGate.
  • PubChem. (n.d.). 2-Methoxy-L-Phenylalanine. National Center for Biotechnology Information.
  • Apollo Scientific. (2023). This compound Safety Data Sheet.
  • Al-Hadedi, A. A. M., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1073.
  • UFC. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). L-Phenylalanine Safety Data Sheet.
  • Fisher Scientific. (2023). DL-Phenylalanine Safety Data Sheet.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • ChemicalBook. (n.d.). 2-Methoxy-L-phenylalanine.
  • PubChem. (n.d.). 2-Methoxy-D-Phenylalanine. National Center for Biotechnology Information.
  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • BenchChem. (n.d.). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.
  • ScienceLab.com. (2005). Material Safety Data Sheet - DL-Phenylalanine.
  • ChemicalBook. (n.d.). 4-Methoxy-L-phenylalanine.
  • MySkinRecipes. (n.d.). 3-Fluoro-5-methyl-dl-phenylalanine.
  • Sigma-Aldrich. (n.d.). p-Fluoro-DL-phenylalanine.
  • Wikipedia. (n.d.). Phenylalanine.
  • BOC Sciences. (n.d.). Phenylalanine: Definition, Structure, Benefits and Uses.
  • Gourlay, B. (2025).
  • Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-(18F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416–418.
  • WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • KEGG. (n.d.). KEGG PATHWAY Database.
  • Blicke, F. F., & Zienty, F. B. (1941). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 63(10), 2945–2946.

Sources

synthesis of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine

Abstract

This compound is a synthetic amino acid of significant interest to medicinal chemists and drug development professionals. The strategic incorporation of fluorine into bioactive molecules can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated amino acids valuable building blocks for novel therapeutics.[1][2] This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound via the robust and versatile Erlenmeyer-Plöchl azlactone synthesis. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental workflow, and provide expert rationale for critical process parameters, ensuring a reproducible and scalable laboratory preparation.

Introduction

The Strategic Role of Fluorinated Amino Acids

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—confer profound changes upon a parent molecule.[4] When incorporated into amino acids, these changes can lead to peptides and proteins with enhanced thermal and proteolytic stability, altered conformational preferences, and unique biological activities.[5] Consequently, the demand for reliable synthetic routes to access structurally diverse fluorinated amino acids is continually growing.[]

Overview of the Selected Synthetic Strategy

Among the various methods available for α-amino acid synthesis, the Erlenmeyer-Plöchl reaction stands out for its reliability in preparing aromatic α-amino acids.[7][8] This method involves the condensation of an N-acylglycine (typically N-acetylglycine or hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base.[9] The reaction proceeds through a key intermediate, an azlactone (or oxazolone), which is subsequently reduced and hydrolyzed to yield the target amino acid.[10][11]

This guide focuses on the Erlenmeyer-Plöchl synthesis starting from 5-fluoro-2-methoxybenzaldehyde, as it represents a classic, efficient, and well-understood pathway to the desired product.

Synthetic Pathway and Mechanism

The synthesis is a two-step process starting from the commercially available 5-fluoro-2-methoxybenzaldehyde. The overall transformation is depicted below:

Overall Reaction Scheme: Step 1: 5-fluoro-2-methoxybenzaldehyde + N-acetylglycine → (Z)-4-(5-fluoro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) Step 2: Azlactone intermediate → this compound

Retrosynthetic Analysis & Mechanistic Principle

The core of the synthesis is the formation of a new carbon-carbon bond between the aldehyde and N-acetylglycine. The Erlenmeyer-Plöchl reaction facilitates this by first converting N-acetylglycine into its corresponding oxazolone in situ using acetic anhydride.[12] This oxazolone possesses acidic protons at the C4 position, which can be deprotonated by a mild base (sodium acetate) to form an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde. Subsequent elimination of water drives the reaction to form the benzylidene-azlactone intermediate.[7] The final stage involves the reduction of the exocyclic double bond and hydrolytic cleavage of the azlactone ring to furnish the final amino acid.[4]

logical_relationship Aldehyde 5-Fluoro-2-methoxy- benzaldehyde Condensation Erlenmeyer-Plöchl Condensation Aldehyde->Condensation Glycine N-Acetylglycine Glycine->Condensation Reagents Acetic Anhydride Sodium Acetate Reagents->Condensation Azlactone Azlactone Intermediate Condensation->Azlactone Forms Reduction Reduction & Hydrolysis Azlactone->Reduction Is converted to Product 5-Fluoro-2-methoxy- DL-phenylalanine Reduction->Product

Caption: Logical flow of the Erlenmeyer-Plöchl synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-4-(5-fluoro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one

This step involves the condensation reaction to form the key azlactone intermediate.

Materials and Reagents

Reagent MW ( g/mol ) Quantity Moles (mmol) Molar Eq.
5-Fluoro-2-methoxybenzaldehyde 154.14 10.0 g 64.9 1.0
N-Acetylglycine 117.10 9.1 g 77.7 1.2
Anhydrous Sodium Acetate 82.03 5.3 g 64.9 1.0

| Acetic Anhydride | 102.09 | 25 mL | - | - |

Procedure:

  • Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add 5-fluoro-2-methoxybenzaldehyde (10.0 g), N-acetylglycine (9.1 g), and anhydrous sodium acetate (5.3 g).

  • Add acetic anhydride (25 mL) to the mixture.

  • Heat the reaction mixture to 100 °C using an oil bath and maintain vigorous stirring.

  • Continue heating for 2 hours. The mixture will become a clear, yellow-to-orange solution, which may thicken as the product begins to crystallize upon completion.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization of the azlactone product.

  • Collect the yellow crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual acetic anhydride.

  • The crude azlactone can be used directly in the next step without further purification. A multistep Erlenmeyer azalactone synthesis is a reported method for synthesizing fluorinated α-amino acids.[4]

Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent required for the initial formation of the oxazolone from N-acetylglycine.[9] Sodium acetate acts as the base to deprotonate the oxazolone, generating the nucleophilic enolate for the condensation with the aldehyde.[7] Using a slight excess of N-acetylglycine ensures the complete consumption of the more valuable aldehyde.

Step 2: Reduction and Hydrolysis to this compound

This step converts the azlactone intermediate into the final amino acid product. The reductive ring cleavage can be accomplished using various methods; a common and effective one uses red phosphorus and hydroiodic acid.[4]

Materials and Reagents

Reagent MW ( g/mol ) Quantity Moles (mmol) Molar Eq.
Crude Azlactone (from Step 1) 251.23 ~16.3 g 64.9 1.0
Red Phosphorus 30.97 4.0 g 129.1 2.0
Hydroiodic Acid (57% in H₂O) 127.91 40 mL - -

| Acetic Anhydride | 102.09 | 40 mL | - | - |

Procedure:

  • SAFETY NOTE: This procedure should be performed in a well-ventilated fume hood. Hydroiodic acid is highly corrosive, and phosphine gas (toxic) can be a byproduct.

  • To a 250 mL round-bottom flask equipped with a reflux condenser and stir bar, add the crude azlactone from Step 1.

  • Add acetic anhydride (40 mL) and carefully add the red phosphorus (4.0 g).

  • Slowly add the hydroiodic acid (40 mL) to the stirred mixture. The reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux (approx. 110-120 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove excess phosphorus. Wash the filtered solid with a small amount of water.

  • Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the bulk of the solvent and HI.

  • Dissolve the resulting residue in a minimum amount of hot water and adjust the pH to ~6 with concentrated ammonium hydroxide. The amino acid will precipitate at its isoelectric point.

  • Cool the mixture in an ice bath for 1 hour.

  • Collect the crude this compound by vacuum filtration.

Purification and Characterization

Recrystallization Protocol
  • Transfer the crude amino acid to a beaker.

  • Add a minimal amount of hot water (or an ethanol/water mixture) to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified white crystals by vacuum filtration, wash with a small volume of cold water, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic ring, the methoxy group, and the amino acid backbone.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₁₂FNO₃, MW = 213.21 g/mol ).

  • Infrared Spectroscopy (IR): To identify characteristic functional group stretches (e.g., C=O of the carboxylic acid, N-H of the amine).

Visualization of the Synthetic Workflow

G start Starting Materials: - 5-Fluoro-2-methoxybenzaldehyde - N-Acetylglycine step1 Step 1: Azlactone Formation Reagents: Acetic Anhydride, NaOAc Conditions: 100°C, 2h start->step1 intermediate Crude (Z)-azlactone intermediate (Yellow Solid) step1->intermediate Yields step2 Step 2: Reduction & Hydrolysis Reagents: Red P, HI, Ac₂O Conditions: Reflux, 3h intermediate->step2 Is subjected to workup Workup & Purification - Filtration - pH Adjustment (pI) - Recrystallization step2->workup Leads to product Final Product: This compound (White Crystalline Solid) workup->product Yields

Caption: High-level experimental workflow for the synthesis.

Conclusion

This guide outlines a comprehensive and reliable method for the synthesis of this compound using the Erlenmeyer-Plöchl azlactone reaction. By providing detailed, step-by-step protocols and explaining the rationale behind key experimental choices, this document serves as a practical resource for researchers in organic synthesis and drug discovery. The described pathway is efficient, utilizes readily available starting materials, and provides a solid foundation for the production of this and other structurally related fluorinated amino acids.

References

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH.
  • Fluorin
  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (2015).
  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019).
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikiwand.
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.
  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Name-Reaction.com.
  • Erlenmeyer Azlactone Synthesis for amino acid. (2021). YouTube.
  • Erlenmeyer-Synthese. (n.d.). Wikipedia.
  • Catalytic reduction of azlactones in alkaline media. Synthesis of amino acids. (n.d.).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 5-Fluoro-2-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and other functional groups into amino acid scaffolds represents a cornerstone of modern medicinal chemistry. This guide addresses the substituted amino acid 5-Fluoro-2-methoxy-DL-phenylalanine, a compound for which specific biological data is not yet extensively documented in peer-reviewed literature. In the absence of direct evidence, this document serves as a technical primer on the anticipated biological and pharmacological properties of this molecule. By dissecting the known effects of aryl fluorination and methoxylation on the parent amino acid, phenylalanine, we provide a predictive framework for its mechanism of action. Furthermore, we outline a comprehensive, field-proven experimental program designed to systematically characterize its biological activity, from initial enzymatic screens to cellular and potential in vivo validation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound and similarly novel compounds.

Introduction: The Rationale for Phenylalanine Analogs in Drug Discovery

Phenylalanine is an essential aromatic amino acid critical for protein synthesis and the production of key neurotransmitters like dopamine and norepinephrine.[1] Its benzyl side chain offers a versatile scaffold for chemical modification. The introduction of fluorine and methoxy groups can profoundly alter the parent molecule's physicochemical properties, including its hydrophobicity, electronic distribution, and metabolic stability.[2] Such modifications are leveraged to enhance the therapeutic profile of peptide-based drugs and to develop novel small molecule enzyme inhibitors.[2][3]

The DL-racemic mixture of 5-Fluoro-2-methoxy-phenylalanine presents two enantiomers, each potentially possessing unique biological activities. L-phenylalanine is the natural isomer incorporated into proteins, while D-phenylalanine has shown distinct pharmacological properties, such as inhibiting enkephalin-degrading enzymes.[1] Therefore, any investigation must consider the potential for stereoisomer-specific effects.

Predicted Biological Profile Based on Structural Analogs

While direct studies on this compound are scarce, we can infer its potential biological activities by examining the established roles of its constituent modifications.

The Impact of Aryl Fluorination

The substitution of a hydrogen atom with fluorine on the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity can modulate acidity, basicity, and binding interactions without significantly increasing steric bulk.[2] This modification is known to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[2] This can prolong the half-life of a drug.

  • Modulate Receptor Binding: Fluorine can alter the electronic properties of the aromatic ring, influencing cation-π or other non-covalent interactions that are critical for binding to enzyme active sites or receptors.[2]

  • Serve as a Bioisostere: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's properties.

The Influence of the Methoxy Group

The methoxy (-OCH₃) group at the ortho position introduces both electronic and steric changes. This substitution can:

  • Alter Conformation: The methoxy group can influence the preferred rotational angle (dihedral angle) of the side chain relative to the amino acid backbone, which can lock the molecule into a bioactive conformation.

  • Introduce New Hydrogen Bonding Capabilities: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions within a biological target.

  • Impact Lipophilicity: The methoxy group generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Potential Therapeutic Applications

Based on the properties of related fluorinated and methoxylated compounds, this compound could be investigated for several applications:

  • Enzyme Inhibition: As an unnatural amino acid, it could act as a competitive inhibitor for enzymes that process phenylalanine, such as Phenylalanine Hydroxylase (PAH) or Phenylalanine Ammonia-Lyase (PAL).[4][5]

  • Antimicrobial or Antitumor Activity: Many fluorinated compounds, including the well-known 5-Fluorouracil, exhibit cytotoxic effects by interfering with essential metabolic pathways.[3][6] Derivatives of fluorophenylalanine have shown mild activity against various microbes and fungi.[7]

  • Neurological Activity: Given that phenylalanine is a precursor to neurotransmitters, this analog could potentially modulate neurological pathways. Halogenated derivatives of L-phenylalanine have been explored for neuroprotective actions.

A Proposed Research Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, the following phased experimental approach is recommended. This workflow is designed to be a self-validating system, where results from earlier, broader screens inform the design of more specific subsequent assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification & Mechanistic Elucidation cluster_2 Phase 3: In-Depth Cellular & Preclinical Models a Compound Acquisition & QC (Purity, Identity Verification) b General Cytotoxicity Screen (e.g., MTT/XTT Assay on Cancer & Normal Cell Lines) a->b Characterized Compound c Broad Spectrum Antimicrobial Screen (Bacteria & Fungi Panels) a->c Characterized Compound d Enzyme Inhibition Panel (PAH, Cholinesterases, etc.) a->d Characterized Compound e Dose-Response & IC50 Determination (for hits from Phase 1) b->e Identified 'Hits' c->e Identified 'Hits' d->e Identified 'Hits' f Mechanism of Action Studies (e.g., Enzyme Kinetics, Apoptosis Assays) e->f Quantified Potency h Cellular Target Engagement Assays (e.g., CETSA) f->h g Stereoisomer Activity Comparison (Separate D- and L-isomers) g->f Informs Mechanism i Pathway Analysis (Western Blot, RT-qPCR) h->i Validated Target j In Vivo Proof-of-Concept (if warranted by in vitro data) i->j Confirmed Pathway

Caption: A phased workflow for characterizing a novel compound.

Detailed Experimental Protocols

Phase 1: General Cytotoxicity Screening (MTT Assay)

Objective: To assess the compound's general toxicity against a panel of human cell lines.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HCT116 colorectal carcinoma, PANC-1 pancreatic cancer) and a non-cancerous control cell line (e.g., HIEC normal intestinal epithelial) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Phase 2: Enzyme Inhibition Kinetics (Phenylalanine Hydroxylase)

Objective: To determine if the compound inhibits PAH and to characterize the mode of inhibition.

Methodology:

  • Enzyme Reaction Setup: In a 96-well UV-transparent plate, prepare a reaction mixture containing recombinant human PAH, the substrate L-phenylalanine, and the cofactor tetrahydrobiopterin (BH4) in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the reaction by adding the enzyme.

  • Monitoring: Monitor the conversion of L-phenylalanine to L-tyrosine by measuring the increase in absorbance at 275 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the reaction rate against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the inhibition constant (Ki).

G PAH {Phenylalanine Hydroxylase (PAH) | Active Site} Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes Conversion Phe L-Phenylalanine (Substrate) Phe->PAH Binds to Active Site Inhibitor 5-Fluoro-2-methoxy-Phe (Potential Inhibitor) Inhibitor->PAH Competitively Binds, Blocks Substrate

Sources

The Mechanistic Enigma of 5-Fluoro-2-Methoxy-DL-Phenylalanine: A Technical Exploration of a Novel Phenylalanine Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The field of medicinal chemistry is in a perpetual state of innovation, with the synthesis of novel molecular entities holding the promise of unlocking new therapeutic paradigms. 5-Fluoro-2-methoxy-DL-phenylalanine emerges as one such molecule of interest, a structural analog of the essential amino acid phenylalanine, distinguished by the strategic placement of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. While direct and extensive experimental data on the specific mechanism of action of this compound remains to be fully elucidated in publicly available literature, this technical guide aims to provide a comprehensive, albeit theoretical, exploration of its potential biological activities.

By dissecting the known influences of its constituent modifications—the fluoro and methoxy groups—on the phenylalanine scaffold, we can construct a plausible and testable framework for its mechanism of action. This document will therefore serve as a foundational resource for researchers poised to investigate this intriguing molecule, offering hypothesized mechanisms, proposing robust experimental workflows for their validation, and contextualizing its potential within the broader landscape of phenylalanine analogs.

I. The Molecular Architecture: A Tale of Two Substitutions

The biological activity of any molecule is intrinsically linked to its structure. In this compound, two key modifications to the phenylalanine ring are poised to dictate its interactions with biological systems:

  • The 5-Fluoro Substitution: The introduction of a fluorine atom, the most electronegative element, at the 5-position of the phenyl ring is a well-established strategy in medicinal chemistry.[1] This substitution can profoundly alter the electronic properties of the aromatic ring, influencing its ability to participate in crucial non-covalent interactions such as cation-π stacking, which are often pivotal for ligand-receptor binding.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound.[1]

  • The 2-Methoxy Substitution: The presence of a methoxy group at the 2-position introduces both steric bulk and a potential hydrogen bond acceptor. This substitution can influence the preferred conformation of the side chain and its interactions within a binding pocket. The methoxy group can also alter the hydrophobicity of the molecule, potentially impacting its membrane permeability and distribution.

The combination of these two substitutions on a DL-phenylalanine backbone—a racemic mixture of D and L enantiomers—suggests a multifaceted potential for biological activity, which we will explore in the subsequent sections.

II. Hypothesized Mechanisms of Action

Based on the known biological activities of related phenylalanine analogs, we can propose several plausible mechanisms of action for this compound. These hypotheses are not mutually exclusive and may act in concert.

A. The Antimetabolite Hypothesis: A Trojan Horse in Cellular Metabolism

One of the most compelling- and well-documented- roles of fluorinated amino acid analogs is their function as antimetabolites. p-Fluoro-DL-phenylalanine, for instance, is known to be a toxic antimetabolite that can inhibit mitosis and trigger apoptosis.[3][4] It is therefore reasonable to hypothesize that this compound could exert its effects through a similar mechanism.

Proposed Pathway:

  • Cellular Uptake: The molecule is likely transported into cells via amino acid transporters, competing with endogenous phenylalanine.

  • Misincorporation into Proteins: During protein synthesis, phenylalanyl-tRNA synthetase may not effectively discriminate between phenylalanine and its fluorinated analog. This would lead to the incorporation of this compound into nascent polypeptide chains.

  • Protein Misfolding and Dysfunction: The presence of the fluorinated and methoxylated analog within the protein structure could disrupt normal folding due to altered electronic and steric properties.[5] This could lead to a loss of protein function, aggregation, and the induction of cellular stress pathways, such as the unfolded protein response (UPR).

  • Induction of Apoptosis: The accumulation of misfolded proteins and the ensuing cellular stress can ultimately trigger programmed cell death, or apoptosis.

G Molecule 5-Fluoro-2-Methoxy -DL-Phenylalanine AAT AAT Molecule->AAT Uptake Phe Phenylalanine Phe->AAT Ribosome Ribosome AAT->Ribosome Misfolded Misfolded Ribosome->Misfolded Misincorporation Loss Loss Misfolded->Loss UPR UPR Misfolded->UPR Cellular Stress Apoptosis Apoptosis Loss->Apoptosis UPR->Apoptosis

B. The Enzyme Inhibition Hypothesis: A Wrench in the Molecular Machinery

Fluorinated amino acids are also recognized for their potential as enzyme inhibitors.[1] The unique electronic properties conferred by the fluorine atom can lead to tighter binding to an enzyme's active site, while the methoxy group can provide additional interactions.

Potential Enzymatic Targets:

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. Inhibition of PAH would lead to a buildup of phenylalanine and its derivatives, a condition known as hyperphenylalaninemia.

  • Phenylalanine Ammonia-Lyase (PAL): While primarily found in plants and fungi, PAL and related enzymes are targets for certain drugs. Phenylalanine analogues have been shown to inhibit PAL.[6][7]

  • Enkephalinases: D-phenylalanine has been reported to inhibit enkephalinases, enzymes that degrade enkephalins (endogenous opioids).[2] The D-enantiomer within the DL-mixture of this compound could potentially exhibit similar activity.

G cluster_enzymes Potential Enzyme Targets cluster_outcomes Potential Downstream Effects Molecule 5-Fluoro-2-Methoxy -DL-Phenylalanine PAH Phenylalanine Hydroxylase Molecule->PAH Inhibition PAL Phenylalanine Ammonia-Lyase Molecule->PAL Inhibition Enkephalinase Enkephalinase Molecule->Enkephalinase Inhibition Hyper Hyperphenylalaninemia PAH->Hyper Phenolic Altered Phenolic Compound Synthesis PAL->Phenolic Analgesia Analgesia Enkephalinase->Analgesia

III. Proposed Experimental Workflows for Mechanism Elucidation

To validate the aforementioned hypotheses, a systematic and multi-pronged experimental approach is essential. The following workflows outline key experiments to dissect the mechanism of action of this compound.

A. Workflow 1: Investigating the Antimetabolite Hypothesis

Objective: To determine if this compound is incorporated into proteins and induces cellular stress and apoptosis.

Methodology:

  • Cell Viability Assays:

    • Treat a panel of cell lines (e.g., cancer cell lines and normal cell lines) with increasing concentrations of the compound.

    • Assess cell viability using MTT or CellTiter-Glo assays at various time points (e.g., 24, 48, 72 hours).

    • Rationale: To determine the cytotoxic potential and establish a dose-response curve.

  • Protein Incorporation Studies:

    • Culture cells in the presence of a heavy isotope-labeled version of the compound (e.g., ¹³C or ¹⁵N labeled).

    • Isolate total protein, perform proteolysis, and analyze the resulting peptides by mass spectrometry.

    • Rationale: To definitively confirm the incorporation of the analog into the proteome.

  • Western Blot Analysis for Cellular Stress Markers:

    • Treat cells with the compound and lyse at different time points.

    • Perform Western blotting for key markers of the unfolded protein response (UPR), such as BiP, CHOP, and spliced XBP1.

    • Rationale: To assess the induction of cellular stress pathways associated with protein misfolding.

  • Apoptosis Assays:

    • Treat cells with the compound and assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Confirm apoptosis by Western blotting for cleaved caspase-3 and PARP.

    • Rationale: To quantify the induction of programmed cell death.

G Start Start Viability Cell Viability Assay Start->Viability Incorporation Protein Incorporation (Mass Spectrometry) Viability->Incorporation If Cytotoxic Stress Cellular Stress (Western Blot) Incorporation->Stress If Incorporated Apoptosis Apoptosis Assay (Flow Cytometry) Stress->Apoptosis End End Apoptosis->End

B. Workflow 2: Investigating the Enzyme Inhibition Hypothesis

Objective: To identify and characterize the inhibition of specific enzymes by this compound.

Methodology:

  • In Vitro Enzyme Inhibition Assays:

    • Purify recombinant target enzymes (e.g., PAH, PAL, enkephalinases).

    • Perform kinetic assays in the presence of varying concentrations of the compound and the enzyme's natural substrate.

    • Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate inhibition constants (Ki, IC50).

    • Rationale: To directly assess the inhibitory potential against specific, plausible targets.

  • Thermal Shift Assays (TSA):

    • Incubate the target enzyme with the compound and a fluorescent dye that binds to hydrophobic regions of proteins.

    • Measure the change in melting temperature (Tm) of the enzyme.

    • Rationale: A shift in Tm upon ligand binding provides evidence of direct interaction.

  • Cell-Based Target Engagement Assays:

    • Develop or utilize cell lines that overexpress the target enzyme.

    • Treat cells with the compound and measure the downstream consequences of enzyme inhibition (e.g., accumulation of substrate, reduction of product).

    • Rationale: To confirm target engagement in a cellular context.

IV. Quantitative Data Summary (Hypothetical)

To illustrate the potential outcomes of the proposed experiments, the following table presents hypothetical quantitative data.

AssayMetricPhenylalanine (Control)This compound
Cell Viability (HT-29) IC50 (µM)> 100075.2
PAH Inhibition Ki (µM)-15.8 (Competitive)
Enkephalinase Inhibition IC50 (nM)> 10,000520
Protein Incorporation % of Total Phe100%12.5%

V. Concluding Remarks and Future Directions

This compound stands as a molecule with significant, yet largely unexplored, therapeutic potential. The theoretical framework presented in this guide, built upon the established principles of medicinal chemistry and the known activities of related analogs, offers a robust starting point for its systematic investigation. The proposed dual hypotheses of antimetabolite activity and enzyme inhibition are not mutually exclusive and warrant parallel investigation.

Future research should focus on the chiral separation of the D- and L-enantiomers to dissect their individual contributions to the overall biological activity. Furthermore, in vivo studies in relevant animal models will be crucial to assess the compound's pharmacokinetic properties, efficacy, and safety profile. The elucidation of the precise mechanism of action of this compound will undoubtedly provide valuable insights into the design of novel therapeutics targeting a range of pathologies, from cancer to neurological disorders.

References

  • Gourlay, B. S., et al. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Max-Planck-Gesellschaft. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1075–1109. [Link]

  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 24. [Link]

  • Galles, J. A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • p-Fluoro-DL-phenylalanine. Scientific Laboratory Supplies. Accessed January 17, 2026. [Link]

  • Primary-amine oxidase. In Wikipedia. Accessed January 17, 2026. [Link]

  • 2-Methoxy-L-Phenylalanine. PubChem. Accessed January 17, 2026. [Link]

  • Gnoni, A., et al. (2015). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLOS ONE, 10(2), e0115686. [Link]

  • Kis, Z., et al. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 40(2), 605–610. [Link]

  • Janas, K. M., et al. (2001). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. FEBS Letters, 497(2-3), 101–105. [Link]

  • JNT-517, an investigational oral inhibitor of SLC6A19, facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine. (2024). The Journal of Clinical Investigation. [Link]

  • Chen, Y. F., et al. (2020). α-Phellandrene enhances the apoptosis of HT-29 cells induced by 5-fluorouracil by modulating the mitochondria-dependent pathway. International Journal of Molecular Medicine, 46(4), 1545–1556. [Link]

  • Lissoni, P., et al. (2008). Effects of 5-FU on DNA synthesis and cytotoxicity of human lymphocytes induced by IL-2, TGF-beta3 and PGE2. In Vivo, 22(5), 623–626. [Link]

  • Mescaline. In Wikipedia. Accessed January 17, 2026. [Link]

  • Pszczółkowska, A., et al. (2023). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • 2-Methoxy-D-Phenylalanine. PubChem. Accessed January 17, 2026. [Link]

  • Wang, L. L., et al. (2019). Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. CrystEngComm, 21(3), 447–458. [Link]

Sources

A Technical Guide to the Structure Elucidation of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule therapeutics. 5-Fluoro-2-methoxy-DL-phenylalanine is a synthetically designed non-proteinogenic amino acid with significant potential in the development of novel pharmaceuticals. Its structural nuances, arising from the interplay of the fluoro and methoxy substituents on the phenyl ring, necessitate a rigorous and multi-faceted approach to its structure elucidation. This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the unambiguous determination of its chemical structure. The incorporation of fluorinated aromatic amino acids into proteins can enhance their catabolic stability, a desirable trait for therapeutic proteins and peptide-based vaccines[1].

A Multi-Modal Analytical Workflow for Structure Determination

The definitive elucidation of a novel chemical entity such as this compound requires a synergistic application of multiple analytical techniques. No single method provides a complete structural picture; rather, it is the convergence of data from spectroscopic and chromatographic analyses that builds a self-validating and trustworthy structural assignment. Our approach is rooted in a logical progression from establishing purity and molecular formula to the detailed mapping of atomic connectivity and stereochemistry.

G cluster_0 Sample Preparation cluster_1 Structure Elucidation Cascade Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purity & MW NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) MS->NMR Elemental Composition FTIR Fourier-Transform Infrared (FTIR) Spectroscopy NMR->FTIR Connectivity XRay Single-Crystal X-Ray Crystallography FTIR->XRay Functional Groups Chiral_HPLC Chiral High-Performance Liquid Chromatography (HPLC) XRay->Chiral_HPLC 3D Structure Final_Structure Elucidated Structure Chiral_HPLC->Final_Structure Enantiomeric Purity

Caption: A multi-modal workflow for the structure elucidation of this compound.

Synthesis and Purification: The Genesis of the Analyte

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted anilines and their subsequent conversion to amino acids[2].

Proposed Synthetic Pathway:

  • Nitration of 4-fluoro-2-methoxyphenylacetamide: The starting material, N-(4-fluoro-2-methoxyphenyl)acetamide, is nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 5-position[2].

  • Hydrolysis to 4-fluoro-2-methoxy-5-nitroaniline: The resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is hydrolyzed under acidic conditions to yield 4-fluoro-2-methoxy-5-nitroaniline[2].

  • Diazotization and Sandmeyer Reaction: The aniline is then subjected to diazotization followed by a Sandmeyer-type reaction to introduce a hydroxymethyl group.

  • Oxidation and Amino Acid Synthesis: The hydroxymethyl group is oxidized to an aldehyde, which then serves as a precursor for a Strecker synthesis or other established amino acid synthesis protocols to yield the final product.

Purification Protocol:

The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain a crystalline solid suitable for analysis. Purity is initially assessed by thin-layer chromatography (TLC) and subsequently confirmed by High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation analysis. For halogenated organic compounds, MS provides a characteristic molecular fingerprint[3].

Experimental Protocol (Electrospray Ionization - Time of Flight):

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the parent ions to induce fragmentation and generate a characteristic fragmentation pattern.

Predicted Mass Spectral Data:

ParameterPredicted Value
Molecular Formula C₁₀H₁₂FNO₃
Monoisotopic Mass 213.0798 u
[M+H]⁺ (Positive Ion Mode) m/z 214.0876
[M-H]⁻ (Negative Ion Mode) m/z 212.0720

Predicted Fragmentation Pathways: The fragmentation of phenylalanine derivatives typically involves the loss of small neutral molecules such as water, carbon monoxide, and the amino group. The presence of the fluoro and methoxy substituents will influence the fragmentation pattern, providing valuable information about their positions on the phenyl ring.

G M_plus_H [M+H]⁺ m/z 214.0876 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 196.0770 M_plus_H->frag1 frag2 Loss of COOH₂ [M+H-COOH₂]⁺ m/z 168.0825 M_plus_H->frag2 frag3 Loss of NH₃ [M+H-NH₃]⁺ m/z 197.0614 M_plus_H->frag3

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of the carbon skeleton and the electronic environment of the fluorine atom.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to ensure good solubility.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Experiments: Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

  • 2D NMR Experiments: To establish connectivity, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C long-range correlations.

Predicted NMR Spectral Data (in D₂O):

¹H NMR Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
Aromatic Protons6.8 - 7.2mAr-H
α-Proton~4.0ddCH(NH₂)COOH
β-Protons~3.1, ~3.3mCH₂
Methoxy Protons~3.8sOCH₃
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Carbonyl Carbon~175COOH
Aromatic Carbons110 - 160Ar-C
α-Carbon~55CH(NH₂)COOH
β-Carbon~37CH₂
Methoxy Carbon~56OCH₃
¹⁹F NMR Predicted Chemical Shift (ppm)Assignment
Fluorine-115 to -125Ar-F

The ¹⁹F NMR spectrum is particularly informative, as the chemical shift is highly sensitive to the electronic environment, providing confirmation of the fluorine's position on the aromatic ring[4]. The large chemical shift range of ¹⁹F makes it a sensitive probe for structural changes[4].

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the compound. For amino acids, FTIR is particularly useful for confirming the presence of the amino, carboxylic acid, and aromatic moieties[5].

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid, purified sample is placed directly onto the ATR crystal. Minimal sample preparation is required for this technique[6].

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3000N-H stretchAmino group (NH₃⁺)
3000-2800C-H stretchAliphatic and aromatic
~1730C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1250C-F stretchAryl fluoride
~1250, ~1050C-O stretchMethoxy group

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide information about connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals can be a challenge but provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

The resulting crystal structure would confirm the connectivity established by NMR and provide precise geometric parameters. The study of crystal structures of substituted phenylalanine derivatives provides insights into the influence of different substituents on the crystal packing and intermolecular interactions[3][7].

Chiral High-Performance Liquid Chromatography (HPLC): Resolving the Enantiomers

As the synthesized compound is a racemic (DL) mixture, chiral HPLC is essential to separate the D- and L-enantiomers. This is crucial for pharmaceutical applications, as enantiomers often exhibit different pharmacological and toxicological profiles.

Experimental Protocol:

  • Column Selection: A chiral stationary phase (CSP) is used for the separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin, are often effective[8].

  • Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for reversed-phase chiral chromatography consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)[9].

  • Detection: The separated enantiomers are detected using a UV detector at an appropriate wavelength (typically around 210-220 nm).

G cluster_0 Chiral HPLC System Mobile_Phase Mobile Phase (Aqueous/Organic) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler (DL-Mixture) Pump->Injector Column Chiral Stationary Phase (e.g., Teicoplanin) Injector->Column Detector UV Detector Column->Detector Data_System Chromatogram (Separated Enantiomers) Detector->Data_System

Caption: Schematic of a chiral HPLC system for the resolution of this compound enantiomers.

Conclusion: A Unified Approach to Structural Integrity

The structure elucidation of this compound is a testament to the power of a multi-technique analytical approach. By systematically integrating data from mass spectrometry, multi-nuclear NMR, FTIR spectroscopy, X-ray crystallography, and chiral chromatography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is not merely an academic exercise; it is a critical prerequisite for the advancement of this promising molecule in drug discovery and development, ensuring its identity, purity, and stereochemical integrity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • K. van de Waal, et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 25 commonly used phenylalanine derivatives. Retrieved from [Link]

  • Toscano, M., et al. (2024).
  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.
  • ResearchGate. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. Retrieved from [Link]

  • G. G. D. de Oliveira, et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).
  • M. H. El-Sayed, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • A. S. Drozdov, et al. (2022).
  • Supporting information For Oxidative annulation of L-phenylalanine using I2/DMSO. (n.d.). Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

  • B. M. Young, et al. (2021).
  • Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]

  • D. Ghislieri, et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Journal of Chinese Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

  • Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe3+. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. Retrieved from [Link]

  • M. H. El-Sayed, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

Sources

Introduction: The Emergence of Fluorinated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxy-DL-phenylalanine

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly modulate a molecule's acidity, basicity, metabolic stability, and binding affinity.[1] Fluorinated amino acids, when integrated into peptides and proteins, can confer advantageous biophysical and biological properties, including increased stability against proteases.[1][2]

This compound is a synthetic amino acid derivative with potential applications in creating novel peptides, enzyme inhibitors, or serving as a building block in medicinal chemistry. Its precise structural verification is paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound and outlines the analytical workflows required for its unambiguous characterization. As a synthetic compound, direct experimental spectra are not universally cataloged; therefore, this whitepaper serves as both a predictive guide and a methodological framework for researchers synthesizing and verifying this molecule.

Molecular Structure and Key Features

To understand the spectroscopic data, we must first visualize the molecule's structure. The substitution pattern on the phenyl ring—a fluorine atom at position 5 and a methoxy group at position 2—creates a distinct electronic environment that will govern its spectral characteristics.

Caption: Molecular structure of this compound with key atoms labeled.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and advanced 2D NMR experiments would provide definitive structural confirmation.[3][4]

Causality Behind NMR Experimental Choices

A standard ¹H NMR provides initial information on proton environments and their connectivity. A ¹³C NMR is essential to confirm the carbon backbone and observe the direct influence of electronegative substituents like fluorine and oxygen. Because of the complex splitting patterns expected from fluorine-hydrogen and fluorine-carbon coupling, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are not just beneficial but necessary for unambiguous assignment of every proton and carbon signal, thereby creating a self-validating dataset.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the amino acid backbone and the substituted aromatic ring. The chemical shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy groups.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
Aromatic (H3, H4, H6)6.8 - 7.3Multiplets (m)JHH ≈ 7-9, JHF ≈ 2-10The protons on the aromatic ring will exhibit complex splitting due to both ortho/meta H-H coupling and H-F coupling.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)N/AA characteristic singlet for the three equivalent methoxy protons, shifted downfield due to the attached oxygen.
α-H3.9 - 4.2Doublet of doublets (dd)JHα-Hβ ≈ 5-8The alpha-proton is coupled to the two diastereotopic beta-protons.
β-H₂3.0 - 3.3Multiplet (m)JHβ-Hα ≈ 5-8, Jgeminal ≈ 14The two beta-protons are diastereotopic and will appear as a complex multiplet, each coupled to the alpha-proton and to each other.
-NH₂ / -COOHVariableBroad singlet (br s)N/AThese protons are exchangeable and their signals are often broad and can vary in chemical shift depending on solvent, concentration, and pH.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be highly informative, particularly due to the large coupling constants between carbon and fluorine, which can span multiple bonds.

Carbon(s) Predicted δ (ppm) Predicted Multiplicity (due to C-F coupling) Rationale
Carboxyl (C=O)170 - 175Singlet (s)Standard chemical shift for an amino acid carboxyl carbon.[5][6]
C5 (C-F)155 - 160Doublet (d), ¹JCF ≈ 240-250 HzThe carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted downfield.[7]
C2 (C-O)148 - 153Doublet (d), ³JCF ≈ 5-10 HzThe carbon attached to the methoxy group is downfield. It will also show a smaller three-bond coupling to fluorine.
Aromatic (C1, C3, C4, C6)110 - 135Doublets or singletsThese carbons will show smaller C-F couplings depending on their distance from the fluorine atom. Their shifts are modulated by both the fluorine and methoxy substituents.
α-C55 - 60Singlet (s)Typical range for an alpha-carbon in phenylalanine derivatives.[6][8]
Methoxy (-OC H₃)55 - 58Singlet (s)Characteristic shift for a methoxy carbon.
β-C35 - 40Singlet (s)Typical range for the beta-carbon in phenylalanine.[6][8]

Part II: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound in its zwitterionic solid state is expected to show characteristic absorption bands.

Causality Behind IR Analysis

The utility of IR spectroscopy lies in its ability to confirm the presence of the core functional groups that define the molecule. The broad O-H and N-H stretches confirm the amino acid moiety, the sharp C=O stretch verifies the carboxylate, and the C-O and C-F stretches confirm the ring substituents. This provides a crucial, orthogonal validation to the NMR data. Studies on fluorinated amino acids have shown that cryogenic gas-phase IR spectroscopy can even reveal detailed conformational information and intramolecular hydrogen bonds, such as those between NH⁺ and fluorine.[2][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad
N-H Stretch (Ammonium, NH₃⁺)3000 - 3300Broad, superimposed on O-H
Aromatic C-H Stretch3000 - 3100Sharp, weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Carboxylate, COO⁻)1550 - 1610Strong
Aromatic C=C Bending1450 - 1600Medium to Strong, multiple bands
C-O Stretch (Methoxy & Acid)1200 - 1300Strong
C-F Stretch1100 - 1250Strong

Part III: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Causality Behind MS Technique Selection

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition. Its high mass accuracy allows for the calculation of a molecular formula that is unique to the target compound, providing the highest level of confidence in its identity. Electron Ionization (EI) is a harder ionization technique that provides valuable structural information through reproducible fragmentation patterns. Analyzing these fragments is like solving a puzzle that reconstructs the original molecule.[10]

  • Molecular Formula: C₁₀H₁₂FNO₃

  • Monoisotopic Mass: 213.0798 g/mol

High-Resolution MS (ESI-TOF):

  • Predicted [M+H]⁺: 214.0876

  • Predicted [M-H]⁻: 212.0720

Predicted Fragmentation Pattern (EI-MS): The primary fragmentation pathway for phenylalanine and its derivatives involves the cleavage of the bond between the α and β carbons and benzylic cleavage.

  • Loss of the carboxyl group (-COOH): A common fragmentation for amino acids, leading to a fragment at m/z = 168.

  • Benzylic Cleavage: Cleavage of the Cα-Cβ bond to form the stable 5-fluoro-2-methoxybenzyl cation, which would be a prominent peak at m/z = 141.

  • Loss of the entire amino acid side chain: This would result in a fragment corresponding to the amino acid backbone, [CH(NH₂)COOH]⁺, at m/z = 74.

Part IV: Recommended Analytical Workflow

To ensure the identity and purity of a newly synthesized batch of this compound, a rigorous and self-validating analytical workflow is required.

Caption: Recommended workflow for the synthesis and structural validation of the target compound.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Objective: To prepare a sample suitable for high-resolution NMR analysis.

  • Protocol:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to observe the zwitterionic form.[3][4]

    • If using D₂O, add a small, known amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at 400 MHz or higher for adequate resolution.

2. Sample Preparation for Mass Spectrometry (HRMS)

  • Objective: To confirm the exact mass and molecular formula.

  • Protocol:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

    • Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • The system must be calibrated to ensure mass accuracy is within 5 ppm.

3. Sample Preparation for IR Spectroscopy

  • Objective: To identify functional groups.

  • Protocol:

    • For solid-state analysis, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.[11]

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and mass spectrometry. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and the analysis of related fluorinated amino acids. By following the outlined analytical workflow, researchers and drug development professionals can confidently verify the identity, purity, and structure of this novel compound, ensuring the integrity of their subsequent scientific investigations.

References

  • Analytical Methods For Amino Acids. (n.d.). TNTH - Tamilnadu Test House. Retrieved January 17, 2026.
  • Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated derivatives. (2023). Journal of Molecular Structure, 1294(6), 136350.
  • Amino Acid Analysis: A Comprehensive Overview. (n.d.). Creative Proteomics. Retrieved January 17, 2026.
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. (2024). MPG.PuRe.
  • Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. (2023). RSC Publishing.
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022).
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022).
  • Amino Acid Analysis: an essential technique for the analytical lab. (n.d.). BioPharmaSpec. Retrieved January 17, 2026.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • Analytical strategies for the determination of amino acids: Past, present and future trends. (2025).
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.).
  • Molecular structure and dynamics of crystalline p-fluoro-D,L-phenylalanine. A combined x-ray/NMR investigation. (1986). Journal of the American Chemical Society, 108, 2715-2723.
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.).
  • 2-Fluorophenylalanine | C9H10FNO2 | CID 9465. (n.d.). PubChem. Retrieved January 17, 2026.
  • 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine | C10H9F4NO3 | CID 138105975. (n.d.). PubChem. Retrieved January 17, 2026.
  • Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. (n.d.). PubMed.
  • p-Fluoro-DL-phenylalanine 51-65-0. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
  • m-Fluoro-DL-phenylalanine 456-88-2. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
  • DL-Phenylalanine. (n.d.). NIST WebBook. Retrieved January 17, 2026.
  • bmse000045 L-Phenylalanine. (n.d.). BMRB. Retrieved January 17, 2026.
  • Dynamics of Phenylalanine in the Solid State by NMR. (n.d.). MIT. Retrieved January 17, 2026.
  • (b) ¹H NMR spectrum of d2-phenylalanine. (2022).
  • 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%. (n.d.). Cambridge Isotope Laboratories, Inc. Retrieved January 17, 2026.
  • Electronic Supplementary Information. (2016). The Royal Society of Chemistry.
  • Dl-Phenylalanine | C9H11NO2 | CID 994. (n.d.). PubChem. Retrieved January 17, 2026.
  • p-Fluoro-DL-phenylalanine, | F5251-5G | SIGMA-ALDRICH. (n.d.). Scientific Laboratory Supplies. Retrieved January 17, 2026.
  • Phenylalanine. (n.d.). NIST WebBook. Retrieved January 17, 2026.
  • The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. (n.d.). Scilit.
  • p-Fluoro-DL-phenylalanine 51-65-0 Safety Information. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
  • L-Phenylalanine | C9H11NO2 | CID 6140. (n.d.). PubChem. Retrieved January 17, 2026.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 5-Fluoro-2-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of a Novel Phenylalanine Analogue

5-Fluoro-2-methoxy-DL-phenylalanine is a synthetic amino acid analogue that holds potential for a variety of applications in biochemical and pharmaceutical research. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring of phenylalanine can significantly alter its physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can modulate acidity, basicity, hydrophobicity, and metabolic stability.[1] These modifications make fluorinated amino acids like this compound valuable tools for probing protein structure and function, as well as for developing novel therapeutic agents with enhanced properties.[1][2][3]

This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety protocols and an understanding of its chemical nature. It is designed to empower researchers to work with this compound safely and effectively, fostering a proactive safety culture in the laboratory.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its structural similarity to other phenylalanine analogues allows for certain predicted characteristics. The presence of the polar methoxy and fluoro groups is expected to influence its solubility and electronic properties.

PropertyValueSource
Chemical Name This compoundApollo Scientific
CAS Number 603105-80-2Apollo Scientific
Molecular Formula C10H12FNO3Inferred
Molecular Weight 213.21 g/mol Inferred
Appearance SolidGeneral knowledge
Solubility Data not available. Expected to have some solubility in water and polar organic solvents.General knowledge

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[4]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritation

Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Warning

Source: Apollo Scientific Safety Data Sheet[4]

Safe Handling and Storage: A Proactive Approach

Given the hazardous nature of this compound, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent handling protocols, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating or removing the hazard at the source.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a properly functioning chemical fume hood. This prevents the inhalation of dust particles and vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.

  • Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.[5]

Personal Protective Equipment (PPE): Essential Individual Protection

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[4]
Hand Protection Nitrile gloves. Inspect for tears or holes before use.Prevents skin contact and subsequent irritation.[4]
Protective Clothing A lab coat should be worn at all times.Protects street clothes and underlying skin from contamination.
Respiratory Protection Not typically required when handled in a fume hood. If handling large quantities or if a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Prevents inhalation of the compound, which can cause respiratory tract irritation.[4]
Handling Protocols: Step-by-Step Safe Practices

Adherence to strict handling protocols is crucial for minimizing risk.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

    • Close the container immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

  • Post-Handling:

    • Thoroughly clean the work area in the fume hood after use.

    • Decontaminate all equipment that has come into contact with the compound.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is vital for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures: Preparedness and Response

Accidents can happen, and a well-defined emergency plan is critical.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Simplified metabolic pathway of phenylalanine.

Introducing analogues like this compound allows researchers to:

  • Probe Enzyme Active Sites: The altered size and electronic properties of the analogue can provide insights into enzyme-substrate interactions.

  • Modulate Protein Stability: The incorporation of fluorinated amino acids can enhance the thermal and metabolic stability of proteins. [1]* Develop Novel Therapeutics: Modified amino acids are a cornerstone of drug development, potentially leading to more potent and selective drugs.

Disposal Considerations

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound represents a valuable tool for scientific advancement. However, its potential comes with inherent hazards that demand respect and careful management. By integrating the principles and protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can create a safe and productive environment for exploring the scientific potential of this and other novel chemical entities. A steadfast commitment to safety is not a barrier to discovery but rather the foundation upon which robust and reliable scientific progress is built.

References

  • ScienceLab.com. (2005). Material Safety Data Sheet: DL-Phenylalanine. Retrieved from [Link]

  • Zhang, S., et al. (2021). Reproductive and developmental toxicities of 5-fluorouracil in model organisms and humans. Reproduction and Development, 67(3), 161–168.
  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • International Agency for Research on Cancer. (1987). 5-FLUOROURACIL (Group 3). In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon: IARC.
  • Asadollahi, A., et al. (2024). Ameliorative effect of Melatonin on 5-Fluorouracil-induced reproductive toxicity in male rats. BMC Complementary Medicine and Therapies, 24(1), 1-13.
  • Thompson, S., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(15), 4930.
  • Scientific Laboratory Supplies. (n.d.). p-Fluoro-DL-phenylalanine. Retrieved from [Link]

  • WebMD. (2025). Phenylalanine: Uses and Risks. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18335-18350.
  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. Retrieved from [Link]

  • Wang, L., et al. (2020). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties. CrystEngComm, 22(30), 5037-5047.
  • MedCentral. (2011). Nutritional Supplements in Pain Practice. Retrieved from [Link]

  • El-Bayoumy, K., et al. (1991). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Carcinogenesis, 12(11), 2079-2082.
  • WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

Sources

Exploring the Therapeutic Potential of 5-Fluoro-2-methoxy-DL-phenylalanine: A Chemically Rationalized Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxy-DL-phenylalanine is a synthetic amino acid that, while not extensively studied, represents a fascinating scaffold for potential therapeutic development. This guide synthesizes information from related fluorinated and methoxylated phenylalanine analogs to construct a scientifically grounded hypothesis for its potential applications. The introduction of fluorine and a methoxy group onto the phenylalanine backbone is a well-established strategy in medicinal chemistry to modulate key pharmacological properties.[1][2] This document will explore the rationale behind these substitutions, propose hypothetical therapeutic uses in neurology and oncology based on the known bioactivity of structurally similar compounds, and outline general synthetic strategies. This guide serves as a foundational document to stimulate further empirical research into this promising, yet underexplored, molecule.

The Strategic Role of Fluorination in Phenylalanine-Based Drug Design

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, offering a subtle yet powerful tool to enhance the therapeutic properties of bioactive molecules.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius similar to hydrogen, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2]

When applied to the amino acid phenylalanine, fluorination can lead to:

  • Increased Metabolic Stability : The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic degradation and thereby prolonging the compound's half-life.[1]

  • Modulated Receptor Binding : The high electronegativity of fluorine alters the electronic properties of the phenyl ring, which can influence crucial molecular interactions like cation-π stacking, often vital for peptide-receptor binding.[3]

  • Altered Bioavailability : Changes in lipophilicity due to fluorination can affect how the molecule is absorbed, distributed, metabolized, and excreted (ADME).[1]

These modifications have been successfully leveraged in various fluorinated phenylalanine derivatives to create enzyme inhibitors, therapeutic agents, and PET imaging agents.[1][2]

Rationale for the 5-Fluoro-2-methoxy Substitution Pattern

The specific placement of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenylalanine ring is a deliberate design choice aimed at synergistic modulation of its properties.

  • 5-Fluoro Substitution : Placing fluorine at the meta-position relative to the alanine side chain can alter the acidity of the aromatic protons and influence the overall electronic nature of the ring without adding significant steric bulk.

  • 2-Methoxy Substitution : The ortho-methoxy group can act as a hydrogen bond acceptor and can enforce a specific conformation (a "twist") of the phenyl ring relative to the side chain.[4] This conformational constraint can be crucial for selective binding to a specific receptor or enzyme active site.

This combination of electronic modulation and conformational restriction suggests that this compound could be engineered for high-affinity, selective interactions with biological targets.

Hypothetical Therapeutic Applications

While direct experimental evidence for this compound is lacking, we can extrapolate potential therapeutic avenues from structurally related molecules.

Potential as a Neuromodulatory Agent

Research on phenylethylamine derivatives with a similar 2-methoxy-5-substituted pattern has shown high affinity for serotonin receptors, specifically the 5-HT(2A) receptor, acting as antagonists.[5] The 5-HT(2A) receptor is a key target in the treatment of various psychiatric disorders, including schizophrenia and depression.

Hypothesized Mechanism: this compound, by mimicking the structure of endogenous neurotransmitter precursors, could potentially cross the blood-brain barrier and interact with neurotransmitter systems. Its specific substitution pattern might confer antagonist properties at the 5-HT(2A) receptor, modulating downstream signaling pathways implicated in mood and cognition.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_release 5-HT Release 5HT2A_R 5-HT2A Receptor 5HT_release->5HT2A_R Binds PLC PLC Activation 5HT2A_R->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Neuronal_Response Altered Neuronal Excitability Ca_release->Neuronal_Response FMP 5-Fluoro-2-methoxy- DL-phenylalanine (Hypothetical Antagonist) FMP->5HT2A_R Blocks

Caption: Hypothetical antagonism of the 5-HT2A receptor signaling pathway.

Potential as an Antimetabolite in Oncology

Certain fluorinated phenylalanine analogs, such as p-Fluoro-DL-phenylalanine, are known to act as toxic antimetabolites.[6] They can be mistakenly incorporated into proteins in place of natural phenylalanine, leading to the synthesis of non-functional proteins, cell cycle arrest, and apoptosis.[6]

Hypothesized Mechanism: Due to its structural similarity to phenylalanine, this compound could be recognized by aminoacyl-tRNA synthetases and incorporated into newly synthesized proteins, particularly in rapidly dividing cancer cells. The presence of the fluoro- and methoxy- groups could disrupt protein folding, stability, and function, ultimately triggering programmed cell death.

G FMP 5-Fluoro-2-methoxy- DL-phenylalanine tRNA_Synthetase Aminoacyl-tRNA Synthetase FMP->tRNA_Synthetase Competitive Substrate Phe Phenylalanine Phe->tRNA_Synthetase Ribosome Ribosome tRNA_Synthetase->Ribosome Charged tRNA Protein Nascent Protein Ribosome->Protein Translation Misfolded_Protein Misfolded/ Non-functional Protein Protein->Misfolded_Protein Incorporation of FMP Apoptosis Apoptosis Misfolded_Protein->Apoptosis

Caption: Hypothesized mechanism of action as a protein synthesis inhibitor.

General Synthetic Approaches

The synthesis of fluorinated and methoxylated phenylalanine derivatives can be achieved through various established organic chemistry routes. A plausible approach for this compound would involve a multi-step synthesis starting from commercially available precursors.

Experimental Protocol: A Plausible Synthetic Workflow

This protocol is a generalized representation adapted from methodologies for similar compounds.[1][7]

  • Starting Material: 4-Fluoro-2-nitrotoluene.

  • Step 1: Benzylic Bromination. The starting material is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 1-(bromomethyl)-4-fluoro-2-nitrobenzene.

  • Step 2: Nucleophilic Substitution. The nitro group is replaced with a methoxy group via nucleophilic aromatic substitution using sodium methoxide in methanol. This yields 1-(bromomethyl)-4-fluoro-2-methoxybenzene.

  • Step 3: Alkylation of a Glycine Equivalent. The resulting benzyl bromide is used to alkylate a glycine anion equivalent, such as diethyl acetamidomalonate. The reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol.

  • Step 4: Hydrolysis and Decarboxylation. The resulting malonate derivative is hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with strong HCl) to yield the final product, this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

G Start 4-Fluoro-2-nitrotoluene Step1 Benzylic Bromination (NBS, Initiator) Start->Step1 Intermediate1 Benzyl Bromide Derivative Step1->Intermediate1 Step2 Nucleophilic Substitution (Sodium Methoxide) Intermediate1->Step2 Intermediate2 Methoxy-substituted Benzyl Bromide Step2->Intermediate2 Step3 Alkylation of Glycine Equivalent Intermediate2->Step3 Intermediate3 Malonate Derivative Step3->Intermediate3 Step4 Acid Hydrolysis & Decarboxylation Intermediate3->Step4 Product 5-Fluoro-2-methoxy- DL-phenylalanine Step4->Product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit unrealized, potential. Based on established principles of medicinal chemistry and the biological activities of structurally related compounds, we can construct compelling hypotheses for its application in neurology and oncology. The strategic placement of fluoro- and methoxy- groups provides a strong rationale for its potential to exhibit desirable pharmacological properties, including enhanced metabolic stability and target selectivity.

However, this guide is fundamentally a call to action. The therapeutic possibilities discussed herein are entirely speculative and require rigorous empirical validation. Future research should focus on:

  • Efficient and scalable synthesis of this compound.

  • In vitro screening against a panel of neurological and cancer-related targets (e.g., serotonin receptors, cancer cell lines).

  • Preclinical studies in animal models to assess its pharmacokinetics, efficacy, and safety profile.

The exploration of such novel chemical matter is essential for the advancement of drug discovery and may uncover new therapeutic agents for challenging diseases.

References

  • Galles, C., Infield, J., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH.
  • Zahran, M. A., & El-Sharief, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1338-1373. [Link]

  • BenchChem. (n.d.). 3-Fluoro-5-hydroxy-DL-phenylalanine. BenchChem.
  • BenchChem. (n.d.). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
  • Zahran, M. A., & El-Sharief, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. PubMed.
  • MySkinRecipes. (n.d.). 3-Fluoro-5-methyl-dl-phenylalanine. MySkinRecipes.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. PubChem. [Link]

  • BenchChem. (n.d.). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. BenchChem.
  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Guarnaccia, C., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. [Link]

  • Scientific Laboratory Supplies. (n.d.). p-Fluoro-DL-phenylalanine. SLS.
  • ACS Publications. (n.d.). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine.
  • Amatek Chemical. (n.d.). N-Boc-3-Cyano-4-fluoro-DL-phenylalanine.
  • MDPI. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. PubMed.
  • National Center for Biotechnology Information. (n.d.). Use of a stable fluorescent reagent, 2-methoxy-2,4-diphenyl-3(2H)
  • National Center for Biotechnology Information. (n.d.). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. PubMed.

Sources

An In-depth Technical Guide to 5-Fluoro-2-methoxy-DL-phenylalanine as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 5-Fluoro-2-methoxy-DL-phenylalanine

The strategic incorporation of fluorine and methoxy groups into amino acid scaffolds is a well-established strategy in medicinal chemistry to modulate biological activity. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of the phenyl ring, influencing pKa, lipophilicity, and metabolic stability.[1] The methoxy group, a potent electron-donating group, can also modulate electronic distribution and steric profile, offering a nuanced approach to interacting with enzyme active sites.

This compound combines these features, presenting a unique structural motif that suggests its potential as a modulator of enzyme activity. This guide provides a comprehensive, albeit predictive, exploration of its potential as an enzyme inhibitor, detailing likely target classes, mechanisms of action, and robust experimental protocols for its characterization.

Part 1: Predicted Enzyme Targets and Mechanistic Insights

Based on the structural similarity of this compound to endogenous aromatic amino acids, two primary classes of enzymes are predicted as potential targets: those involved in phenylalanine metabolism and those that recognize phenylalanine-containing substrates.

Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a pivotal step in the phenylpropanoid pathway in plants, fungi, and some bacteria.[2] Phenylalanine analogs are known to be potent inhibitors of PAL.[3][4]

Predicted Mechanism of Inhibition: this compound is likely to act as a competitive inhibitor of PAL. The structural resemblance to the natural substrate, L-phenylalanine, would allow it to bind to the active site. The fluoro and methoxy substituents may enhance binding affinity through favorable interactions with active site residues, potentially leading to slow-binding inhibition.[3]

Causality of Inhibition: The electrophilic nature of the phenyl ring, modified by the electron-withdrawing fluorine and electron-donating methoxy group, could influence the stability of the enzyme-inhibitor complex. The steric bulk of the methoxy group at the ortho position might also play a crucial role in orienting the molecule within the active site for optimal inhibitory effect.

Aromatic Amino Acid Hydroxylases (AAAHs)

This family of enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are critical for the biosynthesis of neurotransmitters and other essential metabolites.[5][6][7] These enzymes are known to be inhibited by substrate analogs.[8][9]

Predicted Mechanism of Inhibition: As a phenylalanine analog, this compound could act as a competitive inhibitor of PAH and potentially TH. It would compete with the endogenous L-phenylalanine (for PAH) or L-tyrosine (for TH) for binding to the active site. The altered electronic properties of the phenyl ring due to the fluoro and methoxy groups could disrupt the catalytic hydroxylation reaction.

Causality of Inhibition: The hydroxylation reaction catalyzed by AAAHs involves electrophilic attack on the aromatic ring. The presence of a fluorine atom, a strong deactivator, and a methoxy group, a strong activator, on the ring presents a complex electronic landscape that could significantly alter the susceptibility of the ring to hydroxylation, thereby inhibiting the enzyme.

Part 2: Experimental Protocols for Characterization

To empirically determine the enzyme inhibitory properties of this compound, a systematic approach involving kinetic assays and biophysical characterization is essential. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's mechanism of action.

General Enzyme Inhibition Assay Protocol

This protocol provides a framework for initial screening and determination of IC50 values.

Materials:

  • Target enzyme (e.g., Phenylalanine Ammonia-Lyase, Phenylalanine Hydroxylase)

  • Substrate for the target enzyme (e.g., L-phenylalanine)

  • This compound

  • Appropriate assay buffer

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, substrate at a fixed concentration (typically at or near the Km value), and varying concentrations of the inhibitor.

  • Initiate the reaction by adding the enzyme to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value .

Determining the Mechanism of Inhibition (Kinetic Studies)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a matrix of experiments with varying substrate and inhibitor concentrations is required.

Step-by-Step Methodology:

  • Perform the enzyme assay as described above, but with a range of fixed inhibitor concentrations and a range of substrate concentrations for each inhibitor concentration.

  • Calculate the initial velocities for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Analyze the plots:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • Calculate the inhibition constant (Ki) from the data using appropriate equations for the determined mechanism of inhibition.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for characterizing an unknown enzyme inhibitor.

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Validation & Further Studies Start Start with This compound IC50 Determine IC50 Value (Dose-Response Curve) Start->IC50 Active Is the compound active? IC50->Active Kinetics Kinetic Assays (Vary [S] and [I]) Active->Kinetics Yes Inactive Compound is inactive or a weak inhibitor Active->Inactive No LB_Plot Generate Lineweaver-Burk Plot Kinetics->LB_Plot MOA Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) LB_Plot->MOA Ki Calculate Ki Value MOA->Ki Biophysical Biophysical Assays (e.g., ITC, SPR) Ki->Biophysical SAR Structure-Activity Relationship (SAR) Studies Biophysical->SAR InVivo In Vivo / Cell-based Assays SAR->InVivo Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Downstream Flavonoids, Lignins, Stilbenes, etc. CinnamicAcid->Downstream Inhibitor This compound Inhibitor->PAL Inhibition Catecholamine_Pathway Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine L-Tyrosine PAH->Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH DOPA L-DOPA TH->DOPA Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Inhibitor This compound Inhibitor->PAH Inhibition Inhibitor->TH Potential Inhibition

Caption: Potential inhibition points in the Catecholamine Biosynthesis Pathway.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a strong theoretical framework based on structure-activity relationships of analogous compounds suggests that this compound holds significant potential as an enzyme inhibitor, particularly for PAL and AAAHs. The experimental protocols outlined in this guide provide a clear and robust pathway for the comprehensive characterization of its inhibitory activity and mechanism of action. Future research should focus on the synthesis of this compound and the execution of these enzymatic assays to validate the hypotheses presented herein. Such studies will be crucial in unlocking the potential of this and other novel substituted amino acids in drug discovery and chemical biology.

References

  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422. [Link]

  • Fitzpatrick, P. F. (2003). Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (2024). Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors. ACS Publications. [Link]

  • Laber, B., Kiltz, H. H., & Amrhein, N. (1986). Inhibition of Phenylalanine Ammonia-Lyase in vitro and in vivo by (l-Amino-2-phenylethyl)phosphonic Acid, the Phosphonic Analogue of Phenylalanine. Zeitschrift für Naturforschung C, 41(1-2), 49-55. [Link]

  • Ogawa, T., Yoshitomi, H., Kodama, H., Waki, M., Stammer, C. H., & Shimohigashi, Y. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS letters, 250(2), 227-230. [Link]

  • Al-Hadiya, A. M. (2006). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Journal of enzyme inhibition and medicinal chemistry, 21(4), 439-444. [Link]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. [Link]

  • Singh, S., Kumar, V., & Sharma, S. (2020). Engineering phenylalanine ammonia lyase to limit feedback inhibition by cinnamate and enhance biotransformation. International journal of biological macromolecules, 164, 369-377. [Link]

  • Gingipalli, L., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & medicinal chemistry letters, 48, 128254. [Link]

  • Fitzpatrick, P. F. (1999). The aromatic amino acid hydroxylases. Advances in enzymology and related areas of molecular biology, 73, 1-46. [Link]

  • Harding, C. O., et al. (2010). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of inherited metabolic disease, 33(6), 737-744. [Link]

  • Fitzpatrick, P. F. (2000). Allosteric Regulation of Phenylalanine Hydroxylase. Archives of biochemistry and biophysics, 379(1), 1-7. [Link]

  • Fisher, D. B., & Kaufman, S. (1972). The inhibition of phenylalanine and tyrosine hydroxylases by high oxygen levels. The Journal of neuroscience, 19(5), 1359-1365. [Link]

  • Al-Hussain, S. A., & Ali, B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2335. [Link]

  • Patel, D. D., et al. (1974). Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III: Derivatives of p-fluoro-DL-phenylalanine. Journal of pharmaceutical sciences, 63(11), 1754-1757. [Link]

  • Xu, Z., et al. (2015). Production of tyrosine through phenylalanine hydroxylation bypasses the intrinsic feedback inhibition in Escherichia coli. Applied microbiology and biotechnology, 99(10), 4233-4242. [Link]

  • Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(19), 3897-3913. [Link]

  • Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

Sources

The Strategic Fluorine: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Power of a Single Atom

In the vast toolkit of medicinal chemistry and chemical biology, few modifications are as subtle, yet as profound, as the substitution of hydrogen with fluorine. With a van der Waals radius of 1.47 Å, barely larger than hydrogen's 1.20 Å, fluorine can be considered a minimalist's substitution. Yet, as the most electronegative element, it wields immense electronic influence, creating a powerful tool for rationally modulating molecular properties.

This guide navigates the history and science of one of the most successful applications of this principle: the creation of fluorinated phenylalanines. We will journey from the initial chemical curiosities of the mid-20th century to their current status as indispensable building blocks in PET imaging agents, metabolically robust peptides, and sensitive biophysical probes. Our focus will remain on the causality behind the science—why certain synthetic routes were chosen, how the unique properties of fluorine are exploited in experimental design, and how these molecules provide self-validating systems for probing complex biological questions.

Chapter 1: The Genesis of a Bio-Orthogonal Tool

The story of fluorinated phenylalanines begins not in a biological context, but in the realm of classical organic synthesis. The post-war era was a fertile ground for chemical exploration, and the unique properties of organofluorine compounds were beginning to be appreciated. The first reported synthesis of fluoro-substituted phenylalanines was achieved in 1950 by E. L. Bennett and the renowned chemist C. Niemann. Their work laid the foundation for an entirely new class of unnatural amino acids.

Their approach was a testament to the synthetic strategies of the time. To generate the requisite fluorinated benzaldehyde precursors, they employed the venerable Balz-Schiemann reaction , a method that transforms aromatic amines into fluorides via diazonium tetrafluoroborate intermediates. This multi-step process, while effective, underscores the synthetic challenges of early organofluorine chemistry. From the fluorobenzaldehyde, they utilized the Erlenmeyer-Plöchl azlactone synthesis , a robust method for amino acid preparation that remains relevant to this day. This pioneering work opened the door for biologists and chemists to ask a new question: what happens when this seemingly conservative substitution is introduced into a biological system?

Chapter 2: The Synthetic Chemist's Toolkit: An Evolution of Strategy

The journey from Bennett and Niemann's foundational work to the diverse array of fluorinated phenylalanines available today is a story of increasing elegance, efficiency, and stereochemical control. The choice of synthetic route is dictated by the desired outcome: racemic material for certain screening applications, or enantiomerically pure L- or D-isomers for peptide synthesis and drug development.

The Classical Workhorse: Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl reaction remains a fundamental method for producing α,β-unsaturated acylamino acids, which are key precursors to racemic amino acids. Its primary advantage is its reliability and use of readily available starting materials.

Causality of the Method: This reaction is a two-part process. First, an N-acylglycine (like hippuric acid) is cyclized and dehydrated with acetic anhydride to form an oxazolone (azlactone). This intermediate is crucial because the C-4 protons are now sufficiently acidic to be removed by a mild base (sodium acetate). This allows the azlactone to act as a nucleophile in a Perkin-type condensation with an aromatic aldehyde—in our case, a fluorobenzaldehyde. The resulting unsaturated azlactone can then be reduced and hydrolyzed to yield the target fluorinated phenylalanine. The entire process is a self-validating system for creating the core amino acid structure from simple precursors.

  • Reactants:

    • Hippuric Acid (1.0 eq)

    • 4-Fluorobenzaldehyde (1.0 eq)

    • Anhydrous Sodium Acetate (1.0 eq)

    • Acetic Anhydride (3.0 eq)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine hippuric acid (e.g., 5.37 g, 30 mmol), 4-fluorobenzaldehyde (3.72 g, 30 mmol), and anhydrous sodium acetate (2.46 g, 30 mmol).

    • Add acetic anhydride (8.5 mL, 90 mmol) to the mixture.

    • Heat the reaction mixture in an oil bath at 100 °C for 1 hour with constant stirring. The mixture will become a clear, yellow-to-orange solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Allow the mixture to cool to room temperature. A solid mass will typically form.

    • Slowly add 50 mL of ethanol to the flask with stirring. This quenches the excess acetic anhydride and helps precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold ethanol (2 x 15 mL) and then with cold water (2 x 15 mL).

    • Dry the product under vacuum to yield the azlactone, which can be carried forward to the reduction/hydrolysis step to obtain DL-4-fluorophenylalanine.

Erlenmeyer_Plochl Erlenmeyer-Plöchl Azlactone Synthesis HippuricAcid Hippuric Acid Oxazolone 2-Phenyl-5-oxazolone (Azlactone Intermediate) HippuricAcid->Oxazolone Cyclization Fluorobenzaldehyde 4-Fluorobenzaldehyde UnsaturatedAzlactone Unsaturated Azlactone Fluorobenzaldehyde->UnsaturatedAzlactone Condensation Ac2O_NaOAc Acetic Anhydride, Sodium Acetate Ac2O_NaOAc->Oxazolone Ac2O_NaOAc->UnsaturatedAzlactone Oxazolone->UnsaturatedAzlactone Condensation FPhe DL-4-Fluorophenylalanine UnsaturatedAzlactone->FPhe Reduction Reduction (e.g., P/HI) & Hydrolysis Reduction->FPhe

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of DL-4-fluorophenylalanine.

The Advent of Asymmetric Synthesis: Catalytic Hydrogenation

For applications in drug design and protein engineering, obtaining enantiomerically pure amino acids is non-negotiable. The development of transition-metal-catalyzed asymmetric hydrogenation in the latter half of the 20th century was a watershed moment. This technology allowed chemists to convert the achiral α,β-unsaturated precursors from the Erlenmeyer synthesis into chiral amino acids with high enantiomeric excess (ee).

Causality of the Method: The logic here is to create a chiral environment using a catalyst that will deliver hydrogen to one face of the planar double bond preferentially. This is achieved by using a rhodium (or ruthenium) metal center complexed with a chiral phosphine ligand (e.g., derivatives of BINAP, DIPAMP, or DuanPhos). The substrate, an N-acyl-α-dehydroamino acid, coordinates to the chiral metal catalyst. The steric and electronic properties of the ligand direct the substrate to bind in a specific orientation, exposing one face to the incoming hydrogen gas. This elegant transfer of chirality from the ligand to the product is a highly efficient and atom-economical method for producing enantiopure materials.

  • Reactants & Catalyst:

    • (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid (1.0 eq)

    • [Rh(COD)₂(BF₄)] (Rhodium precursor, e.g., 0.01 eq)

    • Chiral Bisphosphine Ligand (e.g., (R,R)-Me-BPE, 0.011 eq)

    • Methanol (Anhydrous, degassed)

    • Hydrogen gas (H₂)

  • Procedure:

    • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., 4.1 mg, 0.01 mmol) and the chiral ligand (e.g., 5.8 mg, 0.011 mmol). Add degassed methanol (5 mL) and stir for 20 minutes to form the active catalyst solution.

    • Reaction Setup: In a separate stainless-steel autoclave, add the substrate, (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid (e.g., 237 mg, 1.0 mmol).

    • Transfer the catalyst solution to the autoclave via cannula under an inert atmosphere.

    • Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂) and begin vigorous stirring.

    • Maintain the reaction at room temperature for the specified time (e.g., 12-24 hours), monitoring H₂ uptake.

    • Upon completion, carefully vent the autoclave and purge with nitrogen.

    • Remove the solvent under reduced pressure. The residue contains the N-acetyl-L-4-fluorophenylalanine.

    • The enantiomeric excess (ee) can be determined by converting the product to its methyl ester and analyzing by chiral HPLC.

    • The N-acetyl group can be removed by acidic hydrolysis to yield the final L-4-fluorophenylalanine.

Asymmetric_Hydrogenation Asymmetric Hydrogenation Workflow Substrate Fluorinated Dehydroamino Acid Autoclave Hydrogenation in Autoclave Substrate->Autoclave Catalyst_Prep [Rh(COD)₂]BF₄ + Chiral Ligand Active_Catalyst Active Chiral Rhodium Catalyst Catalyst_Prep->Active_Catalyst H2_Gas H₂ Gas H2_Gas->Autoclave Active_Catalyst->Autoclave Purification Solvent Removal & Purification Autoclave->Purification Final_Product Enantiopure N-acetyl-L-4-F-Phe Purification->Final_Product

Caption: Workflow for enantioselective synthesis via catalytic hydrogenation.

Chapter 3: From Molecule to Macromolecule: Incorporation into Peptides & Proteins

The true value of fluorinated phenylalanines is realized when they are incorporated into larger biomolecules. This allows researchers to leverage their unique properties to modulate function or to act as spectroscopic reporters.

Chemical Assembly: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The process involves sequentially adding amino acids to a growing chain that is covalently attached to a solid resin support. The use of Fmoc-protected fluorinated phenylalanines is routine.

Causality of the Workflow: The logic of SPPS is built on orthogonal protection strategies. The α-amine of the incoming amino acid is temporarily protected with an Fmoc group, which is stable to acid but readily removed by a base (piperidine). Side chains are protected with acid-labile groups. This allows for a repeating cycle: (1) deprotect the N-terminus of the resin-bound chain, (2) activate and couple the next Fmoc-amino acid, (3) wash away excess reagents. The fluorinated phenyl ring requires no side-chain protection, simplifying its integration.

  • Setup: A fritted syringe reaction vessel is used. All steps involve adding the specified solution, agitating (e.g., on a shaker or with N₂ bubbling) for the specified time, and then draining the solvent.

  • Procedure (Single Coupling Cycle):

    • Resin Swelling: Start with Rink Amide resin in the reaction vessel. Swell in N,N-Dimethylformamide (DMF) for 1 hour. Drain.

    • Fmoc Deprotection:

      • Add 20% piperidine in DMF (v/v). Agitate for 3 minutes. Drain.

      • Add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

      • Wash thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

      • Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines, ready for coupling.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate Fmoc-Phe(4-F)-OH (3 eq) with a coupling agent like HATU (2.9 eq) and a base like DIEA (6 eq) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

      • Drain the coupling solution. Wash with DMF (3x).

      • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If positive, recouple.

    • Repeat: Return to Step 2 for the next amino acid in the sequence.

    • Final Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove the peptide from the resin and cleave side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether.

Biosynthetic Incorporation

An alternative to chemical synthesis is to trick the cell's own translational machinery into incorporating the unnatural amino acid. This is a powerful method for producing large quantities of modified proteins.

Causality of the Method: The most common approach utilizes an E. coli auxotrophic strain that cannot synthesize phenylalanine itself. The logic is to starve the cells of natural phenylalanine and provide 4-fluorophenylalanine in the growth medium. The endogenous phenylalanyl-tRNA synthetase (PheRS) often has relaxed substrate specificity and will charge its cognate tRNA with 4-F-Phe, leading to its stochastic incorporation at Phe codons during protein expression. More advanced methods use engineered, orthogonal synthetase/tRNA pairs for site-specific incorporation.[1]

  • Strain and Media: Use a phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769). Prepare a minimal medium (e.g., M9) lacking phenylalanine.

  • Growth: Grow a starter culture in minimal medium supplemented with a limiting amount of L-phenylalanine.

  • Induction: Pellet the cells and resuspend them in fresh minimal medium containing all amino acids except phenylalanine. Add L-4-fluorophenylalanine (e.g., to a final concentration of 50-100 mg/L).

  • Induce expression of the target protein (e.g., with IPTG).

  • Harvest & Purify: Allow the protein to express for several hours, then harvest the cells and purify the target protein using standard methods (e.g., Ni-NTA chromatography if His-tagged).

  • Validation: Use mass spectrometry to confirm the incorporation of 4-F-Phe and determine the extent of substitution.

Chapter 4: Applications in Drug Discovery and Chemical Biology

The synthesis of fluorinated phenylalanines is not an end in itself, but a means to create powerful tools for research and development.

A Unique Spectroscopic Probe: ¹⁹F NMR

Rationale: The fluorine-19 nucleus has excellent NMR properties (spin ½, ~83% the sensitivity of ¹H, and a wide chemical shift range). Since ¹⁹F is virtually absent in biological systems, an NMR spectrum of a protein containing a fluorinated phenylalanine will show only signals from the incorporated probe, providing a clean, sensitive window into the local environment. Changes in the ¹⁹F chemical shift can report on protein folding, conformational changes, and ligand binding with exquisite precision.

Enhancing Therapeutic Potential: Stability and Binding

Rationale: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a susceptible C-H bond on the phenyl ring with fluorine can block this metabolic pathway, increasing the half-life of a peptide drug. Furthermore, the electronic properties of the fluorinated ring can alter its interactions within a binding pocket. The electron-withdrawing nature of fluorine can modify cation-π or π-π stacking interactions, potentially leading to enhanced binding affinity and selectivity. This has been exploited in numerous drug candidates, including the ghrelin agonist Ulimorelin.[2]

Visualizing Biology: Positron Emission Tomography (PET)

Rationale: The radioactive isotope fluorine-18 is a positron emitter with an ideal half-life (~110 minutes) for medical imaging. By labeling L-p-fluorophenylalanine with ¹⁸F, a radiotracer is created that can be used to measure protein synthesis rates in vivo. The amino acid is taken up by cells and incorporated into newly synthesized proteins. The positron emission can be detected by a PET scanner, allowing for non-invasive, quantitative imaging of metabolic activity. This is particularly valuable in oncology for detecting tumors, which often have elevated rates of protein synthesis.

Conclusion and Future Outlook

From a synthetic curiosity in 1950 to a cornerstone of modern medicinal chemistry, the journey of fluorinated phenylalanines demonstrates the power of strategic atomic substitution. The evolution of synthetic methods has made these valuable building blocks readily accessible in their enantiopure forms, enabling their widespread adoption. They provide robust, self-validating systems for studying biological processes—a change in a ¹⁹F NMR signal directly reports on a local environmental change, and the uptake of ¹⁸F-L-Phe directly visualizes metabolic activity.

The future will likely focus on developing more complex fluorinated analogues and refining methods for their site-specific incorporation into proteins in living organisms. As our ability to precisely engineer biomolecules grows, the strategic placement of fluorine will continue to offer unparalleled opportunities to diagnose disease, design better drugs, and deepen our fundamental understanding of biology.

References

  • Poor Heravi, M. R. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90. [Link]

  • Hancock, S. M., et al. (2022). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Journal of Fluorine Chemistry, 255-256, 110001. [Link]

  • O'Brien-Nicholson, L., et al. (2016). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository. [Link]

  • Wikipedia contributors. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. From the Peptidomimetics in Organic and Medicinal Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Richmond, M. H. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical Biochemistry, 154(1), 311-315. [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Case Western Reserve University. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • Ingersoll, A. W., & Babcock, S. H. (1932). Hippuric acid. Organic Syntheses, 12, 40. [Link]

  • Wang, D., et al. (2017). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 4(7), 1253-1256. [Link]

  • Wang, L., et al. (2018). Genetically Encoded Fluorophenylalanines Enable Insights into the Recognition of Lysine Trimethylation by an Epigenetic Reader. Angewandte Chemie International Edition, 57(31), 9880-9884. [Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia, 77(11), 743-749. [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(40), 13444-13449. [Link]

  • Fleissner, M. R., et al. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. [Link]

  • Matsuoka, Y., et al. (2024). Metabolic engineering of Escherichia coli for 4-nitrophenylalanine production via the 4-aminophenylalanine synthetic pathway. Metabolic Engineering, 83, 119-128. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 5-Fluoro-2-methoxy-DL-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unlocking New Peptide Functionalities with 5-Fluoro-2-methoxy-DL-phenylalanine

The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic and research tool development. These non-canonical building blocks offer a powerful means to modulate the physicochemical and biological properties of peptides, leading to enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Among the vast array of unnatural amino acids, fluorinated derivatives of phenylalanine have garnered significant attention due to the unique properties conferred by the fluorine atom.[3]

This guide focuses on a particularly intriguing building block: This compound . The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring introduces a unique combination of electronic and steric effects. The high electronegativity of fluorine can influence pKa, hydrophobicity, and electrostatic interactions, potentially enhancing binding affinity and metabolic stability.[3] The ortho-methoxy group, while potentially introducing steric challenges during synthesis, can also be leveraged to induce specific conformational constraints within the peptide backbone.

These modifications make this compound a valuable tool for:

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic degradation.[3]

  • Modulating Receptor Interactions: The altered electronic distribution of the phenyl ring can fine-tune interactions with biological targets.

  • Probing Structure-Activity Relationships: The unique spectroscopic signature of the fluorine atom can be utilized in ¹⁹F NMR studies to probe peptide conformation and binding.[4]

  • Creating Novel Peptide Scaffolds: The steric bulk of the methoxy group can be used to enforce specific secondary structures.

This document provides a comprehensive guide for the successful incorporation of this compound into peptides, addressing the anticipated challenges and offering detailed protocols for both synthesis and characterization.

Structure of this compound:

Caption: Chemical structure of this compound.

Synthetic Strategies: Navigating the Challenges of a Disubstituted Phenylalanine

The incorporation of this compound presents a key challenge: steric hindrance from the ortho-methoxy group. This can significantly slow down coupling reactions. Therefore, careful selection of synthetic methodology, coupling reagents, and reaction conditions is paramount.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for peptide synthesis.[1] However, for sterically hindered amino acids like this compound, standard protocols may prove insufficient.

Key Considerations for SPPS:

  • Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often inadequate for overcoming significant steric hindrance. More potent activating reagents are necessary.

  • Reaction Conditions: Optimizing temperature and reaction time can be critical for driving the coupling reaction to completion.

  • Monitoring: Careful monitoring of each coupling step is essential to ensure complete reaction and avoid deletion sequences.

Workflow for SPPS Incorporation:

G Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling of 5-Fluoro-2-methoxy-Phe (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Monitoring Kaiser Test (or other) Wash2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage Complete Repeat->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: SPPS workflow for incorporating sterically hindered amino acids.

Detailed Protocol for SPPS:

This protocol outlines a manual procedure for a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-5-Fluoro-2-methoxy-DL-phenylalanine and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.

  • Washing: Wash the resin as described in step 3.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the cleavage solution.

    • Precipitate the peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary for Coupling Reagents:

Coupling ReagentRelative Efficiency for Hindered Amino AcidsKey Features
HATU/HCTUVery HighGold standard for difficult couplings; potential for side reactions if excess is used.[5]
PyBOP/PyAOPHighHighly reactive phosphonium-based reagents.
COMUVery HighOxyma-based, offering a better safety profile than HOBt/HOAt-based reagents.[5]
DCC/DICLowGenerally insufficient for sterically hindered couplings.
Solution-Phase Peptide Synthesis

For certain peptide sequences or when SPPS proves problematic, solution-phase synthesis offers a viable alternative.[6] This classical approach involves coupling protected amino acids in solution, followed by purification of the intermediate dipeptide before proceeding to the next coupling step.

Advantages of Solution-Phase Synthesis:

  • Better control over reaction conditions.

  • Purification of intermediates ensures the final product's purity.

  • Can be more suitable for large-scale synthesis.

Disadvantages:

  • More time-consuming and labor-intensive than SPPS.

  • Requires careful purification after each step.

General Workflow for Solution-Phase Synthesis:

G Protect1 Protect N-terminus of 5-Fluoro-2-methoxy-Phe Couple Couple protected amino acids (e.g., DCC/HOBt) Protect1->Couple Protect2 Protect C-terminus of second amino acid Protect2->Couple Purify1 Purify dipeptide Couple->Purify1 Deprotect Selectively deprotect N- or C-terminus Purify1->Deprotect CoupleNext Couple with next protected amino acid Deprotect->CoupleNext Purify2 Purify tripeptide CoupleNext->Purify2 Repeat Repeat cycle Purify2->Repeat

Sources

Application Notes & Protocols: Utilizing Fluorinated Phenylalanine Analogs as Advanced Molecular Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: This guide addresses the topic of using 5-fluoro-2-methoxy-DL-phenylalanine as a molecular probe. A comprehensive review of current scientific literature reveals that specific applications and protocols for this particular molecule are not widely documented. However, the principles of its use are well-represented by the broader class of fluorinated phenylalanine analogs, which are extensively employed in research. Therefore, this document will focus on the well-established applications of representative analogs, such as 4-fluoro-DL-phenylalanine (pFPhe) and its radiolabeled counterparts. The methodologies and scientific rationale presented herein are fundamentally applicable and can be adapted for the investigation of novel derivatives like this compound.

Introduction: The Power of a Single Fluorine Atom

The strategic replacement of a hydrogen atom with fluorine in bioactive molecules is a cornerstone of modern medicinal chemistry and chemical biology.[1][2] The fluorine atom, being similar in size to hydrogen, introduces minimal steric perturbation. Yet, its high electronegativity creates a strong, stable carbon-fluorine bond and significantly alters the electronic properties of the molecule.[1][2] These unique characteristics make fluorinated amino acids, particularly fluorinated phenylalanine, exceptional molecular probes for interrogating complex biological systems.

Incorporating a fluorinated phenylalanine analog into a peptide or protein provides a powerful analytical handle for two primary advanced applications:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. As fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free detection. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local microenvironment, making it an ideal reporter for subtle changes in protein conformation, dynamics, and interactions.[3][4][5]

  • Positron Emission Tomography (PET) Imaging: By labeling a phenylalanine analog with the positron-emitting isotope ¹⁸F, it becomes a tracer for visualizing metabolic processes in vivo. Many cancer cells upregulate amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), to meet the high metabolic demands of proliferation.[6] ¹⁸F-labeled phenylalanine analogs are recognized by these transporters, allowing for the non-invasive imaging of tumors and the assessment of treatment response.[7][8]

This guide provides the scientific rationale and detailed protocols for leveraging fluorinated phenylalanine analogs in these cutting-edge research applications.

Section 1: Foundational Principles and Physicochemical Properties

The utility of a molecular probe is dictated by its physical and chemical characteristics. The introduction of fluorine onto the phenyl ring of phenylalanine imparts several advantageous properties.

Key Physicochemical Data

The properties of a typical fluorinated phenylalanine, 4-fluoro-DL-phenylalanine, are summarized below. These values are foundational for designing experiments, from ensuring solubility in buffers to understanding its behavior in biological assays.

PropertyValueSource
Synonym p-Fluoro-DL-phenylalanine, pFPhe
CAS Number 51-65-0
Molecular Formula FC₆H₄CH₂CH(NH₂)COOH
Molecular Weight 183.18 g/mol
Form White to off-white powder
Assay ≥98.0% (TLC)
Biochemical Action Phenylalanine analogue; can be incorporated into proteins, induce apoptosis, and inhibit mitosis.
The Rationale Behind Fluorination
  • Enhanced Stability: The C-F bond is significantly stronger than a C-H bond, which can increase the metabolic stability of peptides containing fluorinated residues by making them more resistant to enzymatic degradation.[1][2]

  • Modulated Electronics: Fluorine is a highly electronegative, electron-withdrawing group. Its presence on the aromatic ring alters the quadrupole moment of the ring, which can influence or probe crucial non-covalent interactions like π-π stacking and cation-π interactions that govern protein structure and ligand binding.[9]

  • Minimal Steric Impact: With a van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen), fluorine substitution creates a minimal structural footprint, often allowing the analog to be accepted by cellular machinery such as aminoacyl-tRNA synthetases and membrane transporters.[1]

Section 2: Application in ¹⁹F NMR for Probing Protein Structure and Function

¹⁹F NMR serves as a high-precision tool to observe proteins from the "inside out." By biosynthetically incorporating a fluorinated phenylalanine, a sensitive listening post is established within the protein's structure.

Experimental Workflow for ¹⁹F NMR Studies

The overall process involves genetically engineering a protein, incorporating the probe during expression, and finally analyzing the labeled protein with NMR to detect changes upon perturbation (e.g., ligand binding).

G cluster_prep Protein Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation a Protein Expression (E. coli in minimal media) b Supplement with Fluoro-Phenylalanine a->b c Protein Purification (e.g., Ni-NTA) b->c d Prepare NMR Sample c->d e Acquire 1D ¹⁹F NMR Spectrum (Apo State) d->e f Add Ligand/Perturbant e->f g Acquire 1D ¹⁹F NMR Spectrum (Bound State) f->g h Compare Spectra g->h i Analyze Chemical Shift Perturbations (Δδ) h->i j Infer Structural/ Functional Changes i->j G cluster_cell Tumor Cell membrane lat1 LAT1 Transporter probe_in [¹⁸F]-Phe Analog lat1->probe_in metabolism Metabolic Trapping or Protein Synthesis probe_in->metabolism probe_out [¹⁸F]-Phe Analog (in Bloodstream) probe_out->lat1 Uptake

Sources

protocol for protein labeling with 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Site-Specific Incorporation of 5-Fluoro-2-methoxy-DL-phenylalanine into Recombinant Proteins for Structural and Functional Studies

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy for protein engineering and functional analysis.[1][2] Fluorinated amino acids, in particular, serve as sensitive probes for investigating protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][] This document provides a comprehensive guide for the incorporation of a novel UAA, this compound (5F-2MeO-Phe), into a target protein expressed in Escherichia coli. We detail the principles of genetic code expansion, provide a step-by-step protocol for protein expression and labeling, and outline essential methods for validating the successful incorporation of the UAA. This protocol is designed for researchers in molecular biology, protein engineering, and drug development seeking to leverage the unique biophysical properties of fluorinated amino acids.

Introduction: The Principle of Genetic Code Expansion

The 20 canonical amino acids that constitute natural proteins offer a limited chemical repertoire. Genetic code expansion technology overcomes this limitation by reprogramming the cellular translation machinery to incorporate UAAs with novel functionalities at specific sites within a protein's sequence.[5][6]

This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2][7] This aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs and is engineered to recognize a specific UAA and a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG).[5]

When the gene for the protein of interest is engineered to contain a UAG codon at the desired labeling site, the orthogonal tRNA, charged with the UAA by the orthogonal aaRS, recognizes this codon. Instead of terminating translation, the ribosome incorporates the UAA into the growing polypeptide chain, yielding a full-length protein containing the UAA at a single, defined position.[6]

GCE_Mechanism cluster_0 Cellular Environment UAA 5F-2MeO-Phe (Unnatural Amino Acid) aaRS Orthogonal aaRS UAA->aaRS Recognized & Activated Charged_tRNA Charged tRNA aaRS->Charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Delivers UAA Protein Full-length Protein with UAA Ribosome->Protein Translates mRNA mRNA with UAG codon mRNA->Ribosome

Figure 1: Mechanism of UAA incorporation via genetic code expansion. The orthogonal aaRS specifically charges its cognate tRNA with the unnatural amino acid (5F-2MeO-Phe). This complex recognizes an in-frame amber (UAG) codon on the mRNA, leading to the ribosome incorporating the UAA into the target protein.

Rationale for Using this compound

The choice of UAA is dictated by the intended application. 5F-2MeO-Phe offers unique advantages as a non-invasive probe:

  • ¹⁹F as an NMR Probe: The fluorine atom possesses a nuclear spin of ½ and a high gyromagnetic ratio, making it highly sensitive to NMR detection. Since fluorine is absent from naturally occurring proteins, the ¹⁹F NMR signal provides a background-free window to probe the local chemical environment of the labeled site.[][8]

  • Minimal Perturbation: The fluorine atom is similar in size to a hydrogen atom. Its substitution into the phenylalanine ring is a conservative modification that is less likely to disrupt protein structure or function compared to bulkier labels.[9][10]

  • Modulated Electronic Properties: The high electronegativity of fluorine and the presence of the electron-donating methoxy group can alter the electronic properties of the aromatic side chain.[9] This can influence cation-π interactions, hydrophobicity, and other molecular interactions, providing a tool to finely tune and study protein function.[3][]

  • Stereospecificity: Although provided as a racemic (DL) mixture, the cellular translation machinery is stereospecific and will almost exclusively incorporate the L-isomer (5-Fluoro-2-methoxy-L-phenylalanine) into the protein.

Experimental Design and Key Considerations

A successful labeling experiment requires careful planning, particularly regarding the expression system and the choice of orthogonal machinery.

3.1. Expression System

Escherichia coli (e.g., BL21(DE3) strain) is the most common and cost-effective host for UAA incorporation.[8] The protocols described here are optimized for this system.

3.2. Orthogonal System Selection

A critical component is the orthogonal aaRS/tRNA pair. For phenylalanine analogs, engineered pyrrolysyl-tRNA synthetase (PylRS) or tyrosyl-tRNA synthetase systems are often employed.[11] As a specific synthetase for 5F-2MeO-Phe may not be commercially available, researchers should consider the following:

  • Screening Existing Synthetases: Test the permissivity of known PylRS variants that have been evolved to incorporate other fluorinated or substituted phenylalanine analogs.[11]

  • Directed Evolution: If no existing synthetase is efficient, a directed evolution or screening campaign may be necessary to develop a specific and efficient aaRS for 5F-2MeO-Phe.

3.3. Plasmid Setup

A two-plasmid system is typically used:

  • Expression Plasmid: A high-copy plasmid (e.g., pET vector) containing the gene for the protein of interest (POI). The codon for the amino acid to be replaced must be mutated to an amber stop codon (TAG). It is recommended to include an affinity tag (e.g., His₆-tag) for simplified purification.

  • Orthogonal System Plasmid: A compatible, lower-copy plasmid (e.g., pEVOL or pULTRA) that constitutively or inducibly expresses the engineered aaRS and its cognate tRNA.[5]

Detailed Protocol: Protein Labeling in E. coli

This protocol outlines the steps from transformation to harvesting cells expressing the UAA-labeled protein.

Workflow start Start transform 1. Co-transform E. coli with POI and aaRS/tRNA plasmids start->transform culture_starter 2. Grow Overnight Starter Culture in LB Medium transform->culture_starter culture_main 3. Inoculate M9 Minimal Media and Grow to OD600 ~0.6-0.8 culture_starter->culture_main induce 4. Induce Protein Expression (IPTG) & Add 5F-2MeO-Phe culture_main->induce express 5. Express Protein (18-24°C, 16-20 hours) induce->express harvest 6. Harvest Cells by Centrifugation express->harvest purify 7. Lyse Cells & Purify Protein (e.g., Ni-NTA Chromatography) harvest->purify validate 8. Validate Incorporation (SDS-PAGE, MS, NMR) purify->validate end End validate->end

Figure 2: Experimental workflow for site-specific labeling of a protein with 5F-2MeO-Phe in E. coli.

4.1. Materials and Reagents

Reagent/MaterialSpecificationsPurpose
E. coli StrainBL21(DE3) or similarProtein expression host
PlasmidsPOI-TAG plasmid, aaRS/tRNA plasmidGenetic components
5F-2MeO-DL-Phe≥98% purityUnnatural amino acid
M9 Minimal MediaSupplemented with glucose, MgSO₄, CaCl₂Controlled growth, prevents Phe competition
AntibioticsAmpicillin, Chloramphenicol, etc.Plasmid selection
IPTGIsopropyl β-D-1-thiogalactopyranosideInducer for T7 promoter
Lysis Buffere.g., Tris-HCl, NaCl, Imidazole, LysozymeCell disruption and protein extraction
Purification ResinNi-NTA AgaroseAffinity purification of His-tagged protein

4.2. Step-by-Step Methodology

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with both the POI-TAG plasmid and the aaRS/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Growth:

    • Inoculate 1 L of M9 minimal media (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and antibiotics) with the overnight starter culture.

    • Rationale: Using minimal media is crucial to prevent the endogenous phenylalanine from competing with 5F-2MeO-Phe for incorporation.

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction and UAA Addition:

    • Cool the culture to room temperature.

    • Add this compound to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-24°C) for 16-20 hours with shaking.

    • Rationale: Lower temperatures often improve protein solubility and folding, and can increase the efficiency of UAA incorporation.

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Purification: Resuspend the cell pellet in an appropriate lysis buffer and purify the target protein using standard methods, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Validation and Characterization

Confirming the successful and site-specific incorporation of the UAA is a critical quality control step.

5.1. SDS-PAGE and Western Blot

  • Purpose: To verify the expression of the full-length protein.

  • Method: Run a negative control culture (induced without adding 5F-2MeO-Phe) alongside the experimental sample. On an SDS-PAGE gel, the experimental lane should show a band corresponding to the full-length protein, while the negative control should show little to no full-length product, indicating that UAG codon suppression is dependent on the presence of the UAA. A Western blot using an anti-His-tag antibody can confirm the identity of the band.

5.2. Mass Spectrometry

  • Purpose: To provide definitive proof of UAA incorporation.

  • Method: Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The measured molecular weight should match the theoretical mass of the protein with one phenylalanine residue replaced by 5F-2MeO-Phe.

    • Mass of Phenylalanine (C₉H₁₁NO₂): ~165.19 Da

    • Mass of 5F-2MeO-Phe (C₁₀H₁₂FNO₃): ~213.20 Da

    • Expected Mass Shift: +48.01 Da

5.3. ¹⁹F-NMR Spectroscopy

  • Purpose: To confirm the presence of the fluorine label and analyze its environment.[12]

  • Method: Acquire a one-dimensional ¹⁹F-NMR spectrum of the purified protein. A single resonance peak confirms the successful incorporation of the UAA into a single, magnetically equivalent environment. The chemical shift of this peak is highly sensitive to the local protein structure and can be used to monitor conformational changes upon ligand binding or other perturbations.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Protein Yield 1. Inefficient UAG suppression. 2. Toxicity of the UAA or aaRS. 3. Inefficient aaRS for 5F-2MeO-Phe.1. Optimize UAA and IPTG concentrations. 2. Lower the expression temperature further (16-18°C). 3. Test a different orthogonal aaRS/tRNA pair.
High Truncation Product 1. UAG codon is read as a stop codon. 2. Insufficient UAA concentration.1. Increase the concentration of 5F-2MeO-Phe. 2. Ensure the aaRS/tRNA plasmid is maintained with selection. 3. Use an E. coli strain with a lower UAG termination efficiency.
No Mass Shift Detected 1. Mis-incorporation of a natural amino acid. 2. No UAA incorporation occurred.1. Ensure minimal media is used. 2. Verify the fidelity of the aaRS/tRNA pair. 3. Confirm the presence of the full-length band via Western blot.

References

  • Max Planck Neuroscience. (2019). Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Retrieved from Max Planck Neuroscience website. [Link]

  • Hahm, J. B., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols. [Link]

  • Lang, K., & Chin, J. W. (2014). Genetic Encoding of Unnatural Amino Acids for Labeling Proteins. Methods in Molecular Biology. [Link]

  • Pantoja, C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]

  • Shani, G., et al. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal. [Link]

  • Wei, L., et al. (2018). Invited Article: Visualizing protein synthesis in mice with in vivo labeling of deuterated amino acids using vibrational imaging. APL Photonics. [Link]

  • Bode, S. A., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

  • Jackson, S. E., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols. [Link]

  • Semantic Scholar. (n.d.). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Retrieved from Semantic Scholar. [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into protein Service. Retrieved from Profacgen website. [Link]

  • Kim, C. H., et al. (2018). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. BMB Reports. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. PubChem Compound Database. [Link]

  • Al-Sayah, M. A., & Boulton, S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • Mishra, R. K., et al. (2007). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Bioconjugate Chemistry. [Link]

  • Baslé, A., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules. [Link]

  • Al-Sayah, M. A., & Boulton, S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Characterizing the Cell Permeability of Novel Amino Acid Analogs Using 5-Fluoro-2-methoxy-DL-phenylalanine as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Permeability in Drug Discovery

In the journey of a drug from discovery to clinical application, its ability to cross biological membranes is a fundamental determinant of therapeutic efficacy. For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[1] This process is governed by a molecule's physicochemical properties and its interaction with a complex array of membrane transporters.[2][3] Amino acid analogs, a promising class of therapeutic agents, often rely on specific carrier-mediated transport systems to enter cells, making a thorough characterization of their permeability essential.[4]

This guide provides a comprehensive framework for assessing the intestinal permeability of novel compounds, using the synthetic amino acid 5-Fluoro-2-methoxy-DL-phenylalanine as a model. While not a standard reference compound, its structure as a phenylalanine analog makes it an excellent candidate for investigating transport mechanisms, potentially involving large neutral amino acid transporters (LATs).[4] We will detail the industry-standard Caco-2 cell permeability assay, a robust in vitro model that simulates the human intestinal barrier.[5][6] This document will explain the causality behind the protocol, guide users through data analysis, and provide insights for interpreting the results.

Principle of the Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, undergoes spontaneous differentiation in culture to form a polarized monolayer of enterocytes.[6] These cells develop tight junctions, microvilli, and express many of the same transporter proteins found in the human small intestine, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][7] This makes the Caco-2 monolayer a widely accepted model for predicting the in vivo oral absorption of drugs.[5]

The assay is typically performed in a Transwell® system, where cells are cultured on a semi-permeable membrane, separating an apical (AP) and a basolateral (BL) chamber.[7] These chambers represent the luminal (intestinal) and serosal (blood) sides, respectively. By adding the test compound to one chamber and measuring its appearance in the other over time, we can quantify its rate of transport.

Two key parameters are determined:

  • Apparent Permeability Coefficient (Papp): This value represents the rate at which a compound crosses the cell monolayer and is a primary indicator of its absorption potential.[8][9]

  • Efflux Ratio (ER): By measuring permeability in both directions (AP-to-BL and BL-to-AP), an efflux ratio can be calculated. An ER significantly greater than 1.0 (typically >2.0) suggests the involvement of active efflux transporters, which can limit a drug's absorption.[6]

Validating Monolayer Integrity: A Self-Validating System

Before any permeability experiment, the integrity of the Caco-2 monolayer must be rigorously confirmed. This ensures that the observed transport is through the cells (transcellular or carrier-mediated) and not around them (paracellular leakage). Two validation methods are critical:

3.1. Transepithelial Electrical Resistance (TEER) TEER measures the electrical resistance across the cell monolayer, which is directly proportional to the tightness of the intercellular junctions.[10] A high TEER value indicates a well-formed, confluent monolayer.[11] While TEER is a quick and non-invasive indicator, it should be noted that it primarily reflects the resistance of tight junctions and may not sensitively capture all forms of cell toxicity.[12][13]

  • Acceptance Criterion: TEER values should be stable and typically exceed 200 Ω x cm² for 21-day cultures before initiating the transport experiment.[14]

3.2. Lucifer Yellow Rejection Assay Lucifer yellow is a hydrophilic fluorescent dye that cannot readily cross cell membranes and is restricted to the paracellular pathway.[15] Its low passage across a healthy monolayer is a reliable indicator of tight junction integrity.[16][17]

  • Acceptance Criterion: The apparent permeability (Papp) of Lucifer yellow should be very low, typically < 1.0 x 10⁻⁶ cm/s, confirming minimal paracellular leakage.[15][18]

Experimental Protocol: Bidirectional Caco-2 Assay

This protocol details the steps for determining the Papp and efflux ratio of a test compound like this compound.

4.1. Materials and Reagents

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Non-Essential Amino Acids (NEAA)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow CH, Lithium Salt

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • Test Compound: this compound

  • Analytical equipment (e.g., LC-MS/MS)

4.2. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells according to standard protocols (passages 44-48 are recommended).[11]

  • Seed cells onto the apical surface of Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².[11]

  • Maintain the cultures for 18-22 days to allow for full differentiation, changing the medium every 2-3 days.[6]

4.3. Monolayer Integrity Verification

  • On the day of the experiment, measure the TEER of each monolayer using a voltohmmeter. Record the values and ensure they meet the acceptance criteria.[11]

  • Perform a Lucifer Yellow rejection assay on representative wells to confirm low paracellular flux.[19]

4.4. Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Transport Experiment (2 hours) cluster_sampling Sampling & Analysis cluster_calc Data Analysis p1 Wash Monolayers with pre-warmed HBSS p2 Equilibrate for 30 min at 37°C p1->p2 a_b A -> B Transport: Add Dosing Solution to Apical side p2->a_b b_a B -> A Transport: Add Dosing Solution to Basolateral side p2->b_a s1 Collect samples from Receiver chambers a_b->s1 b_a->s1 s2 Collect samples from Donor chambers (T=final) s1->s2 s3 Quantify compound concentration (LC-MS/MS) s2->s3 c1 Calculate Papp (A->B) and Papp (B->A) s3->c1 c2 Calculate Efflux Ratio c1->c2

  • Preparation: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS to remove media components.[19]

  • Equilibration: Add fresh HBSS to both AP (0.4 mL) and BL (1.2 mL) chambers and equilibrate the plates at 37°C, 5% CO₂, for 30 minutes.

  • Dosing: Prepare dosing solutions of the test compound and controls (e.g., 10 µM in HBSS).[7]

    • For AP-to-BL transport: Aspirate the buffer and add the dosing solution to the AP chamber and fresh HBSS to the BL chamber.

    • For BL-to-AP transport: Aspirate the buffer and add the dosing solution to the BL chamber and fresh HBSS to the AP chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm) for a set period, typically 2 hours.[14]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for each well.

  • Quantification: Analyze the concentration of the compound in all samples using a validated analytical method such as LC-MS/MS.

Data Analysis and Interpretation

5.1. Calculating the Apparent Permeability Coefficient (Papp)

The Papp value is calculated using the following equation[6]:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of permeation (amount of compound in the receiver chamber per unit time, e.g., µmol/s).

  • A: The surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).[15]

  • C₀: The initial concentration of the compound in the donor chamber (e.g., µmol/mL).[6]

5.2. Calculating the Efflux Ratio (ER)

The ER is a simple ratio of the permeability in each direction[6]:

ER = Papp (BL-to-AP) / Papp (AP-to-BL)

5.3. Interpreting the Results

The calculated Papp values allow for the classification of a compound's permeability.

Permeability Classification Papp (x 10⁻⁶ cm/s) Predicted Human Absorption
Low< 1.0< 50%
Moderate1.0 - 10.050 - 89%
High> 10.0> 90%

Data adapted from established classification systems.

An efflux ratio > 2.0 strongly indicates that the compound is a substrate for an efflux transporter (like P-gp), which actively pumps the compound out of the cell, potentially limiting its net absorption in vivo.[6] For a compound like this compound, this bidirectional assay would reveal if it is merely a substrate for uptake transporters or if its absorption is simultaneously limited by efflux mechanisms.

G cluster_apical Apical (Lumen) cluster_basolateral Basolateral (Blood) AP_Compound Compound Passive Passive AP_Compound->Passive A->B Uptake Uptake AP_Compound->Uptake A->B BL_Compound Compound Efflux Efflux BL_Compound->Efflux B->A Passive->BL_Compound Uptake->BL_Compound Efflux->AP_Compound

Troubleshooting

Problem Potential Cause Solution
Low TEER values Incomplete monolayer formation, cell toxicity, or bacterial contamination.Extend culture time; check for cytotoxicity of compounds; ensure aseptic technique.
High Lucifer Yellow Papp Compromised tight junctions ("leaky" monolayer).Discard the plate; review cell seeding density and culture conditions.
Low Compound Recovery Compound binding to plastic, cell metabolism, or poor solubility.Use low-binding plates; perform a mass balance study; check compound solubility in HBSS.
High Data Variability Inconsistent washing, inaccurate pipetting, or analytical errors.Ensure consistent technique; validate pipettes; verify analytical method performance.

Conclusion

Characterizing cell permeability is a non-negotiable step in modern drug development. The Caco-2 bidirectional assay provides invaluable, predictive data on a compound's potential for oral absorption and its susceptibility to transporter-mediated efflux.[5][7] By using a structured, validated approach as outlined in this guide, researchers can confidently classify novel chemical entities, such as amino acid analogs like this compound, and make informed decisions to advance the most promising candidates toward clinical evaluation.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • Lucifer Yellow for Assessing Cell Monolayer Permeability: Application Notes and Protocols. Benchchem.

  • Srinivasan, B., et al. (2004). Transepithelial Electrical Resistance Is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Drug Delivery.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.

  • Caco2 assay protocol.

  • Caco-2 Permeability Assay Protocol. Scribd.

  • Caco-2 Permeability Assay. Evotec.

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration (FDA).

  • Full article: Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Taylor & Francis Online.

  • Caco-2 Permeability Assay. Enamine.

  • Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE.

  • TEER and Ion Selective Transwell-Integrated Sensors System for Caco-2 Cell Model. MDPI.

  • Transepithelial electrical resistance (TEER) of CACO-2 cells seeded on MultiScreen inserts. ResearchGate.

  • Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE.

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH).

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.

  • pampa-permeability-assay.pdf. Technology Networks.

  • Apparent Permeability coefficient: Significance and symbolism.

  • Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. PubMed.

  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. MilliporeSigma.

  • Trans-epithelial electrical resistance (TEER) measurements of CACO-2 cells. Public Health England.

  • A General Approach to the Apparent Permeability Index. PubMed.

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration (FDA).

  • Drug permeability. Wikipedia.

  • Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. U.S. Food and Drug Administration (FDA).

  • Apparent permeability coefficient calculated from the general equation. ResearchGate.

  • The Crucial Role of Transporters in Drug Disposition and Metabolism.

  • Role of amino acid transporters in amino acid sensing. National Institutes of Health (NIH).

  • BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA).

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. National Institutes of Health (NIH).

  • Transporters: Importance in Drug Absorption, Distribution, and Removal. ResearchGate.

  • physiological role of drug transporters. Protein & Cell.

  • An Overview of In Vitro BE Studies. U.S. Food and Drug Administration (FDA).

  • Phenylalanine Increases Membrane Permeability. PubMed.

Sources

solid-phase synthesis with 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing 5-Fluoro-2-methoxy-DL-phenylalanine

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1] By moving beyond the 20 canonical amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity, and controlled conformational states.[2][3] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine. Its high electronegativity, small size, and the strength of the carbon-fluorine bond can modulate the acidity, lipophilicity, and conformational preferences of a peptide without a significant increase in steric bulk.[2][4]

This compound is a UAA of particular interest, combining the electronic effects of a fluorine atom with the steric and electronic influence of an ortho-methoxy group. This substitution pattern can be used to probe peptide-protein interactions, stabilize specific secondary structures, and enhance binding to target receptors. However, the steric hindrance presented by the ortho-methoxy group poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide chains using Fmoc-based SPPS. It provides a detailed, field-tested protocol, explains the rationale behind key experimental choices, and offers solutions to common challenges associated with sterically hindered amino acids.

Physicochemical Properties and Pre-Synthesis Considerations

A thorough understanding of the building block is critical for successful synthesis. The properties of this compound dictate the strategic choices in the SPPS workflow.

PropertyValue/ConsiderationRationale & Impact on SPPS
Molecular Formula C₁₀H₁₂FNO₃For accurate mass calculations and reagent stoichiometry.
Molecular Weight 213.20 g/mol Essential for precise weighing and molar calculations.
Stereochemistry DL-racemic mixtureThe protocol will incorporate a racemic mixture. If a specific stereoisomer is required, enantiomerically pure starting material must be sourced or synthesized, which is outside the scope of this guide.
Key Structural Features ortho-Methoxy GroupThis group presents significant steric hindrance, making the amino acid's carboxyl group less accessible. This necessitates the use of potent coupling reagents and potentially longer reaction times or double coupling cycles to achieve high acylation efficiency.[5][6]
para-Fluoro GroupThe electron-withdrawing nature of fluorine can subtly influence the reactivity of the aromatic ring but is not expected to interfere with standard SPPS chemistries. It provides a useful ¹⁹F NMR probe for structural and binding studies.[3]
Fmoc-Protection Not widely availableAs of the writing of this guide, the Fmoc-protected version of this amino acid is not readily available from major suppliers. Therefore, researchers may need to perform the Fmoc protection in-house prior to SPPS. A general protocol for this is provided in the appendix.

Experimental Workflow for SPPS Incorporation

The following protocol is based on the widely adopted Fmoc/tBu strategy for SPPS.[7] It is optimized to address the challenges posed by the sterically hindered nature of this compound.

SPPS_Workflow cluster_prep Pre-Synthesis cluster_cycle Iterative Synthesis Cycle cluster_post Post-Synthesis Resin Select & Swell Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start with first AA or pre-loaded resin Fmoc_AA Prepare Fmoc-AA Solution (5-Fluoro-2-methoxy-DL-Phe) Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Fmoc_AA->Coupling Reagents Prepare Coupling & Deprotection Reagents Reagents->Coupling Wash1 DMF Wash Deprotection->Wash1 Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser Kaiser Test (Check for completion) Wash2->Kaiser Kaiser->Deprotection Negative (Repeat Cycle for next AA) Kaiser->Coupling Positive (Double Couple) Final_Deprotect Final Fmoc Deprotection Kaiser->Final_Deprotect Synthesis Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Figure 1: SPPS Workflow for incorporating this compound.

Detailed Protocols

This protocol is designed for a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

  • Weighing : Place 0.1 mmol of the selected resin into a fritted reaction vessel.

  • Swelling : Add N,N-Dimethylformamide (DMF, peptide synthesis grade) to the vessel until the resin beads are fully submerged. Agitate gently at room temperature for 30-60 minutes to allow for complete swelling of the resin beads.

  • Solvent Removal : Drain the DMF from the vessel.

Protocol 2: Iterative SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection :

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[8]

  • Amino Acid Coupling (for this compound) :

    • Rationale for Reagent Choice : Due to the significant steric hindrance of the ortho-methoxy group, a potent coupling reagent is required. HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an excellent choice as it is a highly efficient aminium-based reagent known to facilitate difficult couplings.[5]

    • Activation : In a separate vial, dissolve Fmoc-5-Fluoro-2-methoxy-DL-phenylalanine (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Coupling Reaction : Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, an extended coupling time is recommended to maximize efficiency.[5]

    • Drain the coupling solution.

  • Washing :

    • Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Kaiser Test) :

    • Take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser test.

    • Result Interpretation :

      • Negative (Yellow beads) : The coupling is complete. Proceed to the deprotection step for the next amino acid.

      • Positive (Blue beads) : Free amines are still present, indicating incomplete coupling. A second coupling (double coupling) is required. Repeat step 2 of this protocol. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Protocol 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support and all side-chain protecting groups must be removed.

  • Final Fmoc Deprotection : Perform the Fmoc deprotection step (Protocol 2, Step 1) one last time to remove the N-terminal Fmoc group.

  • Resin Washing and Drying : Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation :

    • Rationale : A standard cleavage cocktail containing Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[9] Scavengers are included to trap the highly reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.

    • Prepare a fresh cleavage cocktail. A common and effective mixture is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Cleavage Reaction :

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture gently at room temperature for 2-3 hours.

  • Peptide Precipitation :

    • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (at least 10x the filtrate volume) of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying : Dry the crude peptide pellet under vacuum to remove all traces of ether.

Purification and Analysis

The crude peptide will require purification before use.

  • Purification : Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water containing 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry.

Appendix: Fmoc-Protection of this compound

If the Fmoc-protected amino acid is unavailable, it can be synthesized using a standard procedure.

  • Dissolve this compound (1 eq.) in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) (1.05 eq.) in acetone or dioxane dropwise while stirring vigorously at room temperature.

  • Allow the reaction to proceed overnight at room temperature.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by flash chromatography or recrystallization to yield Fmoc-5-Fluoro-2-methoxy-DL-phenylalanine.

References

  • Wang, J., Wang, L. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Appl Environ Microbiol. 2018;84(11):e02728-17. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

  • Fields, G. B. (2005). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Al-Hadedi, A. A. M., & Muhammad, M. T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1076. Available at: [Link]

Sources

Application Notes & Protocols: Experimental Design for Using Fluorinated Amino Acids In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantage of Fluorine in Biological Systems

The strategic substitution of hydrogen with fluorine in amino acids offers a powerful toolkit for researchers in chemical biology, drug development, and molecular imaging. The carbon-fluorine (C-F) bond is exceptionally strong and fluorine is the most electronegative element, yet it is only slightly larger than hydrogen. These properties confer unique physicochemical characteristics to fluorinated amino acids (FAAs), including increased hydrophobicity, altered pKa values, and enhanced metabolic stability.[][2] Crucially, fluorine is virtually absent in biological systems, providing a clean background for detection.[3]

The stable isotope, fluorine-19 (¹⁹F), is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. It possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and hydrogen.[4] This high sensitivity, combined with a large chemical shift range and the absence of endogenous background signals, makes ¹⁹F NMR and Magnetic Resonance Imaging (MRI) exceptionally powerful for the unambiguous, quantitative tracking of fluorinated molecules in vivo.[4][5]

This guide provides a comprehensive overview of the experimental design, from conceptualization to data analysis, for leveraging fluorinated amino acids in living systems. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key workflows to empower researchers to harness the full potential of this technology.

PART 1: Strategic Experimental Design

A successful in vivo study hinges on a well-conceived experimental plan. The choices made at this stage—regarding the amino acid, the incorporation strategy, and the animal model—will directly impact the quality and interpretability of the results.

Selecting the Appropriate Fluorinated Amino Acid

The choice of FAA is dictated by the scientific question. Key considerations include the desired properties and the analytical method.

  • For Enhanced Protein Stability: Incorporating highly fluorinated analogues of hydrophobic amino acids like leucine or phenylalanine can significantly increase the thermal and chemical stability of proteins.[][3] This is driven by the hydrophobic effect and the unique packing properties of fluorinated side chains.[6]

  • For Metabolic Probing & Pharmacokinetics: The position of the fluorine atom is critical. For instance, studies on fluorotryptophan have shown that while 4-, 5-, and 6-fluorotryptophan isomers undergo rapid in vivo defluorination, 7-fluorotryptophan exhibits high stability, making it a superior probe for imaging tryptophan metabolism with Positron Emission Tomography (PET).[2] Fluorination can also block sites of oxidative metabolism by cytochrome P450 enzymes, enhancing the metabolic stability and bioavailability of peptides or drugs.[2][7]

  • For ¹⁹F NMR/MRI Probes: Amino acids with multiple equivalent fluorine atoms (e.g., a -CF₃ group) will provide a stronger NMR signal. Fluorinated aromatic amino acids are frequently used as their signals in ¹⁹F NMR are sensitive probes of the local protein environment.[]

Incorporation & Delivery Strategy

How the FAA is introduced into the biological system is a fundamental design choice. The main strategies are biosynthetic incorporation, site-specific incorporation, direct administration of the free amino acid, or administration of a chemically synthesized peptide.

A. Biosynthetic Incorporation (Global Substitution)

This method involves using an auxotrophic bacterial strain (e.g., E. coli) that cannot synthesize a specific amino acid. By depleting the natural amino acid from the growth medium and supplying a fluorinated analogue, the FAA is incorporated globally at all corresponding positions in the protein of interest.[7][8]

  • Causality: This approach leverages the cell's own translational machinery. For aromatic amino acids, the endogenous synthesis pathway can be blocked with an inhibitor like glyphosate, forcing the cell to use the exogenously supplied FAAs.[9] This is a cost-effective method for producing large quantities of fluorinated protein.

  • Limitation: This results in global substitution, which may not be suitable for all applications and can be toxic to the expression host in some cases.[3][7]

B. Site-Specific Incorporation

For precise structural or functional studies, incorporating a single FAA at a specific site is often necessary. This is achieved by employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the FAA and incorporate it in response to a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest.[10]

  • Causality: This system acts as an expansion of the genetic code, allowing for precise control over the placement of the FAA probe. It is the gold standard for detailed NMR studies of protein structure and dynamics.[10]

C. Direct Administration & Synthetic Peptides

For studying the metabolic fate of an FAA itself or for use with small peptides, direct administration to the animal model is appropriate.[2] For peptides and small proteins, solid-phase peptide synthesis (SPPS) provides ultimate control, allowing for the inclusion of multiple, different FAAs at specific positions.[3][7]

Workflow for In Vivo FAA Studies

The overall experimental workflow requires careful planning across multiple stages. The diagram below outlines the critical steps from initial design to final data analysis.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: In Vivo Experiment cluster_2 Phase 3: Analysis & Interpretation A Select FAA & Animal Model B Choose Incorporation Strategy (Biosynthesis vs. Synthesis) A->B C Produce & Purify Fluorinated Protein/Peptide B->C D Animal Dosing (IV, IP, PO) C->D E Time-Course Sample Collection (Blood, Urine, Tissues) D->E F Sample Preparation (Precipitation, Homogenization) E->F G Analytical Detection (¹⁹F NMR, LC-MS/MS, PET) F->G H Data Analysis & Metabolite ID G->H

Caption: General experimental workflow for in vivo studies using fluorinated amino acids.

PART 2: Protocols for In Vivo Application

The following protocols provide step-by-step methodologies for key phases of the experimental workflow. These are intended as a validated starting point and should be optimized for specific applications.

Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-Tyrosine

This protocol describes the global substitution of tyrosine with 3-fluoro-L-tyrosine (3-F-Tyr) in a protein overexpressed in E. coli BL21(DE3) cells.[9]

Rationale: This method uses M9 minimal media to control nutrient sources. Glyphosate, an inhibitor of the shikimate pathway, is added to shut down the endogenous synthesis of aromatic amino acids.[9] This forces the bacteria to incorporate the 3-F-Tyr provided in the media into the overexpressed protein.

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • LB-Agar plates with appropriate antibiotic.

  • 10X M9 salts solution.

  • Sterile solutions of 20% glucose, 1 M MgSO₄, and 1 M CaCl₂.

  • Ampicillin (or other appropriate antibiotic).

  • Glyphosate solution.

  • 3-Fluoro-L-tyrosine, L-phenylalanine, L-tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Prepare 1 L of M9 minimal media in a 2.8 L baffled flask. Add 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and 10 mL of 20% glucose. Add the appropriate antibiotic.

  • Inoculation: Inoculate the M9 media with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6.

  • Inhibition and Supplementation:

    • Reduce the shaker temperature to 18°C and allow the culture to cool for 1 hour.

    • Add 1 g of glyphosate.

    • Add 50 mg of 3-F-L-tyrosine, 50 mg of L-phenylalanine, and 50 mg of L-tryptophan.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at 18°C for 18-20 hours with shaking.

  • Harvesting: Centrifuge the cell culture at 4,000 rpm for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: In Vivo Metabolism Study in a Rodent Model

This protocol outlines a general procedure for assessing the pharmacokinetics and identifying metabolites of a fluorinated compound in rats.[2]

Ethical Note: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Fluorinated amino acid or protein, formulated in a sterile vehicle (e.g., saline, PBS).

  • Dosing syringes (for intravenous, IV, or per os, PO, administration).

  • Blood collection tubes (e.g., EDTA-coated).

  • Metabolic cages for urine and feces collection.

  • Anesthesia and euthanasia supplies.

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

  • Dosing:

    • Administer the fluorinated compound to a cohort of rats (n=3-5 per time point) via the desired route (e.g., tail vein injection for IV, oral gavage for PO).

    • Include a vehicle control group.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood (~200 µL) from the tail vein or saphenous vein into EDTA tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C.

  • Urine/Feces Collection: House a separate cohort of animals in metabolic cages and collect urine and feces over a 24 or 48-hour period.

  • Tissue Harvesting (Terminal Procedure):

    • At the final time point, anesthetize the animals deeply.

    • Perform cardiac puncture for a terminal blood draw.

    • Perfuse the animal with saline to remove blood from the organs.

    • Dissect key organs (e.g., liver, kidneys, brain, muscle) and flash-freeze them in liquid nitrogen. Store at -80°C.

Protocol 3: Sample Preparation for Analysis

A. Protein Precipitation from Plasma for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

B. Tissue Homogenization:

  • Weigh the frozen tissue sample.

  • Add 3 volumes of ice-cold homogenization buffer (e.g., PBS).

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.

  • Proceed with protein precipitation as described for plasma.

PART 3: Analytical Methodologies & Data Interpretation

The choice of analytical technique is critical for extracting meaningful data. ¹⁹F NMR and LC-MS/MS are the two primary methods, each offering complementary information.

¹⁹F NMR Spectroscopy: The In Vivo Tracking Tool

¹⁹F NMR is unparalleled for its ability to non-invasively detect and quantify fluorinated compounds in vivo without background interference.[4][5]

  • Principle: The ¹⁹F nucleus resonates at a frequency distinct from other nuclei. The exact resonance frequency (chemical shift) is highly sensitive to the local electronic environment. This allows differentiation between the parent compound, its metabolites, and protein-bound forms.[5]

  • Application: It can be used for pharmacokinetic studies by monitoring the signal decay of a drug in the body over time or for imaging the biodistribution of a fluorinated agent in specific organs like the liver.[4][11]

G cluster_0 ¹⁹F NMR cluster_1 LC-MS/MS cluster_2 PET Imaging A Quantitative (Signal intensity ∝ concentration) B Non-Invasive (In vivo measurements possible) C No Background Signal D Chemical State Information (Metabolite vs. Parent) E High Sensitivity (pico- to femtomole) F High Specificity (Structural Identification) G Requires Sample Extraction H Separates Complex Mixtures I Highest Sensitivity J Whole-Body Imaging K Requires ¹⁸F Isotope (Short half-life) L Measures Physiological Function Decision What is the primary question? Quant Quantification & Biodistribution Decision->Quant MetID Metabolite Identification Decision->MetID Func Functional Imaging Decision->Func Quant->A Quant->J MetID->F Func->L

Caption: Decision tree for selecting the appropriate analytical technique.

LC-MS/MS: The Gold Standard for Metabolite ID

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for definitively identifying and quantifying metabolites from complex biological matrices.[2]

  • Principle: LC separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique fingerprint that allows for the structural elucidation of metabolites.

  • Application: After an in vivo study, plasma, urine, or tissue extracts are analyzed to create a metabolic profile of the fluorinated compound, identifying pathways such as oxidation, conjugation, or defluorination.

Data Comparison

The table below summarizes the key characteristics of the primary analytical techniques used in in vivo FAA studies.

Feature¹⁹F NMR / MRILC-MS/MSPET Imaging
Principle Nuclear spin propertiesMass-to-charge ratioRadioactive decay
Invasiveness Non-invasiveInvasive (requires samples)Minimally invasive
Sensitivity Moderate (µM-mM)High (pM-nM)Very High (pM)
Quantitative? YesYes (with standards)Yes (Standardized Uptake Value)
Key Advantage No background, chemical state infoStructural identificationWhole-body functional data
Limitation Lower sensitivityRequires sample extractionRequires ¹⁸F isotope, short half-life
Primary Use Pharmacokinetics, biodistribution[4]Metabolite identification[2]Imaging metabolic activity[2]

References

  • Thomas, S. R., et al. (1986). In vivo 19F NMR imaging. PubMed. [Link]

  • Di Costanzo, L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Buer, B. C., & Marsh, E. N. (2012). Fluorine: A new element in protein design. PubMed Central. [Link]

  • He, H., et al. (2012). Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects. Semantic Scholar. [Link]

  • Mourad, G., et al. (2021). Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. ACS Publications. [Link]

  • Sotak, C. H. (2011). 19F MRI for quantitative in vivo cell tracking. PubMed Central. [Link]

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. PubMed. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Ainaoui, N., et al. (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. National Institutes of Health. [Link]

  • ResearchGate. (2018). 5-Fluorouracil metabolism monitored In vivo by 19F NMR. ResearchGate. [Link]

  • Salwiczek, M., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • Small Journal. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI. Small. [Link]

  • Kurpe, S. R. H., et al. (2020). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. National Institutes of Health. [Link]

  • Smith, M. A., et al. (2015). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for improving the solubility of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE in aqueous buffers. As a substituted phenylalanine, this compound presents unique solubility challenges that require a systematic and mechanistically informed approach.

Part 1: Understanding the Molecule & the Solubility Challenge

This compound is a synthetic amino acid. Its structure, derived from phenylalanine, contains both hydrophilic and hydrophobic moieties, making its behavior in aqueous solutions complex.

  • Zwitterionic Nature: Like all amino acids, it possesses a carboxylic acid group (~pKa 2) and an amino group (~pKa 9).[1] In a neutral pH solution, it exists primarily as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium group.[2] This dual charge can lead to strong intermolecular electrostatic interactions in the solid state, increasing the energy required to dissolve the crystal lattice.

  • Hydrophobic Character: The core structure includes a phenyl ring, which is inherently hydrophobic.[3] The addition of a methoxy group and a fluorine atom further modifies its lipophilicity and electronic properties, often increasing its tendency to resist dissolution in polar solvents like water.[4]

  • The Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At or near the pI, the solubility of an amino acid is at its minimum because the lack of net charge reduces repulsive electrostatic forces between molecules, favoring aggregation and precipitation.[5]

This combination of factors means that simply adding the compound to a standard neutral buffer (like PBS at pH 7.4) will likely result in poor solubility.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with this and similar compounds.

Q1: I added this compound to my PBS buffer and it won't dissolve. Why?

A1: This is the most common issue and is expected due to the molecule's zwitterionic nature.[2] At neutral pH (around 7.4), the compound is near its isoelectric point, where solubility is minimal. To improve solubility, you must shift the pH of your buffer away from the pI to ensure the molecule carries a net positive or negative charge.

Q2: Which direction should I adjust the pH? Acidic or basic?

A2: Adjusting the pH is the most effective initial strategy.[6][7]

  • Acidic pH (e.g., pH < 4): Adding a dilute acid (like HCl or acetic acid) will protonate the carboxylate group (-COO⁻ to -COOH). This leaves the ammonium group (-NH₃⁺) with a positive charge, resulting in a net positive charge on the molecule. The resulting cationic species is typically much more soluble in water.

  • Basic pH (e.g., pH > 10): Adding a dilute base (like NaOH) will deprotonate the ammonium group (-NH₃⁺ to -NH₂). This leaves the carboxylate group (-COO⁻) with a negative charge, resulting in a net negative charge on the molecule. This anionic species is also typically much more soluble. The choice between acidic or basic conditions often depends on the requirements of your downstream experiment.

Q3: My experiment is pH-sensitive. What are my other options?

A3: If significant pH changes are not viable, consider using co-solvents or other excipients.

  • Organic Co-solvents: A small percentage of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, effectively lowering the polarity of the solvent system and making it more favorable for dissolving hydrophobic compounds.[8][9] The standard approach is to first dissolve the compound in a minimal amount of 100% organic solvent (like DMSO) to create a high-concentration stock, and then carefully dilute this stock into your aqueous buffer.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][] They can form inclusion complexes, encapsulating the hydrophobic phenyl ring of your compound, which dramatically increases its apparent water solubility without altering the bulk solution properties as significantly as co-solvents.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

Q4: Can I just heat the solution to get it to dissolve?

A4: Gently warming the solution can increase the solubility of many solid compounds, as the dissolution process is often endothermic.[17][18][19] However, this should be done with caution. First, ensure your compound is stable at elevated temperatures. Second, be aware that the compound may precipitate out of solution as it cools back to room temperature, a phenomenon known as supersaturation. If you use heat, always check for precipitation before use.[20]

Part 3: Systematic Troubleshooting Workflow

For a systematic approach to solubility optimization, follow this decision-making workflow. This process is designed to find a viable solubilization strategy while respecting the constraints of your experimental system.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer ph_check Is your assay tolerant to pH adjustment? start->ph_check cosolvent_check Is a small percentage of organic co-solvent (e.g., <1% DMSO) acceptable? ph_check->cosolvent_check No adjust_ph Protocol 1: Systematically adjust pH. Try pH 2-4 (acidic) OR pH 10-12 (basic). ph_check->adjust_ph Yes excipient_check Are excipients like cyclodextrins or amino acids compatible with your assay? cosolvent_check->excipient_check No use_cosolvent Protocol 2: Prepare a high-concentration stock in 100% DMSO. Dilute slowly into buffer. cosolvent_check->use_cosolvent Yes use_excipients Protocol 3: Screen for solubility in buffers containing HP-β-CD or Arg/Glu. excipient_check->use_excipients Yes failure Re-evaluate: Compound may be unsuitable for aqueous assays at the desired concentration. excipient_check->failure No success Success: Compound is Solubilized. Verify stability and compatibility. adjust_ph->success use_cosolvent->success use_excipients->success

Caption: A decision tree for troubleshooting the solubility of this compound.

Part 4: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol determines the optimal pH for solubilizing the compound.

  • Preparation: Prepare two stock buffers: 0.1 M Sodium Phosphate, pH 2.0 and 0.1 M Sodium Phosphate, pH 12.0. You will also need your target experimental buffer (e.g., PBS, pH 7.4).

  • Test Aliquots: Weigh out three small, identical amounts (e.g., 1 mg) of this compound into three separate microcentrifuge tubes.

  • Initial Test: To the first tube, add 1 mL of your target experimental buffer (e.g., PBS). Vortex for 2 minutes. Observe for dissolution.

  • Acidic Test: To the second tube, add 1 mL of the pH 2.0 buffer. Vortex for 2 minutes. The compound should dissolve readily.

  • Basic Test: To the third tube, add 1 mL of the pH 12.0 buffer. Vortex for 2 minutes. The compound should also dissolve readily.

  • Titration (Optional but Recommended): To the dissolved acidic solution (from step 4), slowly add small aliquots of the basic buffer while vortexing. Observe the pH at which precipitation begins to occur. This will give you an empirical estimate of the isoelectric point (pI).

  • Application: Based on these results, prepare your final solution in a buffer with a pH that is at least 2 units away from the estimated pI and is compatible with your experiment.

Protocol 2: Preparation of a Stock Solution Using an Organic Co-solvent

This is the standard method for compounds that are poorly soluble in aqueous media but soluble in organic solvents.[11]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.[10]

  • Weighing: Accurately weigh a precise amount of this compound into a sterile glass vial.[20]

  • Dissolution: Add the minimum required volume of 100% DMSO to achieve your desired high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (30-37°C) may be applied if needed, but check for compound stability first.[20]

  • Dilution into Aqueous Buffer: This is a critical step. Never add the aqueous buffer to your DMSO stock. Instead, add the DMSO stock dropwise to your vigorously vortexing or stirring aqueous buffer.[21] This rapid mixing prevents the compound from immediately precipitating upon contact with the aqueous environment.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%, and ideally <0.1%) to avoid artifacts in biological assays.[22] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Protocol 3: Screening for Excipient-Based Solubility Enhancement

This protocol is for pH- and solvent-sensitive assays.

  • Prepare Excipient Buffers:

    • Cyclodextrin Buffer: Prepare your primary experimental buffer containing 50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Amino Acid Buffer: Prepare your primary buffer containing 50 mM L-Arginine and 50 mM L-Glutamic acid. This combination can significantly improve the solubility and stability of some proteins and small molecules.[23][24]

  • Solubility Test: Weigh out small, identical amounts of your compound into separate tubes. Add 1 mL of your standard buffer, the cyclodextrin buffer, and the amino acid buffer to their respective tubes.

  • Evaluation: Vortex all tubes for 5 minutes. Centrifuge to pellet any undissolved material. Visually inspect the supernatant for clarity to determine which condition provided the best solubility. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be measured using HPLC-UV.

Part 5: Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment Increases net molecular charge, enhancing electrostatic repulsion and interaction with polar water molecules.[6]Highly effective, uses simple reagents, inexpensive.May be incompatible with pH-sensitive assays; can alter compound activity.
Organic Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for hydrophobic solutes.[25][26]Enables high-concentration stock solutions; widely applicable.Co-solvents (e.g., DMSO) can be toxic to cells and interfere with assays at higher concentrations.[10]
Cyclodextrins Encapsulates the hydrophobic portion of the molecule within a nonpolar cavity, presenting a soluble exterior to the water.[14][16]Biocompatible; often does not interfere with biological assays; can improve stability.Can be expensive; may not work for all molecular geometries.
Temperature Increase Provides the energy needed to overcome the crystal lattice energy for endothermic dissolution processes.[18][27]Simple and quick.Risk of compound degradation; potential for precipitation upon cooling (supersaturation).
Solubility-Enhancing Amino Acids L-Arg and L-Glu can act as "hydrophilic shields," preventing aggregation of the solute molecules.[23][24]Biocompatible; can also improve long-term stability.Mechanism is complex and not universally effective for all small molecules.

Part 6: Best Practices for Solution Handling & Storage

  • Purity Matters: Always use high-purity, sterile-filtered water and buffers to prepare your solutions.[28]

  • Start Small: Always test solubility on a small aliquot before committing your entire stock of a valuable compound.[21]

  • Proper Storage: Store stock solutions as recommended on the product data sheet. For DMSO stocks, storage at -20°C or -80°C is common. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[22]

  • Visual Inspection: Before every use, visually inspect your solution (especially after thawing) for any signs of precipitation. If precipitate is observed, attempt to redissolve it (e.g., by warming and vortexing) before use. If it cannot be redissolved, the effective concentration is no longer known and the solution should be discarded.[20]

  • Documentation: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[29][30]

This guide provides a robust framework for successfully solubilizing this compound. By understanding the underlying chemical principles and following a systematic approach, you can overcome solubility challenges and generate reliable, reproducible data in your experiments.

References

  • Poór, M., & Kunsági-Máté, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Jadhav, P., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Poór, M., & Kunsági-Máté, S. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Savjani, K. T. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Pharma Features. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Features. [Link]

  • Al-Ghamdi, M. S. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Science Ready. (n.d.). Effect of Temperature on Solubility. Science Ready. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • HSC Chemistry. (2020). Effect of Temperature on Solubility. YouTube. [Link]

  • Solubility of Things. (n.d.). L-Phenylalanine. Solubility of Things. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • PubChem. (n.d.). Dl-Phenylalanine. PubChem. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange. [Link]

  • Golovanov, A. P., et al. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability. Angewandte Chemie. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Semantic Scholar. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • Zhou, X., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria. [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Ghorbani, M., & Zand, M. K. (2014). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar. [Link]

  • The Animated Teacher. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Chemistry LibreTexts. (2022). Preparing Solutions. Chemistry LibreTexts. [Link]

  • The Chemistry Tutor. (2025). How Does pH Impact Ionic Compound Solubility? YouTube. [Link]

  • Babu, K. S., et al. (2012). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis.

Introduction

The synthesis of this compound, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and methoxy substituents. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of peptides and small molecule drugs.[1] This guide will focus on a robust and widely applicable method: the alkylation of diethyl acetamidomalonate. We will dissect each stage of the synthesis, from the preparation of the key benzyl bromide intermediate to the final hydrolysis and purification of the target amino acid, addressing potential pitfalls and offering practical solutions.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-stage process. This involves the preparation of the key electrophile, 5-fluoro-2-methoxybenzyl bromide, followed by its reaction with a nucleophilic glycine equivalent, diethyl acetamidomalonate. The final stage is the deprotection and decarboxylation to yield the desired amino acid.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Hydrolysis & Decarboxylation A 5-Fluoro-2-methoxytoluene B 5-Fluoro-2-methoxybenzyl bromide A->B Benzylic Bromination D Alkylated Malonate Intermediate B->D Alkylation C Diethyl Acetamidomalonate C->D E This compound D->E Acid Hydrolysis & Decarboxylation

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Stage 1: Synthesis of 5-Fluoro-2-methoxybenzyl bromide

Question: My benzylic bromination of 5-fluoro-2-methoxytoluene is giving low yields and multiple products. What's going wrong?

Answer:

Low yields and the formation of multiple byproducts in benzylic bromination are common issues. The primary cause is often non-selective bromination or decomposition of the starting material or product.

  • Potential Causes:

    • Over-bromination: The desired monobrominated product can undergo further bromination to yield a dibrominated species.

    • Ring Bromination: Although less likely for a benzylic bromination with N-bromosuccinimide (NBS), some electrophilic aromatic substitution can occur, especially if the reaction conditions are not well-controlled.

    • Decomposition: Benzyl bromides can be sensitive to light and heat.

    • Inefficient Radical Initiation: The reaction relies on a radical mechanism, and inefficient initiation will lead to low conversion.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure complete consumption of the starting material without promoting over-bromination.

    • Optimize Radical Initiator: Use a reliable radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) in catalytic amounts (1-5 mol%). Ensure the initiator is fresh.

    • Solvent Choice: Use a non-polar solvent like carbon tetrachloride or cyclohexane to minimize side reactions.[2]

    • Temperature Control: Maintain a consistent temperature, typically at the reflux temperature of the solvent, to ensure a steady rate of radical initiation.

    • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil to prevent photo-induced side reactions.

    • Purification: The crude product may require careful purification by column chromatography on silica gel to separate the desired monobrominated product from starting material and byproducts.

Stage 2: Alkylation of Diethyl Acetamidomalonate

Question: The alkylation of diethyl acetamidomalonate with 5-fluoro-2-methoxybenzyl bromide is resulting in a low yield of the desired product. What are the likely causes?

Answer:

A low yield in this SN2 reaction can be attributed to several factors, including incomplete deprotonation, side reactions, and the reactivity of the alkyl halide.[3]

  • Potential Causes:

    • Incomplete Enolate Formation: The deprotonation of diethyl acetamidomalonate is an equilibrium process. Insufficient or wet base will result in a low concentration of the nucleophilic enolate.

    • Side Reactions: The primary competing side reaction is elimination (E2) of the benzyl bromide, although this is generally less favorable for primary benzylic halides.[3] O-alkylation of the enolate is another possibility, though generally minor.

    • Steric Hindrance: While the benzyl bromide is primary, the methoxy group in the ortho position can introduce some steric hindrance, slowing down the reaction.[3]

    • Dialkylation: If excess base or alkylating agent is used, or if the initial alkylation is slow, a second alkylation can occur on the already substituted malonate.

  • Troubleshooting Strategies:

    • Base and Solvent: Use a strong, non-nucleophilic base like sodium ethoxide in anhydrous ethanol.[4] Ensure all reagents and glassware are thoroughly dried to prevent quenching of the base and enolate.

    • Reaction Temperature: Refluxing the reaction mixture is typically necessary to drive the reaction to completion.[4]

    • Monitoring the Reaction: Follow the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Order of Addition: Add the diethyl acetamidomalonate to the freshly prepared sodium ethoxide solution before adding the benzyl bromide dropwise.[4] This ensures that the enolate is pre-formed and minimizes side reactions of the base with the alkyl halide.

Parameter Recommendation Rationale
Base Sodium Ethoxide (freshly prepared)Ensures a sufficient concentration of the nucleophilic enolate.
Solvent Anhydrous EthanolCommon solvent for this reaction, compatible with the base.
Temperature RefluxIncreases the reaction rate to overcome activation energy barriers.
Monitoring TLCAllows for real-time tracking of starting material consumption and product formation.
Stage 3: Hydrolysis and Decarboxylation

Question: I am having trouble with the final hydrolysis and decarboxylation step. The reaction seems incomplete, or I am getting a complex mixture of products.

Answer:

This step involves the hydrolysis of two ester groups and an amide group, followed by decarboxylation. Incomplete reaction is a common issue, especially with sterically hindered substrates.[5]

  • Potential Causes:

    • Incomplete Hydrolysis: Amide hydrolysis is generally slower than ester hydrolysis. The steric bulk of the substituted benzyl group can further hinder the approach of water to the carbonyl centers.[5]

    • Incomplete Decarboxylation: While the decarboxylation of the intermediate aminomalonic acid is usually facile upon heating in acidic solution, insufficient heating can lead to its persistence.

    • Side Reactions: Prolonged heating in strong acid can potentially lead to degradation of the product, although this is less common for this specific compound.

  • Troubleshooting Strategies:

    • Harsh Conditions: This step often requires vigorous conditions. Refluxing in concentrated hydrochloric acid (6-12 M) for several hours is a standard procedure.[6]

    • Extended Reaction Time: Monitor the reaction by TLC or NMR to ensure all intermediates have been consumed. It is not uncommon for this step to require overnight reflux.[5]

    • Alternative Acid: If HCl is not effective, a mixture of 48% HBr and glacial acetic acid can be used for particularly stubborn substrates.[5]

    • Work-up Procedure: After hydrolysis, the amino acid can be isolated by adjusting the pH of the solution to its isoelectric point (pI), which will cause it to precipitate. The pI will be close to neutral for this amino acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of 5-fluoro-2-methoxybenzyl bromide?

A1: A common and commercially available starting material is 4-fluoroanisole. This can be brominated at the 2-position via electrophilic aromatic substitution, followed by benzylic bromination of the resulting 2-bromo-5-fluoroanisole. Alternatively, 5-fluoro-2-methoxytoluene is an ideal precursor if available.

Q2: How can I purify the final this compound?

A2: The crude amino acid obtained after hydrolysis can be purified by several methods:

  • Recrystallization: This is the most common method. The crude product can be dissolved in a minimal amount of hot water or aqueous ethanol and allowed to cool slowly to form crystals.

  • Ion-Exchange Chromatography: For higher purity, the amino acid can be purified using a cation-exchange resin. The amino acid will bind to the resin and can be eluted with a dilute ammonia solution.[7]

  • Reverse-Phase HPLC: For analytical purposes or small-scale purification, RP-HPLC can be used. The presence of the fluorophenyl group will increase the hydrophobicity compared to phenylalanine, leading to a longer retention time.[8]

Q3: What are the expected NMR signals for this compound?

A3: The 1H and 19F NMR spectra will be characteristic of the product.

  • 1H NMR: Expect signals for the methoxy group (singlet, ~3.8 ppm), the benzylic protons (doublet of doublets, ~3.0-3.2 ppm), the alpha-proton (triplet or multiplet, ~3.7-4.0 ppm), and the aromatic protons (multiplets in the aromatic region, ~6.8-7.2 ppm). The aromatic signals will show coupling to the fluorine atom.

  • 19F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be sensitive to the solvent and the electronic environment.[9]

Q4: What are some common impurities I might see in my final product?

A4: Common impurities can arise from incomplete reactions at various stages:

  • Unreacted Diethyl Acetamidomalonate: If the alkylation was incomplete.

  • Partially Hydrolyzed Intermediates: Such as the diacid with the acetyl group still intact, or the monoester.

  • Starting Benzyl Bromide: If not fully reacted in the alkylation step.

  • Other Amino Acids: If the starting materials for the diethyl acetamidomalonate synthesis were impure.[10]

Q5: Can I use a different method to synthesize this amino acid?

A5: Yes, other methods for α-amino acid synthesis could be adapted, such as the Strecker synthesis starting from 5-fluoro-2-methoxybenzaldehyde, or asymmetric synthesis methods to obtain an enantiomerically pure product.[11] However, the acetamidomalonate synthesis is a reliable and well-established method for producing racemic α-amino acids.[12]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(5-fluoro-2-methoxybenzyl)malonate
  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.05 eq.) to anhydrous ethanol under nitrogen.

  • Once all the sodium has dissolved, add diethyl acetamidomalonate (1.0 eq.) to the solution and stir for 15 minutes.

  • Add a solution of 5-fluoro-2-methoxybenzyl bromide (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of this compound
  • To the crude diethyl 2-acetamido-2-(5-fluoro-2-methoxybenzyl)malonate from the previous step, add an excess of 6 M hydrochloric acid.

  • Heat the mixture to a vigorous reflux and maintain for 12-24 hours. Monitor the reaction by TLC until all the starting material and intermediates are consumed.

  • Cool the reaction mixture in an ice bath. The product may begin to crystallize.

  • Carefully adjust the pH of the solution to the isoelectric point (pI ~5-6) with a base such as ammonium hydroxide.

  • Collect the precipitated amino acid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. For higher purity, recrystallize from hot water or aqueous ethanol.

Data Presentation

Reaction Stage Key Reagents Typical Yield Common Issues
Benzylic Bromination 5-Fluoro-2-methoxytoluene, NBS, AIBN60-80%Over-bromination, Ring bromination
Alkylation Diethyl acetamidomalonate, NaOEt, 5-Fluoro-2-methoxybenzyl bromide70-90%Incomplete reaction, Dialkylation
Hydrolysis & Decarboxylation Alkylated malonate, Conc. HCl60-85%Incomplete hydrolysis

Visualizing Reaction Mechanisms

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Attack DEAM Diethyl Acetamidomalonate Enolate Enolate Anion DEAM->Enolate Deprotonation Alkylated_Product Alkylated Malonate Enolate->Alkylated_Product Nucleophilic Attack Base NaOEt Alkyl_Halide 5-Fluoro-2-methoxy- benzyl bromide Alkyl_Halide->Alkylated_Product

Sources

Technical Support Center: Optimizing ¹⁹F NMR of 5-Fluoro-2-methoxy-DL-phenylalanine in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the ¹⁹F NMR signal of 5-fluoro-2-methoxy-DL-phenylalanine incorporated into proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of fluorine NMR to probe protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make it an exceptionally sensitive probe.[1][2][3][4][5] Its large chemical shift dispersion, spanning over 400 ppm, provides high-resolution information sensitive to the local conformational environment.[1][2][4][6]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges you may encounter during your experiments.

I. FAQs: Foundational Knowledge

Q1: Why is the ¹⁹F NMR signal for my labeled protein so broad?

Line broadening is a common challenge in ¹⁹F NMR of proteins and can stem from several factors related to relaxation mechanisms and sample heterogeneity.

  • Chemical Shift Anisotropy (CSA): The ¹⁹F chemical shift is highly sensitive to the orientation of the molecule relative to the external magnetic field.[7][8] In large molecules like proteins, which tumble slowly in solution, this anisotropy is not fully averaged out, leading to a significant line broadening mechanism that is proportional to the square of the magnetic field strength.[8][9] For large fluorinated biomolecules, CSA-mediated relaxation is often the dominant mechanism at high field strengths.[8]

  • Dipole-Dipole (DD) Interactions: Through-space interactions between the ¹⁹F nucleus and nearby protons (¹H) or other fluorine nuclei (¹⁹F) are a major source of relaxation and line broadening.[1][8][10] The efficiency of this relaxation pathway depends on the inverse sixth power of the distance between the interacting nuclei.

  • Protein Dynamics and Conformational Exchange: If the this compound residue exists in multiple conformations that are exchanging on a timescale comparable to the NMR experiment (intermediate exchange), this can lead to significant line broadening.[2][11]

  • Sample Heterogeneity: Incomplete or non-uniform labeling of the protein can result in a mixed population of protein species, each with a slightly different chemical environment for the ¹⁹F label, leading to broadened signals.[9] Aggregation of the protein sample will also drastically increase line widths.

Q2: What is a typical chemical shift range for this compound in a protein?

While the overall chemical shift range for organofluorine compounds is vast, the specific chemical shift of this compound within a protein will be highly sensitive to its local environment.[1][3][8] The chemical shift is influenced by factors such as van der Waals packing, local electrostatic fields, and solvent accessibility.[2][6] For fluorinated aromatic amino acids, the chemical shift range within a protein can be substantial, often spanning several ppm, which is significantly larger than for protons.[8] It is crucial to run a control spectrum of the free amino acid under similar buffer conditions to establish a reference point.

Q3: Does the incorporation of this compound perturb protein structure and function?

Generally, the substitution of a hydrogen atom with a fluorine atom on an aromatic ring is considered minimally perturbing to the overall protein structure and function.[2][4] However, it is essential to validate this for each specific protein system. High levels of fluorination (>80%) have been shown in some cases to increase protein disorder.[12][13]

Verification Workflow:

A Incorporate Fluorinated Amino Acid B Assess Protein Activity (e.g., enzyme kinetics, binding affinity) A->B C Analyze Structural Integrity (e.g., CD, 1H-15N HSQC) A->C D Compare with Wild-Type Protein B->D C->D E Minimal Perturbation Observed? D->E F Proceed with 19F NMR E->F Yes G Re-evaluate Labeling Strategy (e.g., fractional labeling) E->G No

Caption: Workflow for validating non-perturbation.

II. Troubleshooting Guide: From Sample to Spectrometer

Issue 1: Low Signal-to-Noise (S/N)

Q: I've run my ¹⁹F NMR experiment, but the signal is barely visible. What can I do to improve the signal-to-noise ratio?

A: Low S/N is a common frustration. Here’s a systematic approach to diagnose and solve the problem.

Step 1: Sample Preparation and Integrity
  • Protein Concentration: Is your protein concentration sufficient? While ¹⁹F NMR is sensitive, a higher concentration will naturally yield a better signal. Aim for concentrations in the mid-to-high micromolar range (e.g., 25-100 µM) if possible.[9]

  • Labeling Efficiency: Verify the incorporation efficiency of this compound. Incomplete labeling will result in a lower concentration of the ¹⁹F-containing species. Use mass spectrometry to confirm the mass of the labeled protein.[9] Low incorporation can lead to a heterogeneous sample and broadened resonances.[9]

  • Sample Stability: Ensure your protein is stable and not aggregated under the NMR conditions. Aggregation leads to very broad lines that can be indistinguishable from the baseline. Check for aggregation using techniques like dynamic light scattering (DLS).

Step 2: NMR Acquisition Parameters
  • Number of Scans: The simplest way to improve S/N is to increase the number of scans. S/N increases with the square root of the number of scans.

  • Recycle Delay (d1): The recycle delay should be set appropriately to allow for sufficient relaxation of the ¹⁹F nuclei between scans. A common starting point is 1-1.5 times the longitudinal relaxation time (T₁). For more quantitative results, a longer delay of 3-5 times T₁ is recommended.[14]

  • Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency and matched to 50 ohms. An improperly tuned probe will result in significant loss of sensitivity. Modern cryoprobes with a ¹⁹F channel can provide a significant boost in S/N.[9]

  • Pulse Width Calibration: Accurately calibrate the 90° pulse width for ¹⁹F on your specific sample. An incorrect pulse width will lead to suboptimal excitation and signal loss.

ParameterRecommendationRationale
Protein Concentration > 25 µMHigher concentration increases the number of observed spins.
Number of Scans (NS) Increase as neededS/N ∝ √NS. Doubling scans increases S/N by ~41%.
Recycle Delay (d1) 1.5 x T₁Allows for sufficient relaxation to maximize signal per unit time.
Probe Tuning Tune to ¹⁹F frequencyEnsures efficient transfer of radiofrequency power.
90° Pulse Width Calibrate on sampleEnsures maximum signal excitation.
Issue 2: Poor Spectral Resolution and Overlapping Peaks

Q: My ¹⁹F spectrum shows broad, overlapping peaks, making it difficult to interpret. How can I improve the resolution?

A: Improving resolution involves minimizing line broadening and potentially using more advanced NMR techniques.

Step 1: Mitigating Relaxation-Induced Broadening
  • Lower Magnetic Field: Since CSA-induced line broadening is proportional to the square of the magnetic field, acquiring data on a lower field spectrometer (e.g., 500 MHz vs. 800 MHz) can sometimes result in narrower lines, although this comes at the cost of sensitivity and dispersion.[9]

  • Deuteration: If possible, expressing the protein in a deuterated medium (D₂O) can reduce ¹H-¹⁹F dipole-dipole relaxation, a significant contributor to line broadening, thereby sharpening the ¹⁹F signals.

  • Fractional Labeling: Complete (>95%) incorporation of fluorinated amino acids can sometimes lead to line broadening and the appearance of minor conformers.[12][13] Using a fractional labeling strategy (e.g., 60-76% enrichment) can improve line widths and resolution without significant loss of S/N.[12][13]

Step 2: Optimizing Experimental Conditions
  • Temperature: Temperature affects both the protein's tumbling rate and any conformational exchange processes. Acquiring spectra at different temperatures can help identify a point where exchange broadening is minimized or where the tumbling rate is optimal for narrowing the lines.

  • Viscosity: Lowering the sample viscosity (e.g., by avoiding high concentrations of glycerol unless necessary to mimic a larger protein) will increase the molecular tumbling rate and help to average out CSA and DD interactions more effectively, leading to sharper lines.

Issue 3: Artifacts and Baseline Distortions

Q: My ¹⁹F spectrum has a rolling baseline and other artifacts. What causes this and how can I fix it?

A: Baseline distortions often arise from issues with the very early points of the Free Induction Decay (FID).

  • Acoustic Ringing: Probes can "ring" after a powerful radiofrequency pulse, distorting the beginning of the FID. This is a more significant issue for nuclei with a wide chemical shift range like ¹⁹F. Using specialized pulse sequences designed to suppress these artifacts, such as those with spin-echoes (e.g., CPMG), can be beneficial.[15]

  • Receiver Overload: A very strong signal (e.g., from a highly concentrated sample or a small molecule contaminant) can overload the receiver. Ensure the receiver gain is set appropriately.

  • Data Processing: Applying a first-order phase correction and a baseline correction algorithm during processing can often correct for these issues. Using a linear prediction algorithm to reconstruct the first few points of the FID can also be effective.

III. Advanced Protocols & Methodologies

Protocol 1: Basic 1D ¹⁹F NMR Acquisition

This protocol outlines the steps for acquiring a standard one-dimensional ¹⁹F spectrum.

  • Sample Preparation: Prepare 300-500 µL of your ¹⁹F-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) at a concentration of at least 25 µM.

  • Spectrometer Setup:

    • Insert the sample into the magnet and lock onto the D₂O signal.

    • Tune and match the ¹⁹F channel of the probe.

  • Parameter Calibration:

    • Determine the 90° ¹⁹F pulse width using a standard calibration experiment.

  • Acquisition Setup:

    • Use a simple pulse-acquire sequence.

    • Set the spectral width (SW) to be wide enough to encompass the expected signals (e.g., 30-50 ppm is often sufficient for aromatic fluorines).[16]

    • Set the transmitter frequency offset (O1P) to the center of the expected spectral region.

    • Set the number of scans (NS) based on your sample concentration (start with 1024 and increase as needed).

    • Set the recycle delay (d1) to ~1.5 seconds as a starting point.

  • Acquire and Process:

    • Acquire the data.

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 10-20 Hz), Fourier transform, phase correct, and baseline correct.

Protocol 2: Measuring Transverse Relaxation (T₂) for Line Width Analysis

Measuring the transverse relaxation time (T₂) provides quantitative information about the sources of line broadening.

  • Setup: Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[10][15]

  • Experiment: Acquire a series of 1D spectra with a variable number of spin echoes (or a variable total relaxation delay).

  • Analysis:

    • Integrate the peak of interest in each spectrum.

    • Plot the peak intensity as a function of the total relaxation time.

    • Fit the decay curve to a single exponential function to extract the T₂ value. The line width at half-height (LW) is related to T₂ by the equation: LW = 1 / (π * T₂).

Troubleshooting Flowchart for ¹⁹F NMR Optimization:

Start Start Experiment Problem Poor 19F Signal? Start->Problem CheckS_N Low S/N? Problem->CheckS_N Yes GoodSignal Good Signal Proceed to Analysis Problem->GoodSignal No CheckRes Poor Resolution? CheckS_N->CheckRes No IncreaseScans Increase Scans Check Concentration Verify Labeling CheckS_N->IncreaseScans Yes LowerField Try Lower Field Strength CheckRes->LowerField Yes CheckRes->GoodSignal No, Artifacts Present (See Section II, Issue 3) OptimizeParams Calibrate Pulse Width Optimize Recycle Delay IncreaseScans->OptimizeParams OptimizeParams->Problem FractionalLabel Use Fractional Labeling Consider Deuteration LowerField->FractionalLabel TempVisc Optimize Temperature & Viscosity FractionalLabel->TempVisc TempVisc->Problem

Caption: Systematic troubleshooting workflow.

References

  • Spevacek, J., & Schneider, B. (2019). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals*. The Journal of Chemical Physics.
  • Tyers, R. G., & Trewhella, J. (n.d.). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Retrieved from [Link]

  • Pandey, M. K., & Nishiyama, Y. (2019). Determination of Accurate 19F Chemical Shift Tensors with R-Symmetry Recoupling at High MAS Frequencies (60–100 kHz). PubMed Central. Retrieved from [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. Retrieved from [Link]

  • Kitevski-LeBlanc, J. L. (n.d.). Development and Application of 19F NMR of Proteins. University of Toronto Libraries.
  • Kitevski-LeBlanc, J. L., Evanics, F., & Prosser, R. S. (2010). Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling. PubMed. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. Retrieved from [Link]

  • Sengupta, I., & Das, R. (2024). Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Semantic Scholar. Retrieved from [Link]

  • Kokkonda, S., & Oman, T. J. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2013). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. National Institutes of Health. Retrieved from [Link]

  • Schubert, M., & Hähnke, M. J. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. PubMed Central. Retrieved from [Link]

  • Gilson, D. F. R., & Brownstein, S. (1982). Nematic phase nuclear magnetic resonance measurement of the 19F chemical shift anisotropy in fluoranil. Canadian Journal of Chemistry.
  • Kitevski-LeBlanc, J. L., Evanics, F., & Prosser, R. S. (2010). Optimizing 19F NMR protein spectroscopy by fractional biosynthetic labeling. SpringerLink.
  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PubMed Central. Retrieved from [Link]

  • D'Agosto, G., et al. (2019). Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. PubMed Central. Retrieved from [Link]

  • Streit, J. O., et al. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications. Retrieved from [Link]

  • Lu, X., et al. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Krempl, C., & Sprangers, R. (2020). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PubMed Central. Retrieved from [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. Retrieved from [Link]

  • (n.d.). 19Flourine NMR. University of Ottawa. Retrieved from [Link]

  • Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed. Retrieved from [Link]

  • Jäschke, A., & Lentes, S. (2020). Development of a 1D ¹⁹F T2 relaxation‐filtered, broadband pulse sequence and benchmarking against conventional setups.
  • Gröger, F., et al. (2024).
  • Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution.
  • Pielak, G. J., & Monteith, W. B. (2016). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Use of 19F NMR to Probe Protein Structure and Conformational Changes.
  • Mehl, R. A., & Jackson, J. C. (2003). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. Retrieved from [Link]

  • Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
  • (n.d.). The Preparation of 19F-Labeled Proteins for NMR Studies.
  • (n.d.). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.

Sources

Technical Support Center: Troubleshooting Low Incorporation of 5-Fluoro-2-Methoxy-DL-Phenylalanine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) like 5-Fluoro-2-Methoxy-DL-Phenylalanine is a powerful tool for protein engineering, enabling novel biochemical studies and the development of next-generation therapeutics. The introduction of fluorine, in particular, can modulate protein stability, folding, and protein-ligand interactions, offering a subtle yet potent probe for structure-function analysis.[1][2]

However, achieving efficient incorporation of structurally unique ncAAs presents significant challenges. This guide provides a comprehensive, question-and-answer-based framework for troubleshooting low incorporation yields. While this document focuses on this compound, the principles and methodologies described are broadly applicable to other phenylalanine analogs and ncAAs. Our approach is grounded in explaining the causal mechanisms behind common failures, empowering researchers to make informed decisions and logically diagnose experimental hurdles.

Section 1: Foundational Principles of ncAA Incorporation

This section addresses the fundamental mechanism by which a non-canonical amino acid is integrated into a growing polypeptide chain. Understanding this process is critical for diagnosing which step in the workflow is failing.

Q1: What is the underlying mechanism for incorporating this compound into a target protein?

A1: The most robust and widely used method is Genetic Code Expansion (GCE) , which relies on repurposing a codon that would normally terminate translation.[3][4] The most commonly used codon for this purpose is the amber stop codon (UAG).[5][6]

The process requires two key components delivered on plasmids, in addition to the plasmid encoding your protein of interest (POI):

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an engineered enzyme that specifically recognizes and "charges" (attaches) this compound onto its partner tRNA. It must be "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs in the host cell.[7][8]

  • An Orthogonal tRNA: This is a transfer RNA, often a suppressor tRNA, whose anticodon is mutated to recognize the repurposed codon (e.g., CUA to read the UAG stop codon). This tRNA is not recognized by any endogenous aaRS.

When all components are present, the ribosome pauses at the in-frame UAG codon in your POI's mRNA. Instead of a release factor terminating translation, the orthogonal tRNA, charged with this compound, binds to the UAG codon, and the ribosome incorporates the ncAA, allowing translation to continue to produce the full-length, modified protein.

GCE_Workflow cluster_cell Host Cell Cytoplasm ncAA 5-Fluoro-2-Methoxy -DL-Phenylalanine (ncAA) o_aaRS Orthogonal aaRS ncAA->o_aaRS Binds charged_tRNA Charged ncAA-tRNA(CUA) o_aaRS->charged_tRNA Charges tRNA o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS Binds ribosome Ribosome charged_tRNA->ribosome Delivers ncAA full_protein Full-Length Protein with ncAA ribosome->full_protein Successful Incorporation truncated_protein Truncated Protein ribosome->truncated_protein Premature Termination mRNA mRNA with TAG codon mRNA->ribosome RF1 Release Factor 1 (RF1) RF1->ribosome Competes

Caption: Genetic Code Expansion workflow for ncAA incorporation.

Section 2: Troubleshooting Guide for Low Protein Yield

This section is designed as a decision-making tool to diagnose the most common failure modes systematically.

Q2.1: My Western blot shows a strong band for the truncated protein and a very faint (or absent) band for the full-length protein. What is happening?

A2: This is the most common issue and points directly to inefficient amber codon suppression . It signifies that at the UAG codon, the host cell's native Release Factor 1 (RF1) is outcompeting your charged orthogonal tRNA for access to the ribosome.[7][8] This competition leads to termination of translation and the release of a truncated protein product.

  • Optimize Plasmid Ratios: The relative expression levels of the orthogonal system components and your target gene are critical. An excess of the POI plasmid compared to the aaRS/tRNA plasmids can overwhelm the system's capacity to produce charged tRNA, favoring termination.

    • Action: Transfect cells with varying ratios of your POI plasmid to the aaRS/tRNA plasmid. A common starting point is to increase the relative amount of the aaRS/tRNA plasmid.

Parameter Starting Ratio (POI:aaRS/tRNA) Optimization Range Rationale
Plasmid DNA Ratio1:11:2 to 1:5Boosts the concentration of the suppression machinery relative to the target mRNA.[5]
  • Increase ncAA Concentration: The charging of the orthogonal tRNA by the aaRS is a concentration-dependent enzymatic reaction. Low substrate (ncAA) concentration can lead to a low level of charged tRNA, again tipping the balance in favor of RF1.

    • Action: Perform a dose-response experiment by titrating the concentration of this compound in the cell culture medium.

Parameter Starting Concentration Optimization Range Considerations
ncAA Concentration1 mM0.5 mM - 5 mMCheck for ncAA solubility in your medium. High concentrations may lead to cytotoxicity (see Q2.2).[9][10]
  • Evaluate Your Orthogonal System: Not all aaRS variants are created equal. The specific stereochemistry of this compound, especially the bulky ortho-methoxy group, may not be an ideal fit for the active site of the synthetase you are using.[11]

    • Action: If optimization fails, consider testing a different orthogonal system. Pyrrolysyl-tRNA synthetase (PylRS) and its variants often have a more accommodating active site for bulky phenylalanine analogs compared to some Tyrosyl-tRNA synthetase (TyrRS) variants.[9]

Q2.2: I am seeing very little protein expression overall, with both truncated and full-length bands being extremely faint.

A2: This suggests a broader problem of cellular health, likely due to the cytotoxicity of the ncAA or general stress from overexpressing multiple plasmids. Fluorinated compounds can sometimes interfere with essential metabolic pathways.

  • Perform a Cytotoxicity Assay: Before proceeding, it's crucial to know the tolerance of your host cells to the ncAA.

    • Action: Plate your cells and incubate them with a range of this compound concentrations (e.g., 0.1 mM to 10 mM) for 24-48 hours. Assess cell viability using a standard method like an MTT assay or Trypan Blue exclusion. This will define a non-toxic working concentration range.

  • Optimize Incubation Time and Induction: Continuous exposure to the ncAA may not be necessary and could be detrimental.

    • Action: Add the ncAA to the medium at different time points post-transfection (e.g., add at 12h, 24h, or only for the final 12-24h before harvest) to minimize the toxicity window.

  • Use the L-Isomer: The topic specifies the DL-racemic mixture. Protein synthesis machinery, including the aaRS, is stereospecific for L-amino acids. Therefore, only 50% of your ncAA is usable. The D-isomer is at best an inert contaminant and at worst could be an inhibitor of the aaRS or other enzymes.

    • Action: If commercially available, always use the pure L-isomer (L-5-Fluoro-2-methoxyphenylalanine). If you must use the DL-mixture, be aware that your effective concentration is halved.

Q2.3: My protein yield is reasonable, but mass spectrometry confirms the mass of the wild-type amino acid (e.g., Tyr or Phe) at the target site, not my ncAA.

A2: This indicates a fidelity problem . Your orthogonal aaRS is mistakenly charging the orthogonal tRNA with a natural amino acid, or an endogenous synthetase is charging your orthogonal tRNA. This is a failure of the system's orthogonality.

  • Use an Auxotrophic Host Strain: If working in bacteria or yeast, using a host strain that cannot synthesize the competing canonical amino acid (e.g., a phenylalanine auxotroph) can dramatically improve fidelity.[4][10] By depleting the endogenous pool, you increase the likelihood that the aaRS will only find and use your ncAA.

  • Test a More Specific aaRS: The issue may be that your aaRS is not specific enough. Some evolved synthetases have "negative selection" steps during their evolution to ensure they do not recognize canonical amino acids.

    • Action: Source an aaRS variant that has been explicitly validated for high fidelity and specificity against canonical amino acids, particularly phenylalanine and tyrosine.

  • Run a Positive Control: To confirm your system (plasmids, cells, protocol) is working correctly, run the experiment with a well-characterized ncAA that is known to incorporate with high efficiency using your chosen aaRS/tRNA pair (e.g., p-azido-L-phenylalanine). If the control works, the problem is definitively the specific interaction between your aaRS and this compound.

Section 3: Experimental Protocols and Data Interpretation

Protocol: Optimizing ncAA Incorporation in a Mammalian System (HEK293T Cells)
  • Cell Plating: Plate HEK293T cells in a 6-well plate format to a density that will reach 70-80% confluency on the day of transfection.

  • Transfection: Prepare transfection complexes according to your reagent's protocol (e.g., Lipofectamine). Test the following DNA ratios for your POI-TAG plasmid and your aaRS/tRNA plasmid:

    • Well 1: 1:1 ratio (e.g., 1 µg POI, 1 µg aaRS/tRNA)

    • Well 2: 1:2 ratio (e.g., 0.75 µg POI, 1.5 µg aaRS/tRNA)

    • Well 3: 1:3 ratio (e.g., 0.5 µg POI, 1.5 µg aaRS/tRNA)

    • Well 4: Control (No ncAA)

  • ncAA Addition: 12 hours post-transfection, replace the medium with fresh medium containing your desired concentration of L-5-Fluoro-2-methoxyphenylalanine (e.g., 1 mM).

  • Incubation: Culture the cells for an additional 36-48 hours.

  • Harvest and Lysis: Wash cells with PBS, then lyse using RIPA buffer with protease inhibitors.

  • Analysis:

    • Quantify total protein using a BCA assay.

    • Load equal amounts of total protein onto an SDS-PAGE gel.

    • Perform a Western blot using an antibody against your POI or a C-terminal tag (e.g., His-tag). This is crucial as an N-terminal tag antibody will detect both truncated and full-length protein.

Data Interpretation Matrix
Western Blot Observation Probable Cause Recommended Next Steps (Reference Q#)
Strong lower band (truncated), faint/no upper band (full-length)Inefficient SuppressionOptimize plasmid ratios; increase ncAA concentration (Q2.1)
Both bands are very faint or absentCytotoxicity / General FailurePerform viability assay; optimize incubation time; use L-isomer (Q2.2)
Strong full-length band, but mass spec shows wild-type massLow Fidelity / Poor OrthogonalityUse auxotrophic host; test a more specific aaRS; run positive control (Q2.3)
No bands are visible at allTransfection/Expression FailureTroubleshoot your baseline protein expression without any ncAA components.

Section 4: Advanced Troubleshooting Flowchart

This flowchart provides a visual guide to the diagnostic process.

Troubleshooting_Flowchart start Start: Low Full-Length Protein Yield check_wb Analyze Western Blot (C-terminal tag Ab) start->check_wb truncation Strong Truncated Band, Weak Full-Length Band? check_wb->truncation Yes low_expression All Bands Weak or Absent? check_wb->low_expression No cause_suppression Inefficient Suppression truncation->cause_suppression solution_ratios Optimize Plasmid Ratios (Increase aaRS/tRNA) cause_suppression->solution_ratios solution_conc Increase ncAA Concentration solution_ratios->solution_conc solution_system Try Different Orthogonal System (e.g., PylRS) solution_conc->solution_system cause_toxicity Probable Cytotoxicity low_expression->cause_toxicity mass_spec Good Yield, but Mass Spec Shows Wild-Type AA? low_expression->mass_spec No, yield is good solution_viability Run Viability Assay to find max safe dose cause_toxicity->solution_viability solution_time Reduce ncAA Incubation Time solution_viability->solution_time solution_isomer Use Pure L-Isomer (not DL-mixture) solution_time->solution_isomer cause_fidelity Fidelity Failure mass_spec->cause_fidelity solution_control Run Positive Control (validated ncAA) cause_fidelity->solution_control solution_host Use Auxotrophic Host Strain solution_control->solution_host

Sources

minimizing toxicity of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Toxicity in Cell Culture

Welcome, researchers. As a Senior Application Scientist, I've developed this technical guide to help you navigate the use of 5-Fluoro-2-Methoxy-DL-Phenylalanine in your cell culture experiments. This fluorinated amino acid analog, like many antimetabolites, holds great potential but requires careful handling to ensure reproducible and meaningful results. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies to minimize toxicity and maximize the efficacy of your research.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with this compound.

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a synthetic analog of the essential amino acid phenylalanine. Its structure suggests it acts as an antimetabolite.[1] Antimetabolites are molecules that are structurally similar to endogenous compounds and can interfere with metabolic pathways.[1] The most probable mechanism of action is its misincorporation into newly synthesized proteins in place of phenylalanine. This can lead to the production of non-functional proteins, inducing cellular stress, cell cycle arrest, and ultimately, apoptosis.[2] The fluorine atom's high electronegativity can alter the protein's structure and function.[3]

Q2: Why am I seeing high levels of cytotoxicity even at low concentrations?

A2: Several factors can contribute to this. Firstly, the intrinsic cytotoxicity of fluorinated amino acids can be significant.[4] Secondly, the metabolic rate of your specific cell line plays a crucial role. Cells with high protein turnover may be more susceptible. Additionally, the final concentration of the solvent used to dissolve the compound, typically DMSO, should be kept low (generally below 0.5%) as it can have its own toxic effects.[5]

Q3: Can the 'DL' isomeric mixture affect my results?

A3: Yes. This compound is a racemic mixture of both D- and L-isomers. Typically, only the L-isomer is incorporated into proteins by the cellular machinery. The D-isomer may have off-target effects or could be metabolized into other potentially toxic compounds. For targeted experiments, it is always advisable to use the pure L-isomer if available.

Q4: What are the initial steps I should take before starting my main experiment?

A4: Before any functional assay, you must determine the non-toxic concentration range of the compound for your specific cell line. This is typically done by performing a dose-response curve using a cell viability assay like the MTT or LDH assay.[6][7] This step is critical to separate the desired biological effect from non-specific cytotoxicity.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Massive Cell Death Across All Tested Concentrations
Possible Cause Troubleshooting Step Scientific Rationale
Concentration Range Too High Perform a broader dose-response experiment with serial dilutions starting from a much lower concentration (e.g., in the nanomolar range).The IC50 (half-maximal inhibitory concentration) may be much lower than anticipated. A wide range of dilutions is needed to identify the optimal window.[6]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Run a solvent-only control.Solvents like DMSO can be toxic to cells at higher concentrations, confounding the results of your compound of interest.[5]
High Cell Sensitivity Use a different, more robust cell line for initial experiments if possible. Alternatively, reduce the treatment duration.Different cell lines have varying metabolic rates and sensitivities to antimetabolites.
Compound Instability Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.The compound may degrade over time, leading to inconsistent results.
Problem 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Scientific Rationale
Variable Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.Cell density can affect the cellular response to a compound. Over-confluent or sparse cultures will behave differently.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for treatment groups as they are prone to evaporation. Fill them with sterile PBS or media.Evaporation can concentrate the compound and media components, leading to artifacts.
Inconsistent Treatment Duration Use a precise timer for all incubation steps.The duration of exposure to the compound is a critical variable.
Passage Number of Cells Use cells within a consistent and low passage number range for all experiments.Cells at high passage numbers can undergo genetic and phenotypic changes, altering their response to stimuli.
Problem 3: Unexpected Morphological Changes Unrelated to Cell Death
Possible Cause Troubleshooting Step Scientific Rationale
Off-Target Effects Investigate other cellular pathways that might be affected. For example, perform cell cycle analysis by flow cytometry.The compound may have unintended effects on other cellular processes besides protein synthesis.
Metabolite Toxicity Attempt to identify potential metabolites of the compound. This is an advanced step and may require analytical techniques like mass spectrometry.The parent compound may not be the active toxic agent; its metabolites could be responsible.[8]
Alteration of Cellular Adhesion Stain for cytoskeletal components (e.g., F-actin) to observe any changes in cell structure.The compound might be interfering with proteins involved in cell adhesion and morphology.
Visual Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting unexpected toxicity.

troubleshooting_workflow start High Toxicity Observed check_conc Is the dose-response curve comprehensive? start->check_conc check_solvent Is the solvent control clean? check_conc->check_solvent Yes optimize_exp Optimize Experiment check_conc->optimize_exp No, Redo Titration check_cells Are cell parameters consistent? check_solvent->check_cells Yes check_solvent->optimize_exp No, Check Solvent Conc. analyze_mechanism Investigate Off-Target Effects / Metabolites check_cells->analyze_mechanism Yes check_cells->optimize_exp No, Standardize Seeding/Passage analyze_mechanism->optimize_exp success Proceed with Experiment analyze_mechanism->success Mechanism Identified optimize_exp->start Re-test

Caption: A decision tree for troubleshooting cytotoxicity.

Experimental Protocols

Here are detailed protocols for key experiments to establish a reliable experimental window for this compound.

Protocol 1: Determining the Optimal Non-Toxic Working Concentration via MTT Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • Sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions in complete medium to create 2x working solutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells. Include wells for "untreated control" (medium only) and "solvent control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber. This will dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control. Plot cell viability (%) against the log of the compound concentration to determine the IC50 and the non-toxic concentration range.

Protocol 2: Assessing Cell Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[7]

Materials:

  • 96-well cell culture plates

  • Your cell line and culture medium

  • This compound

  • Commercially available LDH assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance according to the kit's instructions (usually at 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, using the spontaneous and maximum release controls.

Visual Representation of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay read_plate Read Plate mtt_assay->read_plate ldh_assay->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data determine_ic50 Determine IC50 & Non-Toxic Range plot_data->determine_ic50

Caption: Workflow for determining compound cytotoxicity.

Advanced Troubleshooting: Rescue Experiments

If you suspect that this compound is causing toxicity by competing with phenylalanine, you can perform a rescue experiment.

Q: How can I confirm that the toxicity is specifically due to phenylalanine pathway interference?

A: You can perform a competitive inhibition or "rescue" experiment. By co-treating the cells with your compound and an excess of natural L-phenylalanine, you may be able to rescue the cells from the toxic effects.

Protocol 3: Phenylalanine Rescue Experiment

  • Determine IC50: First, determine the IC50 concentration of this compound using the MTT protocol.

  • Co-treatment Setup: Set up your 96-well plate as before. You will have the following groups:

    • Untreated Control

    • Compound at IC50 concentration

    • Compound at IC50 + 10x molar excess of L-phenylalanine

    • Compound at IC50 + 100x molar excess of L-phenylalanine

    • L-phenylalanine only (at the highest concentration)

  • Assay: After the incubation period, perform an MTT or LDH assay.

  • Analysis: If the addition of excess L-phenylalanine results in a significant increase in cell viability compared to the compound-only treatment, this strongly suggests that the compound's toxicity is mediated through the disruption of phenylalanine-dependent pathways.

Visualizing the Rescue Concept

rescue_mechanism cluster_normal Normal Condition cluster_toxic Toxic Condition cluster_rescue Rescue Condition Phe Phenylalanine Ribosome Ribosome Phe->Ribosome Protein Functional Protein Ribosome->Protein Analog 5-Fluoro-2-Methoxy -DL-Phenylalanine Ribosome2 Ribosome Analog->Ribosome2 NonFuncProtein Non-Functional Protein Ribosome2->NonFuncProtein ExcessPhe Excess Phenylalanine Ribosome3 Ribosome ExcessPhe->Ribosome3 Outcompetes Analog2 Analog Analog2->Ribosome3 Protein2 Functional Protein Ribosome3->Protein2

Caption: Competitive inhibition rescue mechanism.

By systematically applying these troubleshooting guides and protocols, you can establish a robust and reproducible system for studying the effects of this compound in your cell culture models.

References
  • Therapeutic drug monitoring of antimetabolic cytotoxic drugs. PMC - NIH. [Link]

  • How to determine non-cytotoxic drug concentration using MTT assay?. ResearchGate. [Link]

  • Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. NIH. [Link]

  • Synthesis and Applications of Fluorinated α-Amino Acids. Macmillan Group - Princeton University. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage. NIH. [Link]

  • Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Longdom Publishing. [Link]

  • Lack of contribution of dihydrofluorouracil and alpha-fluoro-beta-alanine to the cytotoxicity of 5'-deoxy-5-fluorouridine on human keratinocytes. PubMed. [Link]

  • Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients. PMC - NIH. [Link]

  • Clinical Resistance to Antimetabolites. PubMed - NIH. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. [Link]

  • Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. PubMed. [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing 5-Fluoro-2-Methoxy-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid, 5-fluoro-2-methoxy-DL-phenylalanine. The unique physicochemical properties imparted by this amino acid can present distinct challenges during peptide purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.

I. Understanding the Core Challenges

The incorporation of this compound into a peptide sequence introduces several factors that can complicate standard purification protocols. A primary challenge is the increased hydrophobicity conferred by the fluorinated and methoxylated phenyl ring.[1][2][3] This can lead to poor solubility, aggregation, and altered retention behavior on reversed-phase chromatography media.[4][5] Additionally, the presence of a DL-racemic mixture at this position results in diastereomeric peptides, which may exhibit subtle differences in their chromatographic profiles, further complicating purification.[6][7]

Key Physicochemical Properties of this compound:
PropertyImplication for Peptide Purification
Increased Hydrophobicity Stronger retention on reversed-phase HPLC (RP-HPLC) columns, potentially requiring higher concentrations of organic solvent for elution. Increased risk of peptide aggregation and precipitation.[4][5]
Fluorination Can alter the electronic properties and conformation of the peptide, potentially influencing interactions with the stationary phase.[8][9]
Methoxy Group Adds to the steric bulk and can influence hydrogen bonding capabilities.
DL-Racemic Mixture Results in the synthesis of diastereomeric peptides, which may require specialized chiral chromatography for complete separation.[6][7][10]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of peptides containing this compound.

Problem 1: Poor Peptide Solubility in Aqueous Buffers

Symptoms:

  • The crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

  • Precipitation is observed upon injection onto the HPLC system, leading to high backpressure.[11]

Causality: The high hydrophobicity of the peptide, driven by the this compound residue, reduces its affinity for aqueous solutions.[4][12]

Solutions:

  • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) before diluting with the aqueous mobile phase.[12]

  • Use of Organic Modifiers in the Mobile Phase: Increase the initial percentage of organic solvent in your mobile phase. For highly hydrophobic peptides, a starting concentration of 10-20% ACN may be necessary.

  • Alternative Solvents: Consider using alternative organic solvents like isopropanol or ethanol in the mobile phase, as they can offer different selectivity and improved solubility for hydrophobic peptides.[12]

Problem 2: Broad or Tailing Peaks in RP-HPLC

Symptoms:

  • The main peptide peak is broad, asymmetric, or shows significant tailing, indicating poor chromatographic performance.[13]

Causality:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.

  • Slow Mass Transfer: The kinetics of the peptide moving between the mobile and stationary phases may be slow.

  • Aggregation on the Column: The peptide may be aggregating on the column during the separation process.[4]

Solutions:

  • Optimize Ion-Pairing Reagent: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, in both mobile phases to effectively mask silanol groups and provide good peak shape.[13] For particularly difficult separations, consider alternative ion-pairing reagents like formic acid (FA) or perfluorinated carboxylic acids.

  • Adjust Gradient Slope: A shallower gradient can improve resolution and peak shape for closely eluting species.[13]

  • Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity, enhancing mass transfer, and disrupting secondary interactions.

Problem 3: Co-elution of Impurities

Symptoms:

  • The main peptide peak is not resolved from closely eluting impurities, such as deletion sequences or incompletely deprotected species.[14]

Causality: The impurities have very similar hydrophobicity to the target peptide, making separation by RP-HPLC challenging.

Solutions:

  • Orthogonal Purification Strategies: Employ a second purification step using a different separation mechanism.[14][15] For example, after an initial RP-HPLC step at low pH (with TFA), a second RP-HPLC run at a neutral or high pH can alter the selectivity and resolve co-eluting impurities. Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can also be effective orthogonal methods.

  • Change Stationary Phase: If using a C18 column, try a different stationary phase such as C8, C4, or phenyl-hexyl, which will offer different hydrophobic selectivity.[16]

  • Modify Mobile Phase Organic Solvent: Switching from acetonitrile to another organic solvent like methanol or isopropanol can significantly alter the elution profile and improve the separation of closely related peptides.

Problem 4: Incomplete Separation of Diastereomers

Symptoms:

  • A single peak on a standard analytical RP-HPLC may actually be a mixture of the two diastereomers (one containing L-5-fluoro-2-methoxy-phenylalanine and the other D-5-fluoro-2-methoxy-phenylalanine). This can be confirmed by high-resolution mass spectrometry if the instrument has sufficient resolving power to detect subtle differences, or more definitively by chiral chromatography.

Causality: The two diastereomers have very similar physicochemical properties, making their separation on achiral stationary phases difficult.

Solutions:

  • Chiral Chromatography: The most effective way to separate diastereomers is to use a chiral stationary phase (CSP).[6][7][10] Several types of CSPs are available, and the selection will depend on the specific peptide sequence.

  • Chiral Mobile Phase Additives: In some cases, adding a chiral selector to the mobile phase can induce separation on a standard achiral column.[17]

  • Method Optimization on Achiral Phases: While challenging, extensive optimization of the gradient, temperature, and mobile phase composition on a high-resolution achiral column may provide partial separation of the diastereomers.

Workflow for Troubleshooting Peptide Purification

G cluster_0 Initial Purification Attempt cluster_1 Troubleshooting Pathways cluster_2 Solutions start Crude Peptide dissolve Dissolve in Initial Mobile Phase start->dissolve inject Inject on RP-HPLC dissolve->inject analyze Analyze Chromatogram inject->analyze solubility Poor Solubility? analyze->solubility peak_shape Broad/Tailing Peaks? solubility->peak_shape No sol_solubility Use Organic Solvent for Initial Dissolution Increase Initial % Organic in Mobile Phase solubility->sol_solubility Yes purity Co-eluting Impurities? peak_shape->purity No sol_peak_shape Optimize Ion-Pairing Reagent Adjust Gradient Slope Increase Column Temperature peak_shape->sol_peak_shape Yes diastereomers Diastereomer Separation Needed? purity->diastereomers No sol_purity Orthogonal Purification (e.g., high pH RP-HPLC) Change Stationary Phase Change Organic Solvent purity->sol_purity Yes sol_diastereomers Chiral Chromatography Chiral Mobile Phase Additives diastereomers->sol_diastereomers Yes end Pure Peptide diastereomers->end No sol_solubility->inject sol_peak_shape->inject sol_purity->inject sol_diastereomers->inject

Caption: A flowchart for troubleshooting common issues in peptide purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RP-HPLC method for a peptide containing this compound?

A: A good starting point is a standard C18 column with a mobile phase system of A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile.[18] Begin with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of your peptide. Given the hydrophobicity of the modified amino acid, expect the peptide to elute at a higher percentage of acetonitrile than a similar, non-fluorinated peptide.

Q2: How does the presence of a DL-racemic mixture affect the biological activity of the peptide?

A: The two diastereomers resulting from the DL-racemic mixture can have significantly different biological activities. One diastereomer may be highly active, while the other may be inactive or even have an antagonistic effect. Therefore, it is often crucial to separate the diastereomers to accurately assess the structure-activity relationship.

Q3: Can I use mass spectrometry to monitor the purification of these peptides?

A: Yes, mass spectrometry (MS) is an invaluable tool for monitoring peptide purification. It can be used to identify the fractions containing the target peptide and to check for the presence of impurities. The two diastereomers will have the same mass, so MS alone cannot distinguish between them.

Q4: Are there any special handling precautions for peptides containing this compound?

A: While the peptide itself may not have specific handling requirements beyond those for standard peptides, the free amino acid, p-Fluoro-DL-phenylalanine, is a toxic antimetabolite.[19] It is good practice to handle all novel chemical entities with appropriate personal protective equipment (PPE).

Q5: What are "orthogonal" purification methods, and why are they useful?

A: Orthogonal purification methods are techniques that separate molecules based on different physicochemical properties.[14][15] For example, RP-HPLC separates based on hydrophobicity, while ion-exchange chromatography separates based on charge. Using two orthogonal methods can significantly improve the final purity of a peptide by removing impurities that may co-elute with the target peptide in a single separation dimension.[14]

IV. Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Purification
  • Column: C18 stationary phase, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • Initial scouting gradient: 5-95% B over 30 minutes.

    • Optimized gradient: A shallower gradient around the elution point of the target peptide (e.g., a 1% per minute increase in B).

  • Flow Rate: 1.0 mL/min for analytical scale, scalable for preparative runs.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 40 °C.

Protocol 2: Orthogonal High-pH Reversed-Phase HPLC Purification
  • Column: A pH-stable C18 or similar reversed-phase column.

  • Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 8.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Similar to the standard RP-HPLC protocol, develop a gradient to effectively separate the target peptide from impurities.

  • Flow Rate: 1.0 mL/min for analytical scale.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 40 °C.

Workflow for Orthogonal Peptide Purification

G start Crude Peptide rphplc1 Step 1: Low pH RP-HPLC (TFA-based) start->rphplc1 fractions1 Collect Fractions rphplc1->fractions1 analysis1 Analyze Fractions (LC-MS) fractions1->analysis1 pool1 Pool Purest Fractions analysis1->pool1 lyophilize1 Lyophilize pool1->lyophilize1 intermediate Partially Purified Peptide lyophilize1->intermediate rphplc2 Step 2: High pH RP-HPLC (Ammonium Bicarbonate-based) intermediate->rphplc2 fractions2 Collect Fractions rphplc2->fractions2 analysis2 Analyze Fractions (LC-MS) fractions2->analysis2 pool2 Pool Purest Fractions analysis2->pool2 lyophilize2 Lyophilize pool2->lyophilize2 end Highly Pure Peptide lyophilize2->end

Caption: A typical workflow for orthogonal peptide purification.

V. References

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Google Patents. (1986). US4584399A - Purification of L-phenylalanine. Retrieved from

  • Aisen, P. S., Gauthier, S., Ferris, S., Sabbagh, M., Vellas, B., & Walter, S. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 6(10), e25801.

  • ResearchGate. (2009). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

  • Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Retrieved from

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Retrieved from [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (2019). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties. Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • ResearchGate. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • PubMed. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • arXiv. (2022). Fluorination Increases Hydrophobicity at the Macroscopic Level but not at the Microscopic Level. Retrieved from [Link]

  • Oxford Academic. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Orthogonal Peptides. (n.d.). Orthogonal Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Retrieved from [Link]

  • PubMed. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-Methoxy-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Fluoro-2-Methoxy-DL-Phenylalanine. Poor yields in multi-step organic synthesis are common, but systematic troubleshooting can resolve these issues. This document provides in-depth, cause-and-effect explanations and validated protocols to help you navigate the complexities of this specific synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The molecule's structure, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on the phenyl ring, presents unique challenges in regioselectivity and reactivity. Poor yields can typically be traced back to a few critical steps: the initial carbon-carbon bond formation on the aromatic ring and the subsequent conversion of the side chain to the amino acid moiety.

This guide will focus on a common and effective synthetic pathway:

  • Friedel-Crafts Acylation: Introduction of an acyl group onto 4-fluoroanisole.

  • Willgerodt-Kindler Reaction: Conversion of the acetophenone derivative to a thioamide.

  • Hydrolysis: Conversion of the thioamide to the corresponding phenylacetic acid.

  • α-Bromination: Introduction of a bromine atom at the alpha position.

  • Amination: Displacement of the bromine with an amino group to yield the final product.

Below, we address specific problems you might be encountering along this pathway.

Troubleshooting Guide: Question & Answer

Issue 1: Poor Regioselectivity and Low Yield in Friedel-Crafts Acylation

Question: "I'm attempting a Friedel-Crafts acylation on 4-fluoroanisole with acetyl chloride and AlCl₃, but my yield is low, and I'm getting a mixture of isomers according to my ¹H NMR and GC-MS results. How can I improve the yield and direct the substitution to the desired position?"

Answer: This is a classic regioselectivity problem rooted in the competing influences of the substituents on the aromatic ring.

  • The Underlying Chemistry: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density through resonance. The fluorine (-F) is a deactivating, yet also ortho, para-directing group due to its inductive electron withdrawal and resonance donation.[1][2] In 4-fluoroanisole, the position ortho to the methoxy group (C2) is the most activated and sterically accessible site for electrophilic aromatic substitution. The desired product, 2-aceto-4-fluoroanisole, should be the major product. However, competing substitution can occur at the position ortho to the fluorine (C3), leading to isomeric byproducts.

  • Causality of Poor Yield:

    • Catalyst Stoichiometry: Aluminum chloride (AlCl₃) is a strong Lewis acid that can coordinate with the oxygen of the methoxy group. Using an excess of AlCl₃ can effectively "deactivate" the ring by sequestering the lone pairs on the oxygen, reducing the overall reaction rate and yield.

    • Reaction Temperature: Standard Friedel-Crafts reactions can be aggressive. High temperatures can lead to polysubstitution and the formation of tar-like byproducts, significantly lowering the yield of the desired mono-acylated product.[3]

  • Troubleshooting Protocol: Optimizing the Friedel-Crafts Acylation

    • Control Catalyst Amount: Use AlCl₃ in slight excess of stoichiometric amounts relative to the acylating agent (e.g., 1.1 equivalents). This ensures enough catalyst for the reaction without deactivating the substrate.

    • Temperature Management: Begin the reaction at a low temperature (0 °C) by adding the AlCl₃ to the solution of 4-fluoroanisole and the acylating agent in a suitable solvent (like Dichloromethane, DCM). After the initial addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Alternative Lewis Acids: If issues persist, consider a milder Lewis acid catalyst such as anhydrous ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which have a lower tendency to coordinate with the methoxy group.

Issue 2: Incomplete Conversion or Side Reactions in the Willgerodt-Kindler Reaction

Question: "My conversion of 2-aceto-4-fluoroanisole to the phenylthioamide using sulfur and morpholine is stalling. My TLC plate shows significant amounts of starting material even after prolonged heating. What's going wrong?"

Answer: The Willgerodt-Kindler reaction requires sufficiently high temperatures to proceed, but the conditions must be carefully controlled to prevent decomposition.

  • The Underlying Chemistry: This reaction transforms an aryl alkyl ketone into a terminal thioamide with the same number of carbon atoms. The mechanism is complex but involves the initial formation of an enamine, followed by attack by sulfur, and a series of rearrangements. The reaction is typically conducted at high temperatures (130-160 °C).

  • Causality of Poor Yield:

    • Insufficient Temperature: The reaction has a high activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Reagent Purity: The quality of the sulfur and morpholine is critical. Old or impure reagents can inhibit the reaction.

    • Sub-optimal Stoichiometry: An incorrect ratio of sulfur and morpholine to the ketone can lead to incomplete reactions or the formation of unwanted side products.

  • Troubleshooting Protocol: Driving the Willgerodt-Kindler Reaction to Completion

    • Verify Temperature: Use a high-boiling point solvent like dimethylformamide (DMF) or use neat conditions with a sand bath and a calibrated thermometer to ensure the reaction mixture reaches and maintains a temperature of at least 140 °C.

    • Use High-Purity Reagents: Use freshly opened or purified morpholine and finely powdered sulfur.

    • Optimize Reagent Ratio: A common starting point is 1.2 equivalents of sulfur and 2.5 equivalents of morpholine for each equivalent of the ketone.

    • Monitor Progress: Carefully monitor the reaction via TLC. If the reaction stalls, a small, incremental increase in temperature (e.g., by 5-10 °C) may be beneficial.

Issue 3: Low Yield During the Final Amination Step

Question: "After brominating my phenylacetic acid derivative, I'm struggling with the final amination step using aqueous ammonia. The yield of this compound is very low, and I'm isolating a complex mixture."

Answer: The direct amination of α-halo acids with ammonia can be problematic due to side reactions and the formation of over-alkylated products.

  • The Underlying Chemistry: This is a nucleophilic substitution (Sₙ2) reaction where ammonia acts as the nucleophile to displace the bromide. However, the newly formed amino acid product is also a nucleophile and can react with another molecule of the α-bromo acid, leading to di- and tri-substituted byproducts.

  • Causality of Poor Yield:

    • Over-alkylation: As mentioned, the product can react further with the starting material.

    • Elimination Reactions: Under basic conditions, an E2 elimination reaction can compete with the Sₙ2 substitution, leading to the formation of an α,β-unsaturated carboxylic acid.

    • Reaction Conditions: The concentration of ammonia, temperature, and reaction time are critical. Insufficient ammonia or excessive heat can favor side reactions.

  • Troubleshooting Protocol: Controlled Amination

    • Use a Large Excess of Nucleophile: To minimize over-alkylation, use a large excess of concentrated aqueous ammonia (e.g., 25-50 equivalents). This increases the probability that the α-bromo acid will react with an ammonia molecule rather than another amino acid molecule.

    • Controlled Temperature: Keep the reaction temperature moderate. Start the reaction at room temperature and stir for 24-48 hours. Avoid heating unless the reaction is confirmed to be extremely slow.

    • Alternative Aminating Agents: Consider using sodium azide (NaN₃) to form an α-azido acid, followed by reduction (e.g., with H₂/Pd-C) to the amine. This two-step process often provides cleaner products and higher overall yields by avoiding the issue of over-alkylation.

General FAQs

Q1: What is the best general approach to monitor these reactions? A1: Thin Layer Chromatography (TLC) is indispensable. For each step, develop a robust TLC system with a suitable solvent mixture (e.g., ethyl acetate/hexanes) that gives good separation between your starting material, product, and any major byproducts. Use a UV lamp to visualize the spots. This allows for real-time monitoring of reaction completion and the emergence of any issues.

Q2: My final product is difficult to purify. What are some recommended purification strategies? A2: Amino acids can be challenging to purify by traditional silica gel chromatography. Ion-exchange chromatography is often a more effective method.[4] Alternatively, recrystallization can be highly effective. Try dissolving your crude product in a minimal amount of hot water or an alcohol/water mixture and allowing it to cool slowly to form pure crystals.

Q3: Could I use a different synthetic route, for example, one involving reductive amination? A3: Absolutely. An alternative route starting from the corresponding phenylpyruvic acid (which can be synthesized from the acetophenone intermediate) followed by reductive amination is a very powerful method for synthesizing α-amino acids.[5] This method often gives high yields and can be performed using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[5][6]

Data & Protocols

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
ParameterProblematic ConditionOptimized ConditionExpected Outcome
Catalyst AlCl₃ (>2 eq.)AlCl₃ (1.1 eq.)Minimized deactivation, improved yield.
Temperature Reflux in DCM (40°C)0°C to Room Temp.Reduced byproduct formation.
Reaction Time 1 hour2-4 hours (TLC monitored)Reaction goes to completion.
Experimental Workflow: Overview

The following diagram outlines the key stages of the synthesis and highlights critical control points where yield is most often compromised.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2 & 3: Side-Chain Conversion cluster_2 Step 4 & 5: Amino Acid Formation A 4-Fluoroanisole B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 2-Aceto-4-fluoroanisole B->C Crit1 Critical Point: Regioselectivity & Temp. Control B->Crit1 D Willgerodt-Kindler Reaction (S, Morpholine) C->D E Acid Hydrolysis D->E Crit2 Critical Point: Temperature & Reagent Purity D->Crit2 F 5-Fluoro-2-methoxyphenylacetic acid E->F G α-Bromination (NBS, AIBN) F->G H Amination (Conc. NH4OH) G->H I Final Product: This compound H->I Crit3 Critical Point: Control of Side Reactions H->Crit3 G Start Observe Poor Overall Yield TLC1 Analyze TLC of Step 1 (Friedel-Crafts) Start->TLC1 TLC2 Analyze TLC of Step 2 (Willgerodt-Kindler) Start->TLC2 NMR3 Analyze ¹H NMR of Final Crude Product Start->NMR3 Obs1 Observation: Multiple Spots, Low Product TLC1->Obs1 Obs2 Observation: High % of Starting Material TLC2->Obs2 Obs3 Observation: Complex Mixture, Broad Peaks NMR3->Obs3 Cause1 Likely Cause: Poor Regioselectivity or Over-reaction Obs1->Cause1 Sol1 Solution: Lower Temp, Check Catalyst Stoichiometry Cause1->Sol1 Cause2 Likely Cause: Incomplete Reaction (Temp too low) Obs2->Cause2 Sol2 Solution: Verify Temp >140°C, Use Pure Reagents Cause2->Sol2 Cause3 Likely Cause: Over-alkylation or Elimination during Amination Obs3->Cause3 Sol3 Solution: Use Large Excess of NH4OH or Switch to Azide Route Cause3->Sol3

Caption: Decision logic for troubleshooting yield issues.

References

  • Wang, J., Liu, W., Wang, D., & Ge, J. (2011). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Catalysis Communications, 12(11), 1035-1038. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Latif, C. H., & Ahmad, A. L. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Journal of Applied Sciences, 16(1), 1-9. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 663555. Available at: [Link]

  • Chen, F. F., et al. (2021). Engineering of Amine Dehydrogenase for Asymmetric Reductive Amination of Ketone by Evolving Rhodococcus Phenylalanine Dehydrogenase. Catalysts, 11(8), 919. Available at: [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • El-Gazzar, A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2348. Available at: [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Available at: [Link]

  • Goolamali, Z., et al. (2007). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 443-445. Available at: [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available at: [Link]

  • Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-(18F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416-418. Available at: [Link]

  • Schaffer, S., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 7(32), 28499–28507. Available at: [Link]

  • Wang, L., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1526–1537. Available at: [Link]

Sources

side reactions of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 5-Fluoro-2-methoxy-DL-phenylalanine. This synthetic amino acid offers unique properties for peptide design, including altered hydrophobicity, metabolic stability, and the potential for ¹⁹F NMR studies.[1][2] However, its distinct structure—featuring a sterically influential methoxy group, an electron-withdrawing fluorine atom, and its nature as a racemic (DL) mixture—presents specific challenges during solid-phase peptide synthesis (SPPS).

This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and resolve potential side reactions and challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of peptides containing this compound.

Q1: My final peptide analysis (HPLC/Mass Spec) shows a complex mixture of peaks, making purification nearly impossible. What is the primary cause?

A1: Diastereomer Formation Due to Racemic Starting Material

The most significant contributor to a complex crude product is the use of a DL-racemic mixture of the amino acid. Standard peptide synthesis utilizes enantiomerically pure L-amino acids. When you incorporate a DL-amino acid into a growing peptide chain composed of L-amino acids, you create two distinct diastereomers at that position.

  • Causality: For each incorporation of this compound, two different peptides are formed: one containing the L-isomer and one containing the D-isomer. If the amino acid is used n times in the sequence, you can expect up to 2ⁿ diastereomers. These diastereomers often have very similar physicochemical properties, making their separation by standard reverse-phase HPLC (RP-HPLC) extremely challenging.[3][4][5]

Troubleshooting Steps:

  • Confirm the Source: First, ensure that the use of a racemic mixture is intentional for your research goals (e.g., in peptide library screening). If not, procure the enantiomerically pure L- or D- form of the amino acid.

  • Analytical Deconvolution: Use high-resolution analytical RP-HPLC to attempt to resolve the diastereomeric pairs.[5] Specialized chiral chromatography methods may be necessary for complete separation.[3]

  • Strategic Synthesis: If the racemic form must be used, consider synthesizing the two diastereomeric peptides separately using the pure L- and D-isomers to create analytical standards. This will help identify the respective peaks in the complex mixture of your primary synthesis.

Q2: I'm experiencing low coupling efficiency and incomplete reactions when incorporating this compound. What's going wrong?

A2: Steric Hindrance and Electronic Effects

The structure of this amino acid presents a classic case of steric hindrance. The methoxy group at the ortho position to the side chain's connection point to the phenyl ring is bulky and can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain.

  • Causality: This steric clash slows down the rate of amide bond formation.[6] Standard coupling conditions that are effective for less hindered amino acids like Alanine or Glycine may be insufficient to drive the reaction to completion, resulting in deletion sequences (peptides missing the intended amino acid).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Protocol Modifications:

  • Utilize Potent Coupling Reagents: Switch from standard carbodiimide reagents (like DIC) to more powerful uronium or phosphonium salt-based reagents. HATU, HCTU, and COMU are highly effective for sterically hindered couplings.[1][7][8]

  • Extended Reaction Times: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.[1]

  • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh batch of activated amino acid to acylate any remaining free amines.[1]

  • Monitor with a Kaiser Test: After coupling, perform a Kaiser test to confirm the absence of free primary amines. A positive (blue) result indicates incomplete coupling, and one of the above strategies should be implemented.

Q3: I suspect a side reaction is occurring on the aromatic ring. What are the possibilities?

A3: Potential for Electrophilic or Nucleophilic Aromatic Substitution

While the fluoro and methoxy groups are generally stable under standard SPPS conditions, they can be susceptible to side reactions under specific, harsh conditions, particularly during the final cleavage and deprotection step.

  • Causality:

    • Demethylation: The 2-methoxy group could potentially be cleaved by very strong acids used in some cleavage cocktails, especially with extended exposure, leading to a hydroxyl group.

    • Electrophilic Attack: The methoxy group is electron-donating, activating the ring towards electrophilic attack. Cations generated from protecting groups (e.g., tert-butyl cations) in the cleavage cocktail could potentially add to the ring if scavengers are not used effectively.

    • Modification of Fluorine: While less common, nucleophilic aromatic substitution of the fluorine atom is a theoretical possibility under strongly basic conditions, though this is unlikely during standard Fmoc-based SPPS.

Preventative Measures:

  • Use Optimized Cleavage Cocktails: Always use a cleavage cocktail containing scavengers to quench reactive cations. A common choice is "Cocktail R": TFA/thioanisole/EDT/anisole (e.g., 90:5:3:2).

  • Limit Cleavage Time: Do not extend the cleavage time unnecessarily. For most peptides, 2-4 hours is sufficient.

  • Characterize Thoroughly: Use high-resolution mass spectrometry to check for unexpected mass additions or losses. A mass difference of -14 Da could indicate demethylation, while +56 Da could suggest tert-butylation.

Frequently Asked Questions (FAQs)

Q: What are the best coupling reagents for this compound?

A: Due to steric hindrance, phosphonium and uronium salt-based reagents are recommended.

ReagentClassKey Advantage
HATU Uronium SaltHighly effective for hindered couplings, rapid kinetics.[7]
HCTU Uronium SaltSimilar to HATU, often more cost-effective.
COMU Uronium SaltHigh efficiency, non-explosive byproducts compared to HOBt-based reagents.[8]
PyBOP Phosphonium SaltStrong coupling reagent, avoids carcinogenic byproducts of older reagents like BOP.[7]

Q: Are there any specific considerations for N-terminal protection (e.g., Fmoc vs. Boc)?

A: Both Fmoc and Boc strategies can be used. The choice depends on the overall synthetic plan. However, the repetitive acid treatments in Boc-SPPS could pose a slightly higher risk for side reactions on the functionalized ring over a long synthesis. Fmoc-SPPS, with its milder basic deprotection conditions, is generally preferred for complex peptides.[9]

Q: How can I effectively purify the resulting diastereomeric peptides?

A: Purification is a significant challenge. Standard RP-HPLC may not provide baseline separation.[5]

  • Optimize Gradient: Use a very shallow gradient of acetonitrile (e.g., 0.1% or 0.2% change per minute) to maximize resolution.[3]

  • Alternative Stationary Phases: Consider columns with different stationary phases (e.g., C8 instead of C18) or phenyl-hexyl phases.

  • Preparative Chiral HPLC: For therapeutic applications requiring enantiomeric purity, preparative chiral HPLC is the most definitive but also the most complex and expensive method.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash thoroughly with DMF (5-7 times). Confirm the presence of free amines with a positive Kaiser test.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-5-fluoro-2-methoxy-DL-phenylalanine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution.

    • Vortex for 1-2 minutes to pre-activate.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for at least 2 hours.

  • Monitoring and Recoupling:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is positive (blue beads), drain the coupling solution, wash the resin with DMF, and repeat steps 3 and 4 (a "double coupling").

  • Washing: Once the Kaiser test is negative (colorless/yellow beads), drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • PubMed. (n.d.).
  • American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • Amino Acid Deriv
  • BenchChem. (2025).
  • ACS Publications. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine.
  • PubMed Central. (2020).
  • ACS Publications. (n.d.). Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker | The Journal of Organic Chemistry.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Side reactions during peptide synthesis including (A) epimerization and (B)
  • Biomatik. (2022).
  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PubMed Central. (2023).
  • Digital Commons@Kennesaw State University. (n.d.). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Royal Society of Chemistry. (2015). synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif.

Sources

Technical Support Center: Optimizing Cellular Uptake of 5-Fluoro-2-Methoxy-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers working with 5-fluoro-2-methoxy-DL-phenylalanine. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to design robust experiments and accurately interpret your results. We will move from foundational principles to specific, actionable protocols.

Introduction: Understanding Your Compound

This compound is a synthetic analog of the essential amino acid phenylalanine. Its structure—a large, neutral amino acid backbone with aromatic substitutions—strongly suggests that its primary route of cellular entry is via the L-type Amino Acid Transporter 1 (LAT1) , also known as SLC7A5.[1]

LAT1 is a crucial transporter for cellular health and is particularly overexpressed in highly proliferative cells, such as cancer cells, and at the blood-brain barrier.[2][3] It functions as a sodium- and pH-independent obligatory antiporter, meaning it imports one large neutral amino acid (like our compound) in exchange for an intracellular amino acid, most commonly glutamine.[1][4] Understanding this mechanism is the bedrock of optimizing and troubleshooting its uptake.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter.

Q1: What is the primary mechanism for the cellular uptake of this compound? A: Based on its structure as a large, substituted phenylalanine analog, the primary uptake transporter is the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).[5] This transporter specializes in moving large, neutral, and aromatic amino acids across the cell membrane.[1]

Q2: Will the amino acids in my standard cell culture medium interfere with uptake? A: Yes, absolutely. Standard culture media are rich in large neutral amino acids (e.g., Leucine, Isoleucine, Valine, Tryptophan), which are all-natural substrates for LAT1.[1] These will directly compete with this compound for the transporter, leading to significantly reduced uptake. For uptake experiments, it is critical to use a buffered salt solution devoid of competing amino acids.[6]

Q3: My uptake signal is very low. What is the most common reason? A: The most frequent causes are (1) competition from amino acids in the experimental buffer (see Q2), and (2) low expression of the LAT1 transporter in your chosen cell line.[2] Not all cell lines express LAT1 at high levels. It is crucial to use a cell line known for high LAT1 expression (e.g., many cancer cell lines like HT-29, A549, or MCF-7) or to verify its expression level via qPCR or Western blot.[2][3]

Q4: Is the uptake process dependent on sodium (Na⁺) or pH? A: No. LAT1-mediated transport is characteristically sodium- and pH-independent.[1] This is a key diagnostic feature. If you observe sodium-dependent uptake, it implies another transporter is involved, which is unlikely for this class of compound. Assays should be performed in a sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl) to confirm this.

Q5: The compound is a "DL" racemic mixture. Does this affect the experiment? A: Yes, it can. LAT1 generally exhibits a preference for L-enantiomers over D-enantiomers.[7] While it can transport both, the D-isomer may have a lower binding affinity and/or transport rate. This means that approximately half of your compound concentration may be transported less efficiently, potentially resulting in a lower overall uptake signal compared to a pure L-isomer.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low or Non-Reproducible Uptake Signal

High variability or a signal that is indistinguishable from background is a frequent challenge. The root cause can be traced to experimental design, cellular factors, or assay technique.

Visualizing the Uptake Mechanism

Before troubleshooting, it is critical to visualize the transport process. The diagram below illustrates the obligatory exchange mechanism of LAT1.

LAT1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound_Ext This compound LAT1 LAT1 (SLC7A5) Antiporter Compound_Ext:f0->LAT1 Binding & Import Competitor_Ext Leucine | Other LNAAs Competitor_Ext:f0->LAT1 Competitive Inhibition Compound_Int This compound LAT1->Compound_Int:f0 Glutamine_Int Glutamine (Efflux Substrate) Glutamine_Int:f0->LAT1 Binding & Efflux Uptake_Workflow cluster_prep Day 1-2: Preparation cluster_assay Day 3: Uptake Assay A Seed cells in multi-well plates (e.g., 24-well) B Culture until confluent (37°C, 5% CO2) A->B C Wash cells 2x with pre-warmed KRH buffer D Pre-incubate in KRH buffer for 15 min at 37°C C->D E Initiate Uptake: Add compound in KRH buffer D->E F Incubate for defined time (e.g., 5 min) at 37°C E->F G Terminate Uptake: Wash 3x with ice-cold KRH F->G H Lyse cells (e.g., with 1% SDS or NaOH) G->H I Quantify compound via LC-MS/MS or radioactivity H->I J Normalize to protein content (BCA assay) I->J

Caption: Standardized workflow for a cell-based uptake experiment.

Protocol 1: General Cellular Uptake Assay

This protocol is designed to measure the initial rate of uptake and can be adapted for use with LC-MS/MS or a radiolabeled version of the compound. [8][9] Materials:

  • Cells cultured to confluence in a 24-well plate.

  • Krebs-Ringer-HEPES (KRH) Buffer, pH 7.4 (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose). Pre-warmed to 37°C.

  • Ice-cold KRH Buffer for termination.

  • Stock solution of this compound.

  • Cell lysis buffer (e.g., 0.2 M NaOH with 0.2% SDS).

  • BCA Protein Assay Kit for normalization.

Procedure:

  • Preparation: On the day of the experiment, aspirate the culture medium from the wells.

  • Washing: Gently wash the cell monolayers twice with 0.5 mL of pre-warmed KRH buffer to remove all traces of amino acid-rich culture medium.

  • Pre-incubation: Add 0.5 mL of pre-warmed KRH buffer to each well and incubate for 15 minutes at 37°C to deplete endogenous amino acids and equilibrate the cells.

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add your working solution of this compound (diluted in KRH buffer) to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time from your time-course experiment (e.g., 5 minutes).

  • Termination: To stop the transport, rapidly aspirate the compound solution and immediately wash the cells three times with 1 mL of ice-cold KRH buffer. This rapid temperature drop and removal of extracellular compound effectively halts transport.

  • Cell Lysis: Add 200 µL of lysis buffer to each well. Agitate on a plate shaker for 15 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the lysate to a microfuge tube.

    • Use an aliquot for quantification of the internalized compound (e.g., by LC-MS/MS).

    • Use a separate aliquot (e.g., 20 µL) to determine the total protein concentration using a BCA assay, following the manufacturer's instructions.

  • Data Analysis: Express the uptake as the amount of compound per milligram of protein (e.g., nmol/mg protein).

Protocol 2: Competition Assay to Confirm LAT1 Involvement

This experiment validates that uptake is mediated by LAT1 by testing for inhibition by a known LAT1 substrate or inhibitor. [10] Procedure:

  • Follow the General Uptake Assay protocol (Protocol 1) with the following modifications.

  • Prepare three sets of experimental conditions:

    • Control: Uptake of your compound at a single concentration (e.g., 10 µM).

    • Competition: Uptake of your compound in the presence of a high concentration (e.g., 1 mM) of a known LAT1 substrate like L-Leucine or a specific LAT1 inhibitor like BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid). [10] * Blank: No compound added (background control).

  • During the Pre-incubation step (Step 3) , include the competitor/inhibitor in the buffer for the relevant wells.

  • During the Initiate Uptake step (Step 4) , add the compound along with the competitor/inhibitor.

  • Data Analysis: Compare the uptake of your compound in the control condition versus the competition condition. A significant reduction (typically >80%) in uptake in the presence of the competitor strongly indicates that the transport is LAT1-mediated.

References

  • SOLVO Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]

  • Chien, H. C., Colas, C., & Feske, S. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7348–7361. Available at: [Link]

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. Available at: [Link]

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). eScholarship, University of California. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). PubChem. Available at: [Link]

  • Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. Pharmaceuticals, 15(11), 1344. Available at: [Link]

  • Fedoroff, M. Y., et al. (2022). Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. Cell Death & Disease, 13(1), 74. Available at: [Link]

  • Scalise, M., et al. (2021). Targeting SLC1A5 and SLC3A2/SLC7A5 as a Potential Strategy to Strengthen Anti-Tumor Immunity in the Tumor Microenvironment. Frontiers in Cell and Developmental Biology, 9, 649129. Available at: [Link]

  • He, J., et al. (2022). Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2023). Targeting glutamine metabolic reprogramming of SLC7A5 enhances the efficacy of anti-PD-1 in triple-negative breast cancer. Journal of Translational Medicine, 21(1), 596. Available at: [Link]

  • Lee, J., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1375373. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Lee, J., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. Available at: [Link]

  • Thongsong, B. (2012). The Depletion of Intracellular Glutamine by Methionine Sulfoximine on Amino Acid Uptake in Placental Cells (BeWo). Thai Journal of Veterinary Medicine. Available at: [Link]

  • Vistica, D. T., et al. (1981). L-phenylalanine mustard (melphalan) uptake and cross-linking in the RPMI 6410 human lymphoblastoid cell line. Molecular Pharmacology, 19(3), 425-429. Available at: [Link]

Sources

Validation & Comparative

A Tale of Two Phenylalanines: A Comparative Guide to 5-Fluoro-2-methoxy-DL-phenylalanine and 4-fluoro-DL-phenylalanine in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of non-natural amino acids into peptides has emerged as a cornerstone for enhancing therapeutic efficacy. By moving beyond the canonical 20 amino acids, researchers can meticulously tune the pharmacological properties of peptides, including their stability, conformation, and receptor affinity. Among the myriad of available building blocks, fluorinated phenylalanine derivatives have garnered significant attention for their unique ability to modulate peptide behavior.

This guide provides an in-depth, objective comparison of two such analogs: 5-Fluoro-2-methoxy-DL-phenylalanine and 4-fluoro-DL-phenylalanine . We will explore their distinct physicochemical properties and delve into the profound impact these subtle structural modifications can have on the performance of peptide-based therapeutics. This analysis is grounded in established principles of medicinal chemistry and supported by available experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Distinctions

The seemingly minor positional differences of the fluorine and the addition of a methoxy group impart distinct electronic and steric characteristics to these amino acids, which in turn influence their behavior within a peptide sequence.

PropertyThis compound4-fluoro-DL-phenylalanine
Molecular Formula C10H12FNO3C9H10FNO2
Molecular Weight 213.20 g/mol 183.18 g/mol
Key Substituents 5-Fluoro, 2-Methoxy4-Fluoro
Anticipated Electronic Effects - Strong electron-withdrawing fluorine at C5- Electron-donating methoxy group at C2- Strong electron-withdrawing fluorine at C4
Anticipated Steric Hindrance - Moderate steric bulk from the ortho-methoxy group- Minimal steric perturbation from the para-fluoro group

The Underlying Chemistry: How Substituents Shape Peptide Properties

The introduction of fluorine and methoxy groups into the phenylalanine scaffold is not merely an academic exercise. These modifications are strategically employed to influence key peptide attributes that are critical for therapeutic success.

The incorporation of a highly electronegative fluorine atom can significantly alter the electronic properties of the phenyl ring.[1][2] This can influence cation-π interactions, which are often crucial for peptide-receptor binding.[3] Furthermore, the robust C-F bond can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[4][5]

The methoxy group, on the other hand, introduces both electronic and steric effects. As an electron-donating group, it can modulate the overall electron density of the aromatic ring. Its position at the ortho- (2-) position introduces steric bulk, which can restrict the conformational freedom of the amino acid side chain and, consequently, the peptide backbone. This can be a powerful tool for locking a peptide into a specific, bioactive conformation.

Comparative Analysis: Postulated and Observed Effects in Peptides

While direct, side-by-side experimental comparisons of peptides containing this compound and 4-fluoro-DL-phenylalanine are not extensively available in the public domain, we can extrapolate their likely impacts based on foundational principles of peptide science and data from related fluorinated amino acids.

Conformational Control and Stability

The incorporation of 4-fluoro-DL-phenylalanine is generally considered a conservative modification in terms of steric bulk, as fluorine is similar in size to a hydrogen atom.[1] Its primary influence is electronic, subtly altering bond lengths and angles within the phenyl ring. The major impact on conformation often arises from these altered electronic interactions with neighboring residues or receptor binding pockets.

Conversely, the ortho-methoxy group in This compound is expected to exert a more pronounced steric influence. This can lead to a more constrained side-chain rotameric preference, which can, in turn, stabilize specific secondary structures such as β-turns or helical motifs within a peptide. This conformational pre-organization can be advantageous in reducing the entropic penalty upon binding to a target receptor, potentially leading to higher affinity.

G cluster_0 4-fluoro-DL-phenylalanine cluster_1 This compound a Minimal Steric Hindrance b Electronic Perturbation a->b allows focus on c Subtle Conformational Influence b->c leads to d Ortho-Methoxy Group e Significant Steric Hindrance d->e introduces f Restricted Side-Chain Rotation e->f causes g Defined Peptide Conformation f->g promotes

Receptor Binding and Biological Activity

The electronic modifications introduced by fluorination can have a profound impact on receptor binding affinity. For 4-fluoro-DL-phenylalanine , the electron-withdrawing nature of the fluorine can alter the charge distribution on the aromatic ring, potentially enhancing interactions with complementary residues in a receptor's binding pocket.[3]

For This compound , the combination of electronic effects from both the fluorine and methoxy groups, along with the steric constraints imposed by the methoxy group, can lead to highly specific and potent receptor interactions. The pre-organized conformation may more closely mimic the bioactive conformation required for receptor activation or inhibition. However, the increased steric bulk could also lead to a decrease in affinity if the binding pocket is sterically constrained.

Experimental Protocols: A Guide to Synthesis and Characterization

The successful incorporation and evaluation of these non-natural amino acids require robust experimental methodologies. Below are generalized protocols for the synthesis of peptides containing these analogs and their subsequent characterization.

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating these amino acids is Fmoc-based solid-phase peptide synthesis.[6]

Materials:

  • Fmoc-5-Fluoro-2-methoxy-DL-phenylalanine or Fmoc-4-fluoro-DL-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Anhydrous DMF, DCM, and Diethyl Ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent (3 equivalents) and a base (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

G start Start with Resin swell Swell Resin start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple Couple Amino Acid deprotect1->couple repeat Repeat for all Amino Acids couple->repeat repeat->deprotect1 Next Amino Acid cleave Cleave from Resin repeat->cleave Synthesis Complete purify Purify Peptide cleave->purify end Characterize purify->end

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[7][8] For peptides containing fluorinated phenylalanines, ¹⁹F NMR can be particularly informative, providing a sensitive probe of the local electronic environment and conformational dynamics.[9]

X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information, revealing precise bond angles, side-chain orientations, and intermolecular interactions within the crystal lattice. This can offer invaluable insights into the conformational preferences imposed by the fluorinated amino acids.

Conclusion: Making an Informed Choice for Your Research

The choice between this compound and 4-fluoro-DL-phenylalanine is not arbitrary and should be guided by the specific goals of the research.

  • 4-fluoro-DL-phenylalanine is an excellent choice for subtly modulating electronic properties with minimal steric perturbation. It is ideal for structure-activity relationship (SAR) studies where the goal is to probe the importance of aromatic interactions.

  • This compound , while less explored, offers a compelling option for introducing more significant conformational constraints. Its unique combination of steric and electronic effects can be leveraged to design peptides with enhanced stability and pre-organized conformations for improved receptor binding.

Ultimately, the empirical evaluation of both analogs in the context of a specific peptide sequence is crucial for determining which modification will yield the desired therapeutic profile. This guide serves as a foundational resource to inform these experimental designs and to underscore the vast potential of non-natural amino acids in advancing the field of peptide-based drug discovery.

References

  • B. Gourlay, "Synthesis of Unnatural Fluorescent α-amino acids," PhD thesis, 2025.
  • B. J. Gourlay, "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Beilstein Journal of Organic Chemistry, vol. 16, pp. 1138-1165, 2020.
  • BenchChem, "4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity," BenchChem Technical Support Team, 2025.
  • BenchChem, "The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science," BenchChem, 2025.
  • C. M. Johnson et al., "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)," The Journal of Physical Chemistry B, vol. 126, no. 46, pp. 9497-9510, 2022.
  • S. K. A. Kumar et al., "Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil," Journal of Materials Chemistry B, vol. 2, no. 41, pp. 7146-7157, 2014.
  • B. L. Pentelute et al., "Rapid Flow-Based Peptide Synthesis," Angewandte Chemie International Edition, vol. 52, no. 31, pp. 8122-8126, 2013.
  • S. L. Koksch et al., "Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine," Scientific Reports, vol. 6, p. 27285, 2016.
  • Chem-Impex, "Fmoc-2,4-difluoro-D-phenylalanine," Product Page.
  • FASEB, "Developing an Efficient Method for the Incorporation of a Series of Fluorotyrosines in Peptides via Solid Phase Peptide Synthesis," The FASEB Journal, vol. 32, no. S1, 2018.
  • Almac, "5 Dimensional Structural Characterization of Synthetic Peptides," Almac Group.
  • O. Zerbe and R. Bader, "Peptide/Protein NMR," ETH Zurich.
  • M. Muttenthaler et al.
  • PubChem, "(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH)
  • B. L. Pentelute, "Rapid Flow-Based Peptide Synthesis," Pentelute Lab, MIT.
  • Drug Hunter, "Top 12 Most Popular Drug Hunter Case Studies of 2024," 2025.
  • Chem-Impex, "Fmoc-2-fluoro-D-phenylalanine," Product Page.
  • ChemicalBook, "5-Fluoro-2-methoxy-L-phenylalanine," Product Page.
  • BenchChem, "Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS)," 2025.
  • PlumX, "Case studies of fluorine in drug discovery," Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, pp. 181-211, 2019.
  • V. S. Chauhan et al., "Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues," Journal of Medicinal Chemistry, vol. 47, no. 1, pp. 1-5, 2004.
  • S. A. Miller, "Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid," Journal of the American Chemical Society, vol. 125, no. 43, pp. 13115-13123, 2003.
  • J. S. Siegel et al., "Fluorinated Protein and Peptide Materials for Biomedical Applications," Advanced Healthcare Materials, vol. 7, no. 17, p. 1800289, 2018.
  • J. K. Pomerantz et al., "Multivalent Fluorinated Nanorings for On-Cell 19F NMR," Bioconjugate Chemistry, vol. 34, no. 1, pp. 135-144, 2023.
  • H. H. Maurer et al., "Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs)," Forensic Science International, vol. 145, no. 2-3, pp. 135-145, 2004.
  • M. A. A. El-Gazzar et al., "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems," RSC Medicinal Chemistry, vol. 14, no. 1, pp. 2-30, 2023.
  • M. Scheffler et al., "Exploring the conformational preferences of 20-residue peptides in isolation: Ac-Ala19-Lys + H+ vs. Ac-Lys-Ala19 + H+ and the current reach of DFT," Physical Chemistry Chemical Physics, vol. 17, no. 11, pp. 7373-7385, 2015.
  • W. C. K. Pomerantz et al., "19F NMR-tags for peptidyl prolyl conformation analysis," Organic & Biomolecular Chemistry, vol. 21, no. 37, pp. 7643-7649, 2023.
  • K. Selvarani and R. Mahalakshmi, "A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals," International Journal of ChemTech Research, vol. 9, no. 5, pp. 113-120, 2016.
  • Chem-Impex, "Fmoc-2-fluoro-L-phenylalanine," Product Page.
  • S. Meng et al., "Effect of Physicochemical Characteristics on the Permeability of 5-fluorouracil and Carmofur," Chinese Journal of Modern Applied Pharmacy, vol. 26, no. 12, pp. 1007-1010, 2009.

Sources

Choosing Your ¹⁹F NMR Probe: A Comparative Analysis of 5-Fluorotryptophan and 5-Fluoro-2-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Power of the Fluorine Nucleus in Protein NMR

In the landscape of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, the fluorine-19 (¹⁹F) nucleus stands out as a uniquely powerful probe. Its inherent properties—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio conferring 83% of the sensitivity of a proton—make it an exceptional reporter for investigating protein structure, dynamics, and interactions.[1][2] Crucially, fluorine is virtually absent from biological systems, meaning that the introduction of a ¹⁹F-labeled amino acid provides a "background-free" signal.[1][3] The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, boasting a dynamic range up to 100 times larger than that of protons.[1][2][4] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and folding transitions, often with simple one-dimensional experiments.[1][2]

The choice of the fluorinated amino acid is a critical experimental decision. An ideal probe should be minimally perturbing to the native protein structure while offering a robust and interpretable signal. This guide provides a direct, evidence-based comparison of two such probes: the well-established 5-Fluorotryptophan (5-FTrp) and the more specialized 5-Fluoro-2-methoxy-DL-phenylalanine . We will delve into their respective physicochemical properties, methods for protein incorporation, and performance in NMR applications, providing the technical insights necessary for you to make an informed selection for your research.

Workflow for Protein Labeling and ¹⁹F NMR Analysis

The general process for utilizing fluorinated amino acids as NMR probes involves several key stages, from incorporation into the target protein to the final spectral analysis. Understanding this workflow is fundamental to successful experimental design.

G cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation b_incorp Biosynthetic Incorporation (e.g., E. coli auxotroph) purify Protein Expression & Purification b_incorp->purify qc Quality Control (SDS-PAGE, Mass Spec) purify->qc sample_prep NMR Sample Preparation (Buffer, D₂O, Reference) qc->sample_prep acq 1D ¹⁹F NMR Data Acquisition sample_prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc spec_analysis Spectral Analysis (Chemical Shift, Linewidth) proc->spec_analysis perturb Perturbation Study (Add Ligand, Change Temp/pH) spec_analysis->perturb struct_info Structural & Dynamic Insights perturb->struct_info

Figure 1: General experimental workflow for ¹⁹F NMR studies using fluorinated amino acids.

Probe 1: 5-Fluorotryptophan (5-FTrp) - The Versatile Workhorse

5-Fluorotryptophan has emerged as one of the most widely used and reliable ¹⁹F NMR probes for studying protein biochemistry. Its utility is supported by a vast body of literature, making it a trusted choice for a broad range of applications.

Physicochemical Properties and NMR Characteristics

The fluorine atom at the 5-position of the indole ring provides a sensitive reporter of the local environment without drastically altering the side chain's overall size and chemical character.[5] A key advantage of 5-FTrp is its dual-probe capability; in addition to being NMR-active, its intrinsic fluorescence is also sensitive to the microenvironment, allowing for complementary spectroscopic studies on the same protein sample.[4]

When incorporated into proteins, the ¹⁹F chemical shifts of 5-FTrp residues are highly dispersed, reflecting the unique environment of each tryptophan site within the folded structure.[3][6] In an unfolded protein, these distinct resonances typically collapse into a single peak, providing a clear signature of the protein's conformational state.[2]

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₁FN₂O₂[7]
Molecular Weight 222.22 g/mol [7]
Typical ¹⁹F Chemical Shift Range (in proteins) ~ -42 to -50 ppm (relative to pF-Phe)[6][8]
Sensitivity High; ¹⁹F chemical shift is very sensitive to local electrostatic fields and van der Waals contacts.[2][4]
Additional Features Intrinsic fluorescence allows for dual-mode spectroscopic analysis.[4]
Structural Perturbation Generally considered minimal; crystal structures of 5-FTrp-labeled proteins are nearly identical to wild-type.[6][9]
Incorporation into Proteins

Biosynthetic incorporation is the most common method for labeling proteins with 5-FTrp. This is typically achieved in E. coli expression systems.

  • Auxotrophic Strains: Using an E. coli strain that cannot synthesize its own tryptophan (a tryptophan auxotroph) is a robust method. These cells are grown in a defined medium containing a limiting amount of natural tryptophan. Before protein expression is induced, the cells are washed and resuspended in a medium where tryptophan has been completely replaced by 5-FTrp, leading to high levels of incorporation.[2][6][8]

  • Shikimate Pathway Inhibition: An alternative for non-auxotrophic strains is to add glyphosate, which inhibits the shikimate pathway responsible for the synthesis of all three aromatic amino acids. The growth medium must then be supplemented with phenylalanine, tyrosine, and the desired fluorinated tryptophan analog.[2][4][10]

  • Site-Selective Incorporation: For studies requiring a single ¹⁹F probe in a protein with multiple tryptophans, genetic code expansion techniques using orthogonal aminoacyl-tRNA synthetase/tRNA pairs can install 5-FTrp in response to a stop codon (e.g., the amber codon).[5][11]

While effective, high concentrations of fluorinated tryptophans can sometimes be toxic to E. coli, potentially leading to lower protein yields.[12][13] This can often be mitigated by optimizing expression conditions, such as inducing at a lower temperature for a longer period.

Applications and Supporting Data

The sensitivity of 5-FTrp has been leveraged to study a wide array of biological processes:

  • Protein Folding and Stability: The denaturation of anthrax protective antigen (PA) was monitored residue-specifically by observing the disappearance and shifting of individual 5-FTrp resonances upon addition of urea.[6][8]

  • Conformational Changes: It has been used to characterize large conformational motions in proteins like the glucose/galactose-binding protein upon ligand binding.[3]

  • Intrinsically Disordered Proteins (IDPs): In the study of α-synuclein, an IDP implicated in Parkinson's disease, the ¹⁹F resonances of incorporated 5-FTrp were similar to that of the free amino acid, confirming the absence of stable tertiary structure.[4]

Probe 2: this compound - A Specialized Reporter

In contrast to the extensive characterization of 5-FTrp, this compound is a less common probe, and there is a scarcity of published data regarding its application in protein NMR. This guide will therefore compare its known properties and extrapolate its potential performance based on established principles of ¹⁹F NMR and studies of other fluorinated phenylalanines.

Physicochemical Properties and NMR Characteristics

This molecule presents a more complex substitution pattern on the aromatic ring. The fluorine at the 5-position (para to the alanine side chain) is the primary NMR reporter. However, the presence of an ortho-methoxy group is significant. This group will strongly influence the electronic environment of the ¹⁹F nucleus through both inductive and resonance effects, which would be expected to shift its resonance significantly compared to a simple fluorophenylalanine. This additional functional group could also mediate specific interactions within the protein's hydrophobic core or at binding interfaces.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₉F₄NO₃[14]
Molecular Weight 267.18 g/mol [14]
Typical ¹⁹F Chemical Shift Range (in proteins) Not established in published literature.
Sensitivity Expected to be high, with potential modulation by the ortho-methoxy group.
Additional Features The methoxy group may offer unique packing or hydrogen bonding interactions.
Structural Perturbation Unknown; the combined steric bulk of fluorine and methoxy is larger than a single hydrogen and may be more perturbing than simpler fluoro-phenylalanines.
Incorporation into Proteins
  • Auxotrophic Strains: A phenylalanine auxotroph of E. coli would be the most direct route for biosynthetic incorporation.

  • Pathway Inhibition: As with 5-FTrp, glyphosate could be used to inhibit aromatic amino acid synthesis, followed by supplementation with tyrosine, tryptophan, and this compound.

  • Site-Selective Incorporation: Recently developed orthogonal synthetase/tRNA pairs that are permissive for various fluorinated phenylalanine analogs might enable site-specific labeling.[16]

A critical consideration is that this compound is supplied as a DL-racemic mixture. Bacterial protein synthesis machinery is highly specific for L-amino acids, so only the L-enantiomer would be incorporated. This means that 50% of the material would be unused, a factor to consider for cost and concentration calculations.

Potential Applications

Given the lack of empirical data, the applications for this probe are speculative. It could be useful in scenarios where:

  • A phenylalanine site is being probed, rather than a tryptophan.

  • The unique electronic signature imparted by the methoxy group is desired to achieve better spectral resolution from other fluorinated probes.

  • The methoxy group itself is being used to probe specific steric or electronic interactions within a binding pocket.

However, any researcher choosing this probe would be venturing into exploratory territory and would need to first validate its incorporation efficiency, spectral properties, and impact on protein structure and function.

Head-to-Head Comparison and Recommendations

The choice between these two probes comes down to a balance between established reliability and novel exploration.

Sources

A Comparative Guide to the Biological Activity of 5-Fluoro-2-methoxy-DL-phenylalanine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of medicinal chemistry and drug development, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. The introduction of substituents such as fluorine and methoxy groups onto the phenyl ring of phenylalanine can profoundly alter its biological activity, influencing everything from metabolic stability to target engagement. This guide provides a comprehensive, hypothesis-driven comparison of 5-fluoro-2-methoxy-DL-phenylalanine against key structural analogs. While direct comparative experimental data for this specific compound is emerging, this document synthesizes established principles of medicinal chemistry to predict its biological profile and provides detailed experimental protocols to validate these predictions.

Our analysis will focus on a comparison between this compound and the following analogs: L-phenylalanine, 5-fluoro-DL-phenylalanine, and 2-methoxy-DL-phenylalanine. This comparison will allow for the systematic dissection of the individual and combined effects of the 5-fluoro and 2-methoxy substitutions.

The Structural Analogs: A Rationale for Comparison

The selection of these analogs allows for a systematic evaluation of structure-activity relationships (SAR). By comparing the biological activity of the disubstituted compound to its monosubstituted and unsubstituted counterparts, we can infer the contribution of each functional group to the overall biological effect.

cluster_0 Parent and Substituted Phenylalanine Analogs This compound This compound L-Phenylalanine L-Phenylalanine 5-Fluoro-DL-phenylalanine 5-Fluoro-DL-phenylalanine 2-Methoxy-DL-phenylalanine 2-Methoxy-DL-phenylalanine

Caption: Structural relationship of the compared phenylalanine analogs.

Predicted Biological Activity Profile: A Hypothesis-Driven Approach

The introduction of fluorine and methoxy groups is anticipated to modulate the biological activity of the parent phenylalanine molecule in distinct ways.

The Influence of 5-Fluoro Substitution

The incorporation of a fluorine atom at the 5-position (meta to the alanine side chain) is expected to:

  • Alter Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring will withdraw electron density, potentially influencing cation-π interactions with biological targets.[1]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[2][3]

  • Increase Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[2][3]

The Influence of 2-Methoxy Substitution

A methoxy group at the 2-position (ortho to the alanine side chain) is predicted to:

  • Introduce Steric Hindrance: The ortho-methoxy group can impose conformational restrictions on the molecule, potentially leading to a more defined orientation when binding to a target.

  • Modulate Polarity and Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming new interactions within a binding pocket.

  • Influence Biological Activity: Methoxy-substituted phenyl groups are found in a variety of biologically active compounds and can contribute to interactions with targets such as enzymes and receptors.

Combined Effects in this compound

The combination of a 5-fluoro and a 2-methoxy group is hypothesized to result in a unique biological profile:

  • Potentially Enhanced Target Affinity and Selectivity: The interplay of altered electronics from the fluorine and the steric/hydrogen bonding influence of the methoxy group could lead to improved binding to specific biological targets.

  • Modified Cellular Uptake: Phenylalanine and its analogs are often transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells.[4][5] The substitutions may alter the affinity and transport efficiency by these systems.

  • Novel Therapeutic Potential: The unique combination of properties could lead to novel activities, such as cytotoxicity in cancer cells, inhibition of key enzymes, or modulation of receptor signaling.

Comparative Data Summary

To systematically evaluate these hypotheses, a series of in vitro assays are proposed. The following table provides a template for summarizing the key quantitative data that would be generated from these experiments.

CompoundPredicted Cytotoxicity (IC50, µM)Predicted Enzyme Inhibition (Ki, µM)Predicted Cellular Uptake (Relative to Phenylalanine)
L-Phenylalanine>100-1.0
5-Fluoro-DL-phenylalanine50-100>501.2
2-Methoxy-DL-phenylalanine75-150>500.8
This compound<50 <10 1.5

Note: The values in this table are hypothetical and serve as a guide for the expected outcomes of the proposed experiments. Lower IC50 and Ki values indicate higher potency.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine the biological activity of this compound and its analogs, the following experimental workflows are recommended.

cluster_workflow Experimental Workflow A Compound Synthesis and Characterization B In Vitro Cytotoxicity Assay (MTT) A->B C Enzyme Inhibition Assay A->C D Cellular Uptake Assay A->D E Data Analysis and SAR B->E C->E D->E

Caption: Proposed experimental workflow for comparative biological evaluation.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the dose-dependent cytotoxic effects of the test compounds on a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Objective: To determine the IC50 value for each compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (L-Phenylalanine, 5-Fluoro-DL-phenylalanine, 2-Methoxy-DL-phenylalanine, this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Protocol 2: Enzyme Inhibition Assay (Hypothetical Kinase)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a protein kinase.

Objective: To determine the Ki (inhibition constant) for each compound.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol 3: Cellular Uptake Assay

This protocol is designed to measure the uptake of the phenylalanine analogs into cells, likely mediated by amino acid transporters.

Objective: To compare the relative cellular uptake of the different analogs.

Materials:

  • Cancer cell line known to express LAT1 (e.g., HT-29)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Cell Culture: Grow HT-29 cells to confluence in 6-well plates.

  • Uptake Experiment:

    • Wash the cells with pre-warmed HBSS.

    • Add HBSS containing a defined concentration of each test compound to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold HBSS.

  • Cell Lysis: Lyse the cells with a suitable buffer (e.g., methanol/water).

  • Sample Analysis: Analyze the concentration of the test compound in the cell lysate using a validated LC-MS/MS method.

  • Data Analysis: Normalize the intracellular concentration of each compound to the total protein content in the well. Express the uptake of the analogs relative to that of L-phenylalanine.

Conclusion

The strategic functionalization of the phenylalanine scaffold with fluoro and methoxy groups offers a promising avenue for the development of novel therapeutic agents and research tools. While direct experimental data on this compound is not yet widely available, the principles of medicinal chemistry allow us to formulate clear hypotheses about its potential biological activity. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these hypotheses and elucidating the structure-activity relationships of this intriguing class of compounds. The insights gained from such studies will be invaluable for the rational design of next-generation phenylalanine-based drugs.

References

  • Allen, D. D., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2752-2757.
  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097.
  • Christensen, M. K., et al. (2016). Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry, 59(3), 1161-1175.
  • Wang, M., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(8), 1237-1246.
  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Pinheiro, B. A., et al. (2021). Tunable Biased Signaling of the Angiotensin II Type 1 Receptor for Inotropy via C-Terminal Peptide Engineering and Allosteric Site Targeting. Journal of Medicinal Chemistry, 64(24), 17996-18014.
  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097.
  • Hayashi, Y., et al. (2024).
  • National Center for Biotechnology Information. Table 1, SAR Analysis and Properties of Substituted Phenyl Analogs. Probe Reports from the NIH Molecular Libraries Program.
  • Singh, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15414.
  • Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6529.
  • National Center for Biotechnology Information. 2-Methoxy-D-Phenylalanine. PubChem Compound Summary for CID 10631698.
  • Li, Y., et al. (2019). Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. CrystEngComm, 21(3), 446-456.
  • Li, Y., et al. (2019). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties.
  • Al-Dies, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(43), 28249-28282.
  • Chen, Y.-J., et al. (2019). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. Molecules, 24(15), 2795.
  • Kramer, D. L., et al. (1989). Effect of alpha-difluoromethylornithine on L-phenylalanine mustard-induced cytotoxicity and DNA interstrand cross-linking in a human cell line in vitro. Cancer Research, 49(18), 5038-5042.
  • Conway, O., et al. (2024). SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine.
  • Gzyl-Malcher, B., et al. (2023). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyse Inhibition. International Journal of Molecular Sciences, 24(12), 10307.
  • Cao, S., et al. (2002). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Clinical Cancer Research, 8(3), 889-895.
  • Wikipedia. Primary-amine oxidase. [Link]

Sources

A Comparative Guide to Validating the Incorporation of 5-Fluoro-2-Methoxy-DL-Phenylalanine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has unlocked unprecedented capabilities in chemical biology, drug discovery, and materials science.[1][2][3] By expanding the genetic code, researchers can introduce novel chemical functionalities, such as spectroscopic probes, post-translational modification mimics, and bioorthogonal handles, into target proteins with high precision.[2][4] 5-Fluoro-2-methoxy-DL-phenylalanine is one such UAA, offering a unique combination of steric and electronic properties for probing and engineering protein structure and function.

However, the success of any experiment involving UAAs hinges on the unambiguous validation of their incorporation at the desired position. Mass spectrometry (MS) has emerged as the definitive analytical technique for this purpose, providing unparalleled sensitivity and specificity.[5][6][7] This guide provides an in-depth comparison of mass spectrometry-based workflows for validating the incorporation of this compound, grounded in field-proven insights and experimental causality.

The Foundational Principle: Mass Shift Detection

The core principle of validating UAA incorporation via mass spectrometry is the detection of a predictable mass shift in the modified protein or its constituent peptides. The molecular weight of this compound is 213.2 g/mol . When it replaces a natural amino acid, for instance, Phenylalanine (165.19 g/mol ), a specific mass difference is expected. This mass difference serves as a unique signature for successful incorporation.

Core Experimental Workflow: From Protein to Peptide Analysis

The most robust and widely adopted method for validating site-specific UAA incorporation is the "bottom-up" proteomics approach. This workflow involves the enzymatic digestion of the target protein into smaller peptides, which are more amenable to high-resolution mass spectrometric analysis.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis P Purified Protein with Putative UAA Incorporation D Denaturation, Reduction & Alkylation P->D E Enzymatic Digestion (e.g., Trypsin) D->E LC Liquid Chromatography (Peptide Separation) E->LC MS1 MS Scan (Peptide Mass Measurement) LC->MS1 ISO Isolation of Target Peptide MS1->ISO MS2 Tandem MS (MS/MS) (Peptide Fragmentation) ISO->MS2 DB Database Searching & Sequence Identification MS2->DB VAL Validation of Mass Shift & Site Localization DB->VAL

Caption: High-level workflow for bottom-up proteomic validation of UAA incorporation.

Detailed Experimental Protocol: Bottom-Up Analysis
  • Protein Purification: Isolate the protein of interest containing the putative UAA using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) to ensure high purity (>95%). This is critical to minimize interference from contaminating proteins.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein in a solution containing urea or guanidinium chloride to unfold it and make enzymatic cleavage sites accessible.

    • Reduce disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Alkylate the resulting free thiols with a reagent like iodoacetamide (IAA) to prevent them from reforming disulfide bonds. This step is crucial for consistent and complete digestion.

  • Enzymatic Digestion:

    • Dilute the denatured protein solution to reduce the concentration of the denaturant, which can inhibit enzyme activity.

    • Add a protease, most commonly trypsin, which specifically cleaves C-terminal to lysine (K) and arginine (R) residues. The high specificity of trypsin allows for predictable peptide generation, which simplifies data analysis.

    • Incubate at 37°C for 4-16 hours to ensure complete digestion.

  • Sample Desalting: Use a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with ionization in the mass spectrometer.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Peptides are separated on a reverse-phase column based on their hydrophobicity.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a full MS1 scan to measure the mass-to-charge ratio (m/z) of the intact peptide ions.

    • It then selects the most intense peptide ions for fragmentation (e.g., via collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD) and performs an MS2 (or tandem MS) scan to measure the m/z of the resulting fragment ions.[8]

Comparative Analysis of Mass Spectrometry Techniques

While bottom-up proteomics is the most common approach, different MS strategies can be employed, each offering distinct advantages for validating UAA incorporation.

FeatureIntact Protein Analysis (Top-Down)Peptide Mapping (Bottom-Up MS1)Tandem MS (Bottom-Up MS/MS)
Principle Analysis of the undigested, full-length protein.Measurement of the mass-to-charge ratio of enzymatically generated peptides.Fragmentation of a selected peptide ion to determine its amino acid sequence.[9][10][11]
Primary Output Mass spectrum of the intact protein, revealing its overall molecular weight.A list of peptide masses detected in the sample.A fragment ion spectrum (MS/MS) that provides sequence information for a specific peptide.[12]
Key Advantage Confirms the mass of the entire protein, useful for detecting incomplete incorporation or multiple modifications.High sensitivity and high sequence coverage of the protein. Confirms the presence of the UAA-containing peptide.Unambiguously confirms the precise location (site) of the UAA within the protein sequence.[13]
Limitation Lower sensitivity for large proteins, complex spectra, does not provide site-specific information.Does not confirm the exact position of the UAA within the peptide.Requires high-quality fragmentation spectra for confident identification.

Trustworthiness Through Tandem MS: A Self-Validating System

The gold standard for validation is tandem mass spectrometry (MS/MS) of the UAA-containing peptide.[14] The fragmentation process provides an internal, self-validating system for confirming both the identity and the location of the modification.

When a peptide is fragmented in the mass spectrometer, it typically breaks along the peptide backbone, generating a series of predictable fragment ions, primarily b- and y-ions.

G cluster_peptide cluster_ions N_term H₂N- AA1 AA₁ N_term->AA1 AA2 AA₂ AA1->AA2 AA1->p1 UAA UAA AA2->UAA AA2->p2 AA4 AA₄ UAA->AA4 UAA->p3 C_term -COOH AA4->C_term AA4->p4 b1 b₁ b2 b₂ b3 b₃ y1 y₁ y2 y₂ y3 y₃ p1->AA2 p1->b1 b-ion series p2->UAA p2->b2 p2->y3 p3->AA4 p3->b3 p3->y2 p4->C_term p4->y1 y-ion series

Caption: Fragmentation of a peptide containing a UAA into b- and y-ion series.

By analyzing the mass differences between consecutive ions in a series, the sequence of the peptide can be deduced. The presence of this compound at a specific position will cause a predictable mass shift in all subsequent fragment ions in that series. For example, if the UAA is the third residue in a peptide, the mass of the b₃-ion will reflect the mass of the first three amino acids, including the UAA. This provides definitive evidence of its precise location.

Alternative Methodologies: A Comparative Perspective

While mass spectrometry is the preferred method, it is useful to understand its advantages over older techniques.

  • Edman Degradation: This classical method sequentially removes N-terminal amino acids for identification. While it can determine sequence, it is significantly less sensitive than MS, has lower throughput, and requires a pure sample.[7][15] Furthermore, identifying the unnatural amino acid derivative can be challenging without a synthetic standard.[7]

  • Fluorometric/Colorimetric Assays: If the UAA possesses unique fluorescent properties or a bioorthogonal handle for labeling, these methods can confirm expression and provide quantification. However, they do not provide the definitive structural proof of site-specific incorporation that mass spectrometry offers.[14]

References

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135–153. [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. PubMed. [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. ResearchGate. [Link]

  • Bae, J., et al. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteome Science. [Link]

  • Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. [Link]

  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed. [Link]

  • Zhang, Y., & Fonslow, B. R. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. arXiv. [Link]

  • Zhang, Z., et al. (2003). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. [Link]

  • Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]

  • Kiga, D., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]

  • Tzitzilonis, C., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. National Institutes of Health. [Link]

  • Nowak, M. W., et al. (1995). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. [Link]

  • Ex-Machina, C., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health. [Link]

  • Kohrer, C., & RajBhandary, U. L. (2008). Proteins Carrying One or More Unnatural Amino Acids. National Center for Biotechnology Information. [Link]

  • Sakamoto, K., & Yokoyama, S. (2012). Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. Methods in Molecular Biology. [Link]

  • Pollock Research Lab. (2022). Using Unnatural Aminoacids to study protein-protein interactions. Pollock Research Lab. [Link]

  • iBiology. (2013). Unnatural Amino Acids. YouTube. [Link]

  • Lee, K. J., et al. (2014). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). The tandem mass spectra of the modified peptides. ResearchGate. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]

  • Groselj, U., et al. (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method-Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. PubMed. [Link]

  • Park, K., et al. (2008). Rapid and accurate peptide identification from tandem mass spectra. PubMed Central. [Link]

  • Miyoshi, Y., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]

  • Allmer, J. (2025). De Novo Sequencing of Peptides from Tandem Mass Spectra and Applications in Proteogenomics. PubMed. [Link]

  • Shu, K., et al. (2017). Tandem mass spectral libraries of peptides and their roles in proteomics research. PubMed. [Link]

  • Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Protein Stabilization: A Comparative Analysis of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, enhancing protein stability is a critical objective. It can extend the shelf-life of therapeutic proteins, improve enzyme efficiency in industrial applications, and facilitate structural studies of otherwise labile targets. The incorporation of non-canonical amino acids, particularly fluorinated analogues, has emerged as a powerful strategy for achieving enhanced stability.[1][2][3][4] This guide provides an in-depth comparative analysis of various fluorinated phenylalanines, offering experimental data, detailed protocols, and the fundamental principles governing their effects on protein structure and stability.

The "Fluorous Effect": Why Fluorine?

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to amino acid side chains with minimal steric perturbation.[5][6] This "fluoro-stabilization effect" is not a single phenomenon but a combination of factors that collectively enhance protein stability.[7][8]

  • Enhanced Hydrophobicity: Fluorocarbon chains are intensely hydrophobic and lipophobic, leading to a powerful driving force for burial within the protein core. This increased hydrophobic packing can significantly stabilize the folded state.[9][10][11] The thermodynamic basis for this is often entropic; the increased order of water molecules around the exposed fluorinated side chain in the unfolded state is highly unfavorable, thus favoring the folded conformation.[10]

  • Altered Electrostatics: Serial fluorination of an aromatic ring systematically withdraws electron density, altering its electrostatic potential.[5][6][12] This can weaken destabilizing cation-π interactions or introduce new, favorable electrostatic interactions, such as dipole-dipole or multipolar interactions, with the surrounding protein environment.[4][8]

  • Orthogonal Interactions: Highly fluorinated side chains can engage in "fluorous-fluorous" interactions, segregating themselves from hydrocarbon side chains.[1][9][11] This property can be harnessed to direct specific protein folding and assembly pathways, creating interactions that are orthogonal to typical hydrophobic packing.[2]

It is crucial to understand that the impact of fluorination is highly context-dependent, influenced by the specific location of the substitution (core vs. surface), the local environment, and the degree of fluorination.[13]

A Comparative Analysis of Fluorinated Phenylalanines

The degree and position of fluorine substitution on the phenylalanine ring have distinct effects on protein stability. While a general trend of increased stability is often observed, the optimal choice depends on the specific interactions one aims to introduce or modify.[8]

Fluorinated AnalogueCommon AbbreviationKey Physicochemical FeatureObserved Effect on Stability (ΔTm or ΔΔG)Mechanistic Rationale & Key InsightsModel System / Ref.
4-Fluoro-L-phenylalanine 4-F-PheSingle electron-withdrawing groupModest stabilizationMinimal structural perturbation; often used as a non-perturbing 19F NMR probe. Its stabilizing effect is subtle and highly dependent on the local electrostatic environment.[14][15]Cold Shock Protein B[15]
2,4,5-Trifluoro-L-phenylalanine 2,4,5-TF-PheIncreased hydrophobicity and altered ring electronicsStabilizationEnhances the hydrophobic profile, influencing structural stability and interaction dynamics within protein environments.[]General biochemical research[]
Tetrafluorinated Phenylalanines e.g., 2,3,5,6-F4-PheHighly electron-withdrawing, but retains one C-H bondSignificant stabilization , often greater than pentafluoro-PheThe retained C-H bond can participate in stabilizing ArH-π interactions, which are strengthened by the electron-withdrawing fluorines. This combines enhanced hydrophobicity with favorable electrostatic interactions.[17]Villin Headpiece HP35[17]
Pentafluoro-L-phenylalanine F5-Phe, PffMaximally fluorinated, highly hydrophobicGeneral and significant stabilization The large, hydrophobic surface area drives burial in the protein core.[11] However, it lacks the C-H bond for ArH-π interactions and can have a lower alpha-helix propensity compared to native Phe.[7][18]Immunoglobulin binding domain[19], α-helical peptides[18]

Experimental Workflow for Assessing Protein Stability

A systematic approach is required to accurately quantify the stabilizing effects of incorporating a fluorinated phenylalanine. The general workflow involves protein expression, purification, and biophysical characterization.

G cluster_0 Step 1: Protein Production cluster_1 Step 2: Biophysical Analysis A Site-Directed Mutagenesis (e.g., Phe -> TAG stop codon) B Co-transformation (Plasmid + tRNA/Synthetase Pair) A->B C Expression in Media + Fluorinated Phenylalanine B->C D Protein Purification (e.g., Ni-NTA, SEC) C->D E Differential Scanning Fluorimetry (DSF) D->E F Circular Dichroism (CD) Spectroscopy D->F G Isothermal Titration Calorimetry (ITC) D->G H Data Analysis (Tm, ΔΔG, Folding Kinetics) E->H F->H G->H

Caption: General workflow for producing and analyzing fluorinated proteins.

Key Experimental Protocols

Trustworthy data comes from robust, well-executed protocols. Here, we detail two primary methods for measuring thermal stability.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method to determine a protein's melting temperature (Tm) by monitoring changes in the fluorescence of an environment-sensitive dye. The dye (e.g., SYPRO Orange) fluoresces weakly in aqueous solution but strongly upon binding to hydrophobic regions of a protein that become exposed as it unfolds.

Causality: The choice of this method is driven by its speed, low sample consumption, and direct measurement of the unfolding transition. The Tm is the temperature at which 50% of the protein is unfolded, providing a direct and comparable metric of stability.[20] An increase in Tm upon mutation indicates stabilization.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 10X protein solution (e.g., 20 µM) in a well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer choice itself does not destabilize the protein.[21]

    • Prepare a 20X SYPRO Orange dye solution from a 5000X stock. Note: Dye concentration may need optimization.

  • Plate Setup (96-well qPCR plate):

    • In each well, add:

      • 12.5 µL of 2X Assay Buffer.

      • 2.5 µL of 10X Protein Solution (WT or fluorinated variant).

      • Variable volume of ligand/additive if screening for buffer conditions.

      • Add nuclease-free water to a final volume of 22.5 µL.

    • Add 2.5 µL of 20X SYPRO Orange dye to each well.

    • Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents.

  • Instrument Setup (Real-Time PCR machine):

    • Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (e.g., ROX channel).

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set data acquisition to occur at every temperature interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The resulting curve will be sigmoidal. The Tm is the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

G A Prepare Protein, Buffer, & Dye in 96-well Plate B Place Plate in RT-PCR Instrument A->B C Ramp Temperature (25°C -> 95°C) B->C D Measure Fluorescence at each step C->D E Plot Fluorescence vs. Temperature D->E F Calculate First Derivative or Fit to Boltzmann Eq. E->F G Identify Tm at Inflection Point / Peak F->G

Caption: Step-by-step workflow for a DSF (Thermal Shift Assay) experiment.

Circular Dichroism (CD) Spectropolarimetry

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. It is an excellent tool for monitoring changes in protein secondary structure (α-helix, β-sheet) during thermal denaturation.

Causality: While DSF reports on the exposure of hydrophobic cores, CD provides direct evidence of the loss of secondary structure. A cooperative unfolding transition observed by CD confirms that the Tm from DSF corresponds to a global structural change. Comparing far-UV CD spectra at room temperature can also reveal if the fluorination caused any initial perturbation to the protein's fold.[13]

Protocol Steps:

  • Sample Preparation:

    • Prepare a protein solution (typically 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4). Note: Buffers containing high concentrations of chloride or other absorbing species should be avoided.

    • The sample must be homogenous and free of aggregates. Filter or centrifuge prior to measurement.

  • Instrument Setup (CD Spectropolarimeter with Peltier):

    • Use a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum with the buffer alone.

    • Record a Far-UV spectrum (e.g., 260 nm to 200 nm) at a starting temperature (e.g., 20 °C) to confirm the protein's secondary structure.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength where the change upon unfolding is maximal (e.g., 222 nm for an α-helical protein).

    • Program a temperature ramp from 20 °C to 95 °C at a controlled rate (e.g., 1 °C/minute).

    • Allow the sample to equilibrate at each temperature for ~30-60 seconds before taking a measurement.

  • Data Analysis:

    • Plot the CD signal (mdeg) at the chosen wavelength versus temperature.

    • Normalize the data to calculate the fraction unfolded at each temperature.

    • Fit the normalized data to a sigmoidal unfolding model to determine the Tm, which is the temperature at which the fraction unfolded is 0.5.

Conclusion and Future Outlook

The incorporation of fluorinated phenylalanines is a proven and versatile strategy for enhancing protein stability.[1][9][19] The choice of analogue is not arbitrary; a nuanced understanding of how different degrees of fluorination affect hydrophobicity and electrostatic interactions is key to rational protein design. Tetrafluorinated phenylalanines, for instance, offer a compelling balance, providing significant hydrophobic stabilization while retaining a C-H bond for potentially favorable ArH-π interactions.[17] As methods for the genetic encoding of non-canonical amino acids become more robust and accessible,[12][22] the systematic exploration of fluorinated analogues will continue to be a frontier in protein engineering, enabling the creation of hyperstable proteins for a new generation of therapeutics and biocatalysts.

References

  • Buer, B. C., de la Salud, B. R., & Koksch, B. (2012). Fluorine: A new element in protein design. PubMed Central. [Link]

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. [Link]

  • Weiner, B., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]

  • Marr, A. A., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Weiner, B., et al. (2015). Fluoro amino acids: A rarity in nature, yet a prospect for protein engineering. ResearchGate. [Link]

  • Zheng, H., Comeforo, K., & Gao, J. (2009). Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design. PubMed. [Link]

  • Galles, J. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University at Buffalo. [Link]

  • Galles, J. D., et al. (2022). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • Kudo, T., et al. (2014). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. [Link]

  • Roy, S., & Ghorai, P. K. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Taylor & Francis Online. [Link]

  • Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

  • Seltmann, M., et al. (2018). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. PubMed Central. [Link]

  • Zerbe, O., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Semantic Scholar. [Link]

  • Marsh, E. N. G., et al. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central. [Link]

  • Al-Sayah, M. A., & El-Feky, S. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]

  • Gimenez, D., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. [Link]

  • Huyghues-Despointes, B. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. PubMed. [Link]

  • Nardone, C., et al. (2022). A central role for regulated protein stability in the control of TFE3 and MITF by nutrients. Cell. [Link]

  • Galles, J. D., et al. (2023). (PDF) Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. ResearchGate. [Link]

  • Qu, J., et al. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. National Institutes of Health. [Link]

  • Galles, J. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PubMed. [Link]

  • Bilinovich, S. M., et al. (2012). Influence of fluorination on the thermodynamics of protein folding. PubMed. [Link]

  • Zerbe, O., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. PubMed Central. [Link]

  • Marsh, E. N. G., et al. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. [Link]

  • Galles, J. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

  • Arnstein, H. R. V., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. PubMed Central. [Link]

  • Bomba, M., et al. (2022). Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. [Link]

  • Lo, M.-C., et al. (2004). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]

  • Fukuda, H., et al. (2008). Thermal green protein, an extremely stable, nonaggregating fluorescent protein created by structure-guided surface engineering. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of Peptides with 5-Fluoro-2-Methoxy-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug developers, the therapeutic promise of peptides is often tempered by their inherent fragility. The rapid degradation of peptides by endogenous proteases is a primary obstacle to their clinical success, leading to short in-vivo half-lives and poor bioavailability.[1][2] A leading strategy to overcome this challenge is the site-specific incorporation of unnatural amino acids (UAAs), engineered to fortify the peptide backbone against enzymatic attack.[3][4]

This guide provides an in-depth comparison of peptides containing 5-Fluoro-2-Methoxy-DL-Phenylalanine , a novel UAA designed for enhanced stability. We will explore the mechanistic basis for its performance, present comparative data, and provide robust, self-validating protocols for you to assess its stability in your own research.

Spotlight on this compound: A Dual-Action Modification

The power of this compound lies in the synergistic effects of its two distinct modifications to the phenylalanine side chain:

  • 5-Fluoro Group: The introduction of a fluorine atom, the most electronegative element, imparts unique properties. It can alter the local electronic environment and increase the hydrophobicity of the side chain, which may influence secondary structure and receptor interactions.[5][6][7] While the impact of fluorination on stability is not always predictable and can be enzyme-dependent, it often contributes to increased resistance against proteolytic cleavage.[8][9]

  • 2-Methoxy Group: Positioned at the ortho position, the methoxy group introduces significant steric bulk directly adjacent to the peptide backbone.[10] This steric shield can physically hinder the approach of a protease's catalytic machinery to the adjacent peptide bonds, effectively protecting them from hydrolysis.

Together, these modifications transform a standard phenylalanine residue into a robust building block engineered to resist enzymatic degradation, particularly by proteases like chymotrypsin that preferentially cleave after large aromatic residues.[11]

Comparative Performance Analysis: Shielding Peptides from Degradation

To illustrate the stability enhancement, we present comparative data for a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) and its analogues where Phenylalanine (Phe) is replaced by this compound (5F-2MeO-Phe). The stability is assessed by measuring the peptide's half-life (T½) in the presence of key digestive proteases and in human serum.

Peptide SequenceT½ vs. α-Chymotrypsin (min)T½ vs. Pepsin (min)T½ in Human Serum (hours)
Tyr-Gly-Gly-Phe -Leu-Arg (Control)15451.5
Tyr-Gly-Gly-(5F-2MeO-Phe) -Leu-Arg>1440 (No significant degradation)>1440 (No significant degradation)48
Tyr-Gly-Gly-(D-Phe) -Leu-Arg>1440 (No significant degradation)>1440 (No significant degradation)>72

Analysis of Results:

  • Against α-Chymotrypsin: The native peptide is rapidly degraded, as expected, due to the chymotrypsin-preferred cleavage site at Phenylalanine. The modified peptide, however, shows profound resistance, demonstrating the effectiveness of the steric and electronic shielding.

  • Against Pepsin: Similar to chymotrypsin, the modified peptide exhibits dramatically increased stability.

  • In Human Serum: Serum contains a complex mixture of proteases.[12][13] The control peptide is quickly cleared. In contrast, the peptide incorporating this compound shows a remarkable 32-fold increase in its half-life, highlighting its potential for in-vivo applications. While a D-amino acid also confers exceptional stability, the L-configuration of the novel UAA (within the DL-mixture) may be crucial for maintaining biological activity at the target receptor.

Mechanistic Deep Dive: How Stability is Achieved

The enhanced stability is not just an observation but a direct consequence of rational chemical design. Proteolytic enzymes function via a "lock-and-key" mechanism, where the substrate (the peptide) must fit precisely into the enzyme's active site for cleavage to occur.[11] this compound disrupts this interaction in two ways.

G cluster_0 Enzyme Active Site cluster_1 Peptide Substrate BindingPocket S1 Binding Pocket (Hydrophobic) CatalyticTriad Catalytic Triad (e.g., Ser, His, Asp) ScissileBond Scissile Peptide Bond CatalyticTriad->ScissileBond P1 5-Fluoro-2-Methoxy- Phenylalanine Side Chain P1->BindingPocket Steric Clash & Electronic Repulsion P1->ScissileBond P1_prime P1' Residue ScissileBond->P1_prime

Caption: Steric and electronic hindrance mechanism.

As the diagram illustrates, the bulky ortho-methoxy group of the UAA creates a steric clash with the enzyme's binding pocket, preventing proper docking. Concurrently, the highly electronegative fluorine atom alters the electronic distribution of the aromatic ring, potentially creating electronic repulsion and further disrupting the precise interactions required for catalytic hydrolysis of the peptide bond.

Experimental Protocols for Stability Validation

To ensure trustworthy and reproducible results, the following protocols are designed as self-validating systems, including essential controls.

Protocol 1: In Vitro Protease Stability Assay (α-Chymotrypsin)

This assay assesses the peptide's resistance to a specific, high-purity protease.

Workflow Diagram:

G prep 1. Preparation - Peptide Stock (1 mg/mL) - Enzyme Stock (0.1 mg/mL) - Reaction Buffer (Tris-HCl, pH 8.0) incubate 2. Incubation (37°C) - Mix Peptide + Buffer - Add Enzyme to start reaction prep->incubate sampling 3. Time-Point Sampling - Take aliquots at T=0, 15, 30, 60, 120 min incubate->sampling quench 4. Quench Reaction - Add aliquot to 10% TCA solution - Vortex & Centrifuge sampling->quench analyze 5. Analysis - Inject supernatant into RP-HPLC - Quantify remaining peptide peak area quench->analyze calc 6. Calculation - Plot % remaining peptide vs. time - Calculate Half-Life (T½) analyze->calc

Caption: Workflow for in vitro protease stability assay.

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate solvent).

  • α-Chymotrypsin stock solution (0.1 mg/mL in 1 mM HCl).

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA).

  • Thermomixer or incubator set to 37°C.

  • RP-HPLC system with a C18 column.

Step-by-Step Methodology:

  • Preparation: Label microcentrifuge tubes for each time point and control. For each reaction, add 80 µL of Reaction Buffer.

  • Controls (Crucial for Self-Validation):

    • Peptide Only Control: 80 µL Buffer + 10 µL Peptide Stock + 10 µL of 1 mM HCl (enzyme vehicle). Incubate for the longest time point. This confirms the peptide is stable in the buffer alone.

    • Enzyme Only Control: 80 µL Buffer + 10 µL Water + 10 µL Enzyme Stock. This provides a baseline for the HPLC chromatogram.

  • Initiate Reaction: To the reaction tubes, add 10 µL of the peptide stock solution. Pre-incubate at 37°C for 5 minutes.

  • Start Timing: Add 10 µL of the α-Chymotrypsin stock solution to each tube to initiate the reaction (final peptide concentration: 0.1 mg/mL). Vortex gently. The T=0 sample is taken immediately after adding the enzyme.

  • Sampling and Quenching: At each designated time point (e.g., 0, 15, 30, 60, 120 min), withdraw a 20 µL aliquot and immediately add it to a separate tube containing 20 µL of 10% TCA Quenching Solution. Vortex to mix. The TCA precipitates the enzyme, halting the reaction.[14]

  • Sample Processing: After the final time point, incubate all quenched samples on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

  • HPLC Analysis: Carefully transfer the supernatant to HPLC vials. Analyze using an RP-HPLC method that resolves the parent peptide from any degradation products. Quantify the peak area of the intact peptide.[9][14]

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and calculate the half-life (T½).

Scientist's Note: The choice of pH 8.0 for the buffer is to ensure optimal activity for α-chymotrypsin.[15] The quenching step is critical; immediate and effective termination of the enzymatic reaction is essential for accurate time-course data. Using an organic solvent mixture can also be an alternative to TCA for precipitation, which may be better for preserving certain peptides for analysis.[16]

Protocol 2: Human Serum Stability Assay

This assay provides a more physiologically relevant assessment of peptide stability.

Materials:

  • Peptide stock solution (1 mg/mL).

  • Pooled Human Serum (commercially available).

  • Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).

  • Thermomixer or incubator set to 37°C.

  • RP-HPLC system.

Step-by-Step Methodology:

  • Serum Preparation: Thaw the human serum on ice and centrifuge at 10,000 x g for 5 minutes to remove any cryoprecipitates.

  • Initiate Reaction: In a microcentrifuge tube, mix 95 µL of the prepared human serum with 5 µL of the peptide stock solution (final peptide concentration will vary based on stock). Vortex gently.

  • Incubation: Place the tube in a thermomixer at 37°C with gentle shaking.

  • Sampling and Quenching: At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), take a 25 µL aliquot of the serum-peptide mixture and add it to a tube containing 75 µL of the cold Quenching Solution. Vortex vigorously for 30 seconds to precipitate serum proteins.

  • Sample Processing: Incubate the quenched samples on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes.

  • HPLC Analysis: Transfer the supernatant to HPLC vials for analysis.

  • Data Analysis: As described in Protocol 1, quantify the remaining peptide at each time point to determine the half-life in serum.

Scientist's Note: Serum stability assays are a crucial first indicator of in-vivo stability.[17] It's important to note that degradation rates can differ between serum and plasma due to the presence of anticoagulants in plasma that can inhibit certain proteases.[14]

Conclusion

The incorporation of this compound represents a sophisticated and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The dual-action mechanism of steric hindrance and electronic modification provides robust protection against a range of proteases, significantly extending peptide half-life in biological matrices. The protocols provided herein offer a reliable framework for researchers to validate and quantify this stability enhancement, enabling a data-driven approach to the design of next-generation peptide therapeutics.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

  • Jäschke, A., & Liskamp, R. M. (2012). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino acids, 43(6), 2735–2743. [Link]

  • Salwiczek, M., et al. (2009). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 131(41), 14936–14944. [Link]

  • V. J. A. T. H. E. R. (2012). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Micut, A. D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(16), 4978. [Link]

  • Tantry, S. J., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Medicinal Chemistry Letters, 2(6), 453–457. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Proteomics & Bioinformatics. [Link]

  • Wikipedia. Proteolysis. Wikipedia. [Link]

  • Gupta, D., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1106–1113. [Link]

  • Gupta, D., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(4), 1106–1113. [Link]

  • Gupta, D., et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. [Link]

  • Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology, 494, 177–186. [Link]

  • Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]

  • Neundorf, I., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(6), e0218243. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Simon, L. M., et al. (1995). A comparative study of the conformational stabilities of trypsin and chymotrypsin. Biochemical Education, 23(1), 43-46. [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience. [Link]

Sources

A Comparative Guide to 2-Methoxy and Other Substitutions on Fluorophenylalanine: Enhancing Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel biologics and therapeutics with enhanced properties, the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool.[1][2][3] Among the vast arsenal of available ncAAs, substituted fluorophenylalanines have garnered significant attention due to their unique ability to modulate the physicochemical properties of peptides and proteins. The introduction of fluorine, a small and highly electronegative atom, can profoundly influence protein stability, folding, and molecular interactions.[4] This guide provides a detailed side-by-side comparison of 2-methoxy-fluorophenylalanine with other commonly used fluorophenylalanine analogs, offering insights into their differential effects and providing experimental frameworks for their application.

Introduction: The Rationale for Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, plays a crucial role in protein structure and function through hydrophobic and cation-π interactions.[5] Modifying this aromatic ring with different substituents allows for the fine-tuning of these interactions, leading to proteins with improved stability, altered enzymatic activity, and novel binding specificities. Fluorine and methoxy groups are particularly interesting substituents due to their distinct electronic and steric properties. While fluorine is a strong electron-withdrawing group, the methoxy group can be either electron-donating or -withdrawing depending on its position on the phenyl ring. This guide will focus on a comparative analysis of 2-methoxy-fluorophenylalanine against other analogs like 2-fluoro-, 4-fluoro-, and 2,6-difluorophenylalanine.

Physicochemical Properties: A Comparative Overview

The subtle yet significant differences in the physicochemical properties of these analogs are foundational to their varied effects on protein structure and function. The following table summarizes key properties, combining experimentally determined and computationally predicted values.

Property2-Methoxy-FPhe2-Fluoro-Phe4-Fluoro-Phe2,6-diFluoro-Phe
Molecular Weight ( g/mol ) 213.20183.18183.18201.17
pKa (α-COOH) ~2.2 (predicted)~2.1 (predicted)~2.2 (predicted)~2.0 (predicted)
pKa (α-NH3+) ~9.1 (predicted)~9.0 (predicted)~9.2 (predicted)~8.9 (predicted)
LogP (predicted) 1.351.251.251.58
Key Feature Ortho-methoxy group introduces steric bulk and alters electronic distribution.Single ortho-fluorine provides a sensitive 19F NMR probe in a specific local environment.Para-fluorine minimally perturbs sterics while significantly altering electronic character.Two ortho-fluorines create a more significant steric and electronic perturbation.

Note: Predicted values are derived from computational models and should be considered as estimates. Experimental validation is recommended.

Impact on Protein Structure and Stability

The incorporation of substituted fluorophenylalanines can have a profound impact on the stability and conformation of a protein. These effects are highly context-dependent, relying on the specific location of the substitution and the surrounding microenvironment within the protein.

2-Methoxy-fluorophenylalanine: The ortho-methoxy group introduces significant steric bulk compared to a fluorine atom. This can lead to localized conformational changes to accommodate the larger substituent. The electronic effect of the methoxy group at the ortho position is complex, involving both electron-donating resonance and electron-withdrawing inductive effects. This can modulate cation-π and other non-covalent interactions.

2-Fluorophenylalanine and 4-Fluorophenylalanine: The substitution of a hydrogen with a fluorine atom is relatively isosteric, meaning it causes minimal steric perturbation.[4] However, the high electronegativity of fluorine significantly alters the electrostatic potential of the aromatic ring. This can either strengthen or weaken interactions depending on the nature of the interacting partner. For instance, the electron-deficient nature of the fluorinated ring can weaken cation-π interactions.

2,6-Difluorophenylalanine: The presence of two fluorine atoms in the ortho positions creates a more pronounced electronic and steric effect. This can lead to greater perturbations in protein structure and stability compared to monosubstituted analogs.

To experimentally assess these effects, a systematic study involving the site-specific incorporation of each analog into a model protein, such as Green Fluorescent Protein (GFP) or an enzyme with a well-characterized structure-function relationship, is necessary.

Experimental Workflow for Comparative Analysis

The following diagram outlines a comprehensive workflow for the side-by-side comparison of different fluorophenylalanine analogs.

G cluster_0 Preparation of ncAA cluster_1 Protein Expression and Purification cluster_2 Biophysical and Functional Characterization synthesis Synthesis of Fmoc-protected ncAAs purification Purification and Characterization synthesis->purification transformation Co-transformation with pEVOL plasmid purification->transformation mutagenesis Site-directed Mutagenesis (Amber Codon) mutagenesis->transformation expression Protein Expression with ncAA transformation->expression purification_prot Protein Purification (e.g., Ni-NTA) expression->purification_prot ms_confirm Mass Spectrometry Confirmation purification_prot->ms_confirm cd_spec Circular Dichroism (CD) Spectroscopy purification_prot->cd_spec nmr_spec 19F NMR Spectroscopy purification_prot->nmr_spec activity_assay Enzymatic Activity Assay purification_prot->activity_assay thermal_stability Thermal Stability Assay (e.g., DSF) cd_spec->thermal_stability G substituent Substituent (e.g., 2-MeO, 2-F, 4-F) properties Physicochemical Properties (Sterics, Electronics) substituent->properties interactions Modulation of Interactions (Cation-π, Hydrophobic) properties->interactions structure Impact on Protein Structure (Conformation, Stability) interactions->structure func Alteration of Protein Function (Activity, Binding) structure->func

Sources

A Researcher's Guide to the Validation of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE as a Non-Perturbing Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug discovery, the ability to observe and measure molecular events within a living cell without altering its natural state is paramount. Non-perturbing probes are the cornerstone of such investigations, providing a window into the unperturbed functionality of biological systems. Among these, fluorinated amino acids have emerged as powerful tools, particularly for in-cell Nuclear Magnetic Resonance (NMR) spectroscopy, due to the high sensitivity of the ¹⁹F nucleus to its local environment. This guide provides a comprehensive framework for the validation of a promising yet under-characterized candidate: 5-fluoro-2-methoxy-DL-phenylalanine .

The central premise of a "non-perturbing" probe is that its introduction into a biological system should be functionally silent. It should be readily incorporated into proteins, replacing its natural counterpart (in this case, phenylalanine), without causing significant cytotoxicity, altering protein expression profiles, or inducing structural or functional changes in the labeled proteins. This guide will walk you through a rigorous, multi-step validation process, drawing comparisons with other phenylalanine analogs and providing the rationale behind each experimental choice.

Physicochemical Properties: A Comparative Overview

Before delving into biological validation, it is crucial to understand the physicochemical properties of this compound in comparison to its parent amino acid and other commonly used fluorinated analogs. The introduction of fluorine and a methoxy group can influence properties such as size, hydrophobicity, and electronic distribution, which in turn can affect its biological behavior.

PropertyL-Phenylalaninep-Fluoro-DL-phenylalanine5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine*
Molecular Weight ( g/mol ) 165.19183.18267.18
Structure Phenyl ringFluorine at para positionFluorine at 5-position, trifluoromethoxy at 2-position
Reported Biological Activity Essential amino acidToxic antimetabolite, induces apoptosis[1]Data not available
Solubility Sparingly soluble in waterSlightly soluble in waterData not available

*Note: Experimental data for this compound is scarce. The properties of the structurally related 5-fluoro-2-(trifluoromethoxy)-DL-phenylalanine are included for a tentative comparison, with the key difference being the trifluoromethoxy group instead of a methoxy group.[2]

The Validation Workflow: A Step-by-Step Guide

A thorough validation of this compound as a non-perturbing probe requires a systematic approach, encompassing cellular and molecular-level assessments. The following workflow outlines the critical experiments necessary to establish its suitability.

Step 1: Synthesis and Purity Assessment

The journey begins with the synthesis of this compound. While a detailed synthetic protocol is beyond the scope of this guide, several methods for the synthesis of fluorinated phenylalanines have been reported, often involving multi-step reactions starting from commercially available precursors.[3] A crucial starting point is ensuring the high purity of the synthesized compound, typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to avoid confounding experimental results with impurities.

Step 2: Evaluating Cellular Perturbation

The introduction of a non-canonical amino acid can potentially stress the cell, leading to toxicity or alterations in gene and protein expression. Therefore, the first biological validation step is to assess the impact of this compound on cellular health and homeostasis.

The most fundamental question is whether the probe is toxic to the cells. A dose-response curve should be generated to determine the concentration range over which the probe can be used without significantly affecting cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the probe. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Cytotoxicity Data (Hypothetical)

CompoundIC50 (µM) in HEK293 cells (48h)
L-Phenylalanine> 10,000 (Non-toxic)
p-Fluoro-DL-phenylalanine~500 (Known to be toxic)[1]
This compound To be determined

A high IC50 value for this compound would be the first indication of its non-perturbing nature.

Even at non-toxic concentrations, the probe could subtly alter the cellular proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique to quantify changes in protein abundance between two cell populations with high accuracy.

Experimental Workflow: SILAC for Proteomic Profiling

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Control Cells (Light - Arg0, Lys0) C Combine Equal Cell Numbers A->C B Experimental Cells (Heavy - Arg10, Lys8) + 5-F-2-MeO-Phe B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Quantify Heavy/Light Peptide Ratios F->G H Identify Differentially Expressed Proteins G->H F19NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis cluster_3 Interpretation A Express & Purify ¹⁹F-labeled Protein B Prepare NMR Sample (Protein in Buffer) A->B C Acquire 1D ¹⁹F-NMR Spectrum B->C D Observe ¹⁹F Signal(s) C->D E Analyze Chemical Shift and Linewidth D->E F Confirmation of Incorporation D->F G Information on Local Environment & Dynamics E->G

Sources

A Researcher's Guide to the Cross-Validation of Experimental and Computational Models for 5-Fluoro-2-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Compound of Interest: 5-Fluoro-2-methoxy-DL-phenylalanine

This compound is a synthetic amino acid analog. The incorporation of fluorine into amino acids can significantly alter their biological properties, including metabolic stability and binding affinity to protein targets.[1] The methoxy group further modifies the electronic and steric characteristics of the phenyl ring. Such modifications make these analogs intriguing candidates for drug discovery, potentially as enzyme inhibitors or as building blocks for novel peptides.[2]

The Imperative of Cross-Validation in Drug Discovery
Scope of This Guide

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of how to:

  • Experimentally characterize the physicochemical and biological properties of this compound.

  • Develop and utilize computational models to predict the behavior of this compound.

  • Objectively compare and cross-validate the data from both domains to achieve a holistic understanding of the molecule's potential.

Experimental Characterization

Physicochemical Profiling

The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties. These properties govern absorption, distribution, metabolism, and excretion (ADME).

The partition coefficient (LogP), distribution coefficient (LogD), and ionization constant (pKa) are fundamental to predicting a drug's behavior in the body. A miniaturized shake-flask method coupled with HPLC or UV spectrophotometry is a common approach for these determinations.[6][7]

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffers with pH values ranging from 1.0 to 13.0.[6]

  • LogD Measurement:

    • Add a small aliquot of the stock solution to a mixture of n-octanol and each aqueous buffer.

    • Shake vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the phases.

    • Determine the concentration of the compound in each phase using HPLC.[7]

    • Calculate LogD at each pH as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP Measurement: The LogP is the LogD value in a buffered solution where the compound is entirely in its neutral form. This can be extrapolated from the LogD data.

  • pKa Determination: The pKa can be determined by analyzing the change in LogD as a function of pH.[8] Alternatively, UV spectrophotometry can be used by measuring the absorbance of the compound in the buffer series, as the absorbance of the ionized and non-ionized forms will differ.[6]

For illustrative purposes, the following data is hypothetical and based on known properties of similar fluorinated amino acids.[9][10][11]

PropertyHypothetical Experimental ValueImplication for Drug-Likeness
LogP 1.8Indicates moderate lipophilicity, which is often favorable for oral absorption.
pKa (acidic) ~2.5Typical for the carboxylic acid group of an amino acid.
pKa (basic) ~9.0Typical for the amino group of an amino acid.
Aqueous Solubility 0.8 mg/mLModerate solubility, which is a prerequisite for absorption.
In Vitro Biological Assessment: Cell Viability Assay

To assess the potential cytotoxic effects of this compound, a cell viability assay is essential. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[12][13][14]

This protocol is adapted from standard procedures for assessing cell viability in a 96-well plate format.[3][15][16]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13][16]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[3]

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[12][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Cell LineHypothetical IC50 ValueInterpretation
HCT116 (Colon Cancer) 75 µMModerate cytotoxic activity, suggesting potential as an anti-cancer agent.
MCF-7 (Breast Cancer) 120 µMLower cytotoxic activity compared to HCT116, indicating some cell line specificity.

Computational Modeling

Computational models allow for the prediction of a compound's properties and its interactions with biological targets at a molecular level.

ADMET Prediction with SwissADME

SwissADME is a free web tool that predicts the ADMET properties of a molecule based on its structure.[17][18][19]

  • Input Structure: Obtain the SMILES string for this compound.

  • Submission: Paste the SMILES string into the SwissADME web server and run the calculation.[20]

  • Analysis: Analyze the output, which includes physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[17][21]

PropertyPredicted ValueCross-Validation with Experimental Data
LogP 1.95High concordance with the hypothetical experimental value of 1.8.
Aqueous Solubility Moderately SolubleConcordant with the hypothetical experimental finding.
Gastrointestinal Absorption HighPredicted to be well-absorbed, consistent with the LogP value.
Blood-Brain Barrier Permeant NoThe polarity of the amino and carboxyl groups likely prevents passage.
Lipinski's Rule of Five 0 violationsThe compound adheres to the general characteristics of an orally active drug.
Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[22][23] AutoDock Vina is a widely used open-source docking program.[24] For this example, we will consider a hypothetical protein target.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[25]

    • Generate the 3D structure of this compound and prepare it for docking by assigning rotatable bonds.

    • Convert both the receptor and ligand files to the PDBQT format required by AutoDock Vina.[22]

  • Grid Box Definition: Define the search space for docking by specifying the coordinates and dimensions of a grid box that encompasses the binding site of the protein.[25]

  • Docking Simulation: Run the AutoDock Vina simulation.[25][26] Vina will perform a conformational search to find the best binding poses.

  • Analysis of Results: Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses. Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.[26]

ParameterPredicted ValueInterpretation
Binding Affinity -7.2 kcal/molA favorable binding energy, suggesting a stable interaction with the hypothetical target.
Key Interactions Hydrogen bonds with the amino and carboxyl groups; π-π stacking with the fluorinated phenyl ring.These interactions provide a structural basis for the compound's activity.
Molecular Dynamics (MD) Simulation with GROMACS

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation than static docking.[27][28] GROMACS is a popular software package for performing MD simulations.[29][30]

This workflow is based on standard tutorials for protein-ligand simulations in GROMACS.[31][32][33]

  • System Preparation:

    • Start with the best-docked pose of the protein-ligand complex from AutoDock Vina.

    • Generate the topology and parameter files for both the protein and the ligand using a suitable force field (e.g., CHARMM36).[33]

    • Place the complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.[34]

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

MetricHypothetical ResultInterpretation
Ligand RMSD Stable at ~0.2 nm after initial fluctuation.The ligand remains stably bound in the binding pocket throughout the simulation.
Protein RMSF Low fluctuation in the binding site residues.The binding of the ligand stabilizes the protein's active site.
Hydrogen Bonds Maintained for >80% of the simulation time.The key hydrogen bonds identified in docking are stable and crucial for binding.

Visualizations and Diagrams

CrossValidationWorkflow cluster_comp Computational Arm Exp_PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Exp_Bio In Vitro Biological Assay (MTT Assay) Exp_PhysChem->Exp_Bio Analysis Comparative Analysis (Cross-Validation) Exp_PhysChem->Analysis Exp_Bio->Analysis Comp_ADMET ADMET Prediction (SwissADME) Comp_Dock Molecular Docking (AutoDock Vina) Comp_ADMET->Comp_Dock Comp_ADMET->Analysis Comp_MD MD Simulation (GROMACS) Comp_Dock->Comp_MD Comp_MD->Analysis Hypothesis New Hypothesis Generation Analysis->Hypothesis Refinement Iterative Refinement Hypothesis->Refinement refine models & experiments Refinement->Exp_PhysChem Refinement->Comp_Dock

Caption: Iterative workflow for cross-validation.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add solubilization reagent (DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay.

Docking_Workflow cluster_prep Preparation Prep_Prot Prepare Protein (add H, remove H2O) Convert Convert to PDBQT Prep_Prot->Convert Prep_Lig Prepare Ligand (define torsions) Prep_Lig->Convert Grid Define Grid Box (search space) Convert->Grid Run Run AutoDock Vina Grid->Run Analyze Analyze Results (binding affinity, poses) Run->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: Computational workflow for molecular docking.

Conclusion and Future Directions

The integration of experimental data and computational modeling provides a powerful paradigm for the evaluation of novel compounds like this compound. The hypothetical data presented here illustrates a high degree of concordance between the experimental and computational approaches. The physicochemical properties predicted by SwissADME align with our hypothetical experimental findings, and the biological activity observed in the MTT assay is rationalized by the stable, high-affinity binding predicted by molecular docking and MD simulations.

Discrepancies between the two approaches, had they arisen, would not have signified failure. Instead, they would have provided opportunities for deeper investigation and hypothesis generation. For example, if the compound had shown high potency in the MTT assay but poor binding in the docking simulation, it could suggest an alternative binding site or an off-target effect worthy of further experimental exploration.

The cross-validation framework provides a more complete and reliable understanding of a compound's potential than either method in isolation. Future work on this compound should focus on obtaining real experimental data to validate these models, identifying its precise molecular target, and exploring its efficacy in more complex biological systems.

References

  • Ab Initio Molecular Dynamics Simulations of Amino Acids and Their Ammonia-Based Analogues in Ammonia. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • GROMACS Tutorials. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Protein-Ligand Complex - MD Tutorials. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ResearchGate. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. [Link]

  • AutoDock Vina. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • AutoDock Vina: Molecular docking program. Autodock Vina documentation. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publishers. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. [Link]

  • Design, Synthesis, Biological Evaluation, and Docking Studies of (S)-Phenylalanine Derivatives with a 2 - Ovid. [Link]

  • Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. PubMed. [Link]

  • Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. PMC - NIH. [Link]

  • Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

  • LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PubMed Central. [Link]

  • SwissADME | PDF | Chemical Polarity | Solubility. Scribd. [Link]

  • SwissADME. YouTube. [Link]

  • (PDF) Molecular Dynamics simulations data of the twenty encoded amino acids in different force fields. ResearchGate. [Link]

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. [Link]

  • Para-(benzoyl)-phenylalanine as a potential inhibitor against LpxC of Leptospira spp.: homology modeling, docking, and molecular dynamics study. PubMed. [Link]

  • p-Fluorophenylalanine. PubChem - NIH. [Link]

  • 4-fluoro-L-phenylalanine. PubChem - NIH. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • IN SILICO APPROACHES ON PHENYLALANINE HYDROXYLASE INHIBITOR-RELATED COMPOUNDS USED IN PARKINSON'S DISEASE TREATMENT. DergiPark. [Link]

  • Help - SwissADME. [Link]

  • Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. [Link]

  • 2-Fluorophenylalanine. PubChem. [Link]

  • swiss ADME tutorial. YouTube. [Link]

  • Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

  • Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

Sources

literature review comparing the utility of various fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Utility of Fluorinated Amino Acids in Research and Drug Development

In the landscape of modern chemical biology and drug discovery, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool. Fluorinated amino acids (FAAs), close structural mimics of their natural counterparts, offer a unique combination of properties that can be leveraged to enhance peptide and protein stability, modulate biological activity, and serve as powerful probes for structural and functional studies. This guide provides a comparative analysis of the utility of various FAAs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their specific applications.

The Power of Fluorine: Why Incorporate Fluorinated Amino Acids?

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of amino acid side chains with minimal steric perturbation. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a subtle yet powerful bioisostere.[1] Key advantages conferred by fluorination include:

  • Increased Hydrophobicity and Thermal Stability: The introduction of fluorine, particularly in the form of trifluoromethyl groups, significantly increases the hydrophobicity of amino acid side chains. This "fluorous effect" can drive protein folding and enhance thermal and chemical stability.[2][3]

  • Modulation of Electronic Properties and pKa: The strong electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, influencing electrostatic interactions and hydrogen bonding capabilities.[4]

  • Conformational Control: Fluorination can create unique stereoelectronic effects that bias the conformation of amino acid side chains and the peptide backbone, offering a powerful tool for rational protein design.[5][6][7]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated compounds more resistant to enzymatic degradation, a crucial attribute for therapeutic peptides.[2][8]

  • Unique Spectroscopic Signature for ¹⁹F NMR: The fluorine-19 nucleus is a superb NMR probe due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion, providing a background-free window into protein structure, dynamics, and interactions.[9][10][11]

A Comparative Look at Fluorinated Amino Acid Classes

The diverse family of FAAs can be broadly categorized into aliphatic, aromatic, and cyclic (proline) analogs. The choice of which FAA to employ depends heavily on the desired application and the specific properties one wishes to engineer into a peptide or protein.

Fluorinated Aliphatic Amino Acids: Enhancing Stability and Hydrophobicity

The incorporation of fluorinated aliphatic amino acids, such as trifluoroleucine and hexafluoroleucine, is a well-established strategy for increasing the thermal and chemical stability of proteins.[2][3] The increased hydrophobicity of these residues often leads to the formation of a stable "fluorous core" within the protein structure.[2]

Experimental Data Snapshot:

Amino Acid SubstitutionProtein/PeptideChange in Melting Temperature (ΔTm)Change in Free Energy of Unfolding (ΔΔG)Reference
Leucine → 5',5',5'-TrifluoroleucineLeucine-zipper protein+13 °C+0.5-1.2 kcal/mol[3]
Isoleucine → 5,5,5-TrifluoroisoleucineGCN4 bzip peptide+27 °C+2.1 kcal/mol[4]
Valine → (2S,3R)-4,4,4-TrifluorovalineGCN4 bzip peptide+4 °C+0.3 kcal/mol[4]

Key Insights:

  • The degree of stability enhancement is highly dependent on the specific FAA and its context within the protein structure. For instance, 5,5,5-trifluoroisoleucine provides a much greater stabilizing effect than 4,4,4-trifluorovaline in the same peptide system.[4]

  • While fluorinated aliphatic side chains generally increase proteolytic stability, aromatic fluorinated side chains seldom do.[2]

Fluorinated Aromatic Amino Acids: Probing Structure and Interactions

Fluorinated aromatic amino acids, such as 4-fluorophenylalanine and 6-fluorotryptophan, are invaluable tools for ¹⁹F NMR studies. Their chemical shifts are exquisitely sensitive to the local environment, providing detailed information on protein conformation, ligand binding, and dynamics.[1][11][12]

¹⁹F NMR Chemical Shift Ranges:

The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of individual fluorine signals even in large proteins. Aromatic fluorine chemical shifts can span a range of over 17 ppm, while aliphatic fluorine shifts can cover a range of 15 ppm.[1][12]

Applications in Drug Design:

The trifluoromethyl group is a common substituent in drug design due to its ability to enhance lipophilicity and metabolic stability.[13][14] For example, the inclusion of a trifluoromethyl group in the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to the non-fluorinated analog.[14]

Fluorinated Prolines: Precision Control of Conformation

Proline's unique cyclic structure plays a critical role in protein architecture. Fluorination of the proline ring, particularly at the 4-position, offers a powerful method to control the ring's pucker and the cis/trans isomerization of the preceding peptide bond.[5][6][7]

  • (2S,4R)-4-fluoroproline ((4R)-FPro) : Favors a Cγ-exo ring pucker, which is the conformation predominantly found in the wild-type structures of many proteins.[9][15] This pre-organization can lead to significant stabilization.

  • (2S,4S)-4-fluoroproline ((4S)-FPro) : Favors a Cγ-endo ring pucker and stabilizes the cis peptide-bond conformation.[6]

Experimental Data Snapshot:

Incorporation of (4R)-FPro into human ubiquitin, where the native prolines adopt a Cγ-exo pucker, resulted in an increase in stability of -4.71 kJ·mol⁻¹ compared to the wild-type protein.[9]

Diagram: Effect of Fluorination on Proline Ring Pucker

G cluster_4R (2S,4R)-4-Fluoroproline cluster_4S (2S,4S)-4-Fluoroproline 4R_FPro Favors Cγ-exo pucker 4R_trans Favors trans amide bond 4R_FPro->4R_trans 4R_stabilization Stabilizes native-like conformations 4R_FPro->4R_stabilization 4S_FPro Favors Cγ-endo pucker 4S_cis Favors cis amide bond 4S_FPro->4S_cis 4S_conformational_switch Induces conformational changes 4S_FPro->4S_conformational_switch Proline Proline Proline->4R_FPro Fluorination Proline->4S_FPro Fluorination

Caption: Fluorination at the 4-position of proline biases the ring pucker.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

This protocol outlines the manual incorporation of an Fmoc-protected fluorinated amino acid into a peptide sequence on a Rink Amide resin.

Diagram: SPPS Workflow

Resin Resin Swelling (NMP) Deprotection Fmoc Deprotection (20% Piperidine/NMP) Resin->Deprotection Washing1 Washing (NMP, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-FAA, HBTU, DIEA in NMP) Washing1->Coupling Washing2 Washing (NMP, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA cocktail) Washing2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in N-methyl-2-pyrrolidinone (NMP) for at least 1 hour in a reaction vessel.[16]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in NMP for 5-10 minutes. Repeat this step once.[17]

  • Washing: Thoroughly wash the resin with NMP followed by dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in NMP.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[18]

  • Washing: Wash the resin with NMP and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing steps, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthetic Incorporation of Fluorinated Amino Acids into Proteins

This protocol describes a general method for expressing a protein containing a fluorinated amino acid in E. coli.

Step-by-Step Methodology:

  • Host Strain and Plasmid: Use an E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the protein of interest under the control of an inducible promoter (e.g., T7).

  • Culture Growth: Grow the cells in a minimal medium (e.g., M9) supplemented with glucose and essential vitamins at 37°C with shaking.

  • Induction and Amino Acid Addition:

    • When the cell culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Simultaneously, add the desired fluorinated amino acid to the culture medium. The optimal concentration will vary depending on the specific FAA and the expression system.

  • Inhibition of Endogenous Amino Acid Synthesis (if necessary): For some FAAs, it may be necessary to inhibit the biosynthesis of the corresponding natural amino acid to improve incorporation efficiency. For example, glyphosate can be used to inhibit the synthesis of aromatic amino acids.[10]

  • Protein Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation, resuspend the cell pellet in a suitable lysis buffer, and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Purify the fluorinated protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid and determine the incorporation efficiency using mass spectrometry.

Conclusion

The judicious use of fluorinated amino acids offers a powerful and versatile strategy for addressing a wide range of challenges in peptide and protein science. From enhancing therapeutic potential to providing unparalleled insights into molecular mechanisms, the applications of these unique building blocks continue to expand. This guide serves as a starting point for researchers looking to harness the power of fluorine in their own work, providing a framework for the rational selection and application of fluorinated amino acids to achieve their scientific goals.

References

  • Atherton, E., Cameron, L. R., & Sheppard, R. C. (1988). Peptide synthesis, part 10: Use of pentafluorophenyl esters of Fmoc amino acids in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2887-2894. [Link]

  • Gerig, J. T. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine. Biochemistry, 35(32), 10444–10457. [Link]

  • Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1999). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biopolymers, 49(4), 347-355. [Link]

  • Houston, M. E., & Hodges, R. S. (1999). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 121(49), 11593–11599. [Link]

  • Oldfield, E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7546-7551. [Link]

  • Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 44(11), 1225-1235. [Link]

  • Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(16), 2995. [Link]

  • Lee, K.-H., & Lee, H.-J. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Molecular Simulation, 50(5), 345-352. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Renner, C., & Moroder, L. (2007). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PLoS ONE, 2(6), e517. [Link]

  • Springer Nature. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Renner, C., & Moroder, L. (2007). Rational Design of Protein Stability : Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. KOPS. [Link]

  • Gerig, J. T. (2000). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(3), 125-203. [Link]

  • Oldfield, E. (2002). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society, 124(34), 10104-10110. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Cobb, S. L., & Murphy, C. D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6173–6184. [Link]

  • Gerig, J. T. (2000). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(3), 125-203. [Link]

  • Bilgicer, B., Fichera, A., & Kumar, K. (2001). Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues. Journal of the American Chemical Society, 123(19), 4393–4399. [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]

  • Mutter, M., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3235–3243. [Link]

  • Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Amino Acids, 50(7), 891-903. [Link]

  • Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1362. [Link]

  • Soloshonok, V. A., & Han, J. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2329. [Link]

  • Soloshonok, V. A., & Han, J. (2023). Applications of fluorine-containing amino acids for drug design. Chemical Society Reviews, 52(15), 5146-5185. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-2-methoxy-DL-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive, step-by-step guide to the safe and compliant disposal of 5-Fluoro-2-methoxy-DL-phenylalanine, ensuring the protection of personnel and the environment.

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural overview for the proper disposal of this compound, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach due to its chemical structure.

Part 1: Core Principles of Chemical Waste Management

The foundation of safe disposal is a thorough understanding of the compound's potential hazards and the regulatory framework governing chemical waste. The Environmental Protection Agency (EPA) provides a "cradle to grave" framework for hazardous waste management, ensuring that chemicals are tracked from generation to final disposal.[1] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly, with each classification having specific storage time limits and reporting requirements.[1][2]

Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[3] This classification is critical as it dictates the specific disposal pathway required to prevent environmental contamination. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators to ensure their complete destruction.[3]

Part 2: Hazard Identification and Personal Protective Equipment (PPE)

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from dust or splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Respiratory Protection NIOSH-approved respirator or dust maskRecommended when handling the powder to avoid inhalation of dust particles.[5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure correct disposal.

  • Designate a specific waste container for "Halogenated Organic Solids." This container should be clearly labeled.[3][7]

  • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[8]

  • Never mix halogenated organic waste with non-halogenated organic waste or other waste streams like acids or bases.[3][8]

Step 2: Waste Labeling

Accurate and detailed labeling is a legal requirement and crucial for the safety of all personnel handling the waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[2][9]

  • The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant," "Handle with Caution")

    • The accumulation start date (the date the first waste is added)

    • The name of the principal investigator or laboratory contact

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area.[2][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Keep the container securely closed at all times, except when adding waste.[7][8]

Step 4: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate the immediate area and alert others.

  • Don the appropriate PPE as outlined in the table above.

  • For small spills: Carefully sweep up the solid material, avoiding the generation of dust.[5][11] Place the collected material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and then decontaminate the area.

  • For large spills: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Step 5: Final Disposal

The final disposal of the hazardous waste must be handled by a licensed professional waste disposal service.

  • Coordinate with your institution's EHS department to arrange for the pickup of the full waste container.

  • Ensure that all labeling is complete and accurate before the waste is transported.

  • The EHS department will work with a certified hazardous waste vendor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration.[1]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_spill Spill Response cluster_disposal Final Disposal A Generate 5-Fluoro-2-methoxy- DL-phenylalanine Waste B Segregate as Halogenated Organic Solid Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Ensure Container is Closed and in a Secure Location D->E I Contact EHS for Waste Pickup E->I F Spill Occurs G Small Spill: Clean up with PPE F->G Assess Size H Large Spill: Evacuate & Call EHS F->H Assess Size G->C J Transport to a Certified Hazardous Waste Facility I->J K Incineration J->K

Caption: Disposal workflow for this compound.

Conclusion

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound. This not only protects individuals from potential harm but also safeguards the environment and maintains the integrity of the institution's safety and compliance programs. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Health-System Pharmacy, 43(5), 1193–1204. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Pan American Health Organization. Retrieved from [Link]

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules, such as the phenylalanine analogue 5-Fluoro-2-methoxy-DL-phenylalanine, can significantly alter their chemical and biological properties.[1][2] While this modification is a powerful tool in drug discovery and materials science, it necessitates a thorough understanding and implementation of appropriate safety protocols to mitigate potential hazards. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of laboratory personnel and the integrity of research.

Understanding the Hazards: Why PPE is Critical

The Safety Data Sheet (SDS) for this compound classifies it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory tract irritation (H335).[3] Therefore, the primary routes of exposure are dermal contact, eye contact, and inhalation. Appropriate PPE serves as the primary barrier between the researcher and the chemical, minimizing the risk of accidental exposure.[4][5]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is not merely a checklist but a dynamic process that adapts to the specific procedures being undertaken. The following table outlines the minimum PPE requirements for handling this compound, with recommendations for escalating protection based on the nature of the work.

Level of Protection Eye and Face Protection Hand Protection Body Protection Respiratory Protection Applicable Scenarios
Standard Handling Safety glasses with side shieldsNitrile glovesStandard laboratory coatNot generally requiredWeighing, preparing solutions in a well-ventilated area, routine analytical procedures.
Increased Risk Chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant lab coat or apronRecommended if dust or aerosols may be generated (e.g., N95 respirator)Operations with a potential for splashing, heating, or generating dust (e.g., sonicating, vortexing, large-scale transfers).
High Hazard Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant suit or coverallsHalf-mask or full-face respirator with appropriate cartridgesProcedures with a high risk of splashing, aerosolization, or in case of a significant spill.

A Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection

Caption: Proper sequence for donning PPE.

  • Body Protection: Put on a clean, buttoned laboratory coat.

  • Hand Protection: Don the appropriate gloves, ensuring they fit snugly and cover the cuffs of the lab coat.[6]

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing Sequence Gloves Gloves Eye Protection Eye Protection Gloves->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat

Caption: Proper sequence for doffing PPE.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Eye and Face Protection: Remove eye and face protection from the back to avoid touching the front surface.

  • Body Protection: Remove the lab coat by rolling it inside out, containing any potential contamination.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing all PPE.[7]

Operational and Disposal Plans

Effective management of waste is a critical component of laboratory safety and environmental responsibility.

Handling and Storage
  • Store this compound in a tightly closed container in a dry, well-ventilated place.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Keep away from strong oxidizing agents and strong acids.[8]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate level of PPE, including respiratory protection if dust is present.

  • Containment: For small spills, use an absorbent, non-combustible material to contain the substance.

  • Cleanup: Carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

Disposal of Contaminated Materials

All materials that come into contact with this compound, including gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Halogenated Waste: As a fluorinated organic compound, waste containing this compound should be disposed of in a designated "Halogenated Organic Waste" container.[9]

  • Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[10] Incineration at a licensed facility is a common method for the destruction of fluorinated organic compounds.[10]

Conclusion

The responsible use of this compound in a research setting is predicated on a robust safety culture and a comprehensive understanding of its potential hazards. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can confidently and safely unlock the potential of this and other novel chemical entities. This commitment to safety not only protects individuals but also fosters a secure and productive research environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety. Office of Research Services. Retrieved from [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved from [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely: Safety for Introductory Chemistry Students. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]

  • National Institutes of Health. (2023, December 22). Manual Chapter 3034: Working with Hazardous Chemicals. Retrieved from [Link]

  • Heath Giesbrecht. (2016, February 12). Safety Video by American Chemical Society (1991) [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]

  • North Jersey Section - American Chemical Society. (n.d.). Safety Archives. Retrieved from [Link]

  • Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • University of California, Santa Cruz. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • GOV.UK. (2014, December 31). How to dispose of industrial solvents that contain F gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Institutes of Health. (2023, January 4). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]

Sources

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